3-Chloromethcathinone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPSICDXPPHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607439-32-6 | |
| Record name | 3-Chloromethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-CMC chemical and physical properties
An In-depth Technical Guide on the Chemical and Physical Properties of 3-Chloromethcathinone (3-CMC)
Introduction
3-Chloromethcathinone, commonly known as 3-CMC or clophedrone, is a synthetic stimulant belonging to the substituted cathinone class.[1] First identified on the recreational drug market in 2014, it is structurally related to methcathinone and is a positional isomer of 2-CMC and 4-CMC.[1][2] As a chiral molecule, 3-CMC exists in two enantiomeric forms: (R)-3-CMC and (S)-3-CMC, though it is typically available as a racemic mixture.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of 3-CMC, its analytical characterization, and its proposed mechanism of action, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The properties of 3-CMC are summarized below. The compound is most frequently encountered as a hydrochloride salt, which enhances its stability and water solubility.
General Chemical Properties
| Property | 3-CMC (Free Base) | 3-CMC Hydrochloride (HCl Salt) | Reference(s) |
| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | [3][4] |
| Synonyms | Clophedrone, Metaclephedrone, 3-Cl-Methcathinone | - | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO | C₁₀H₁₂ClNO • HCl | [3][5] |
| Molecular Weight | 197.66 g/mol | 234.1 g/mol | [3][5] |
| CAS Number | 1049677-59-9 | 1607439-32-6 | [1][3] |
| Stereochemistry | Racemic ((R)- and (S)-enantiomers) | Racemic | [2][5] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White powder, grey solid, or small white crystals (for HCl salt) | [2] |
| Melting Point | Not specified | 181–183 °C (for HCl salt) |
| Boiling Point | Not available | Not available |
| Solubility | Free Base: Moderately soluble in water; Highly soluble in ethanol, methanol, DMSO. | HCl Salt: Readily soluble in water; Soluble in PBS (pH 7.2) at ≥10 mg/ml; Slightly soluble in DMSO and ethanol (0.1-1 mg/ml); Soluble in methanol or chloroform. |
Pharmacology and Mechanism of Action
3-CMC acts as a stimulant on the central nervous system.[4] Its mechanism of action is primarily attributed to its interaction with monoamine transporters. Studies have shown that 3-CMC is a releasing agent for dopamine, serotonin, and norepinephrine, thereby increasing the concentrations of these neurotransmitters in the synaptic cleft.[2][4] This action is similar to other psychostimulants like amphetamine and other synthetic cathinones.[4]
References
An In-depth Technical Guide to 3-Chloromethcathinone Hydrochloride (3-CMC HCl)
CAS Number: 1607439-32-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant belonging to the cathinone class.[1] This technical guide provides a comprehensive overview of 3-Chloromethcathinone hydrochloride (3-CMC HCl), focusing on its chemical properties, synthesis, analytical methodologies, pharmacology, and toxicology. First identified in Europe in 2014, 3-CMC has been monitored as a new psychoactive substance (NPS) due to its stimulant effects, which are comparable to substances like mephedrone and, to a lesser extent, MDMA and cocaine.[1][2] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin.[1] This document is intended to serve as a core technical resource for researchers, scientists, and drug development professionals, consolidating key data and methodologies to support further investigation and understanding of this compound.
Chemical and Physical Properties
3-CMC HCl is the hydrochloride salt of 3-chloromethcathinone. The salt form is preferred in research and pharmaceutical contexts due to its increased stability and solubility in aqueous solutions compared to the free base.[3]
| Property | Value | Reference(s) |
| CAS Number | 1607439-32-6 | [1] |
| IUPAC Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride | [1] |
| Synonyms | 3-CMC HCl, Clophedrone HCl, Metaclephedrone | [1] |
| Molecular Formula | C₁₀H₁₂ClNO · HCl | [4] |
| Molecular Weight | 234.12 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [2][3] |
| Melting Point | 182-183 °C; 198.3 °C | [2][3] |
| Solubility | Readily soluble in water, methanol, DMSO, and chloroform. | [3] |
Synthesis
The synthesis of 3-CMC is typically achieved through a two-step process starting from 3-chloropropiophenone. The general route involves α-bromination followed by nucleophilic substitution with methylamine.[1][4] The resulting free base is then converted to its hydrochloride salt.
Experimental Protocol: Synthesis of 3-CMC HCl
This protocol is a representative example based on established methods for cathinone synthesis.[1][2][4]
-
Step 1: α-Bromination of 3-Chloropropiophenone
-
Dissolve 3-chloropropiophenone in a suitable acidic or basic solution (e.g., glacial acetic acid).
-
Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring. Maintain the reaction temperature to control reactivity.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
Extract the product, 2-bromo-1-(3-chlorophenyl)propan-1-one, using an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be used directly in the next step.
-
-
Step 2: Nucleophilic Substitution with Methylamine
-
Dissolve the crude 2-bromo-1-(3-chlorophenyl)propan-1-one in a suitable solvent (e.g., ethanol).
-
Add an excess of methylamine (typically as a solution in a solvent like ethanol or THF) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
-
Step 3: Formation of Hydrochloride Salt
-
Dissolve the resulting 3-CMC free base in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise while stirring.
-
The 3-CMC hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product. Recrystallization may be performed to improve purity.
-
Analytical Methods
The identification and quantification of 3-CMC HCl are performed using various analytical techniques. Due to its structural similarity to other cathinone isomers (e.g., 2-CMC and 4-CMC), chromatographic separation is crucial for unambiguous identification.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification of 3-CMC.
| Parameter | Value | Reference(s) |
| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm | [3] |
| Carrier Gas | Helium at 1.5 mL/min | [3] |
| Injector Temp. | 280 °C | [3] |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 12 °C/min, hold for 9 min | [3] |
| MS Scan Range | 30-550 amu | [3] |
| Retention Time | ~7.066 min | [3] |
Experimental Protocol: GC-MS Analysis of 3-CMC in Biological Samples
This protocol is a representative example for the analysis of cathinones in biological matrices like blood or urine.[5][6][7]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., whole blood, urine), add an internal standard.
-
Add a basifying agent (e.g., sodium hydroxide solution) to adjust the pH to >9.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane/ethyl acetate).
-
Vortex for 10 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional but often recommended)
-
Reconstitute the dried extract in a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) and a solvent (e.g., ethyl acetate).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in the table above.
-
Analyze the resulting mass spectrum for characteristic fragment ions of 3-CMC (or its derivative) and compare the retention time with a certified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural elucidation of 3-CMC HCl.
| Parameter | Value | Reference(s) |
| Instrument | 400 MHz NMR Spectrometer | [3] |
| Sample Prep. | ~11 mg/mL in DMSO-d₆ with TMS as internal standard | [3] |
| ¹H NMR Pulse Delay | 45 seconds | [3] |
Pharmacology
The primary pharmacological action of 3-CMC is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] By blocking the reuptake of these neurotransmitters, 3-CMC increases their concentration in the synaptic cleft, leading to its stimulant effects. It also acts as a monoamine releasing agent.[1]
Monoamine Transporter Inhibition
The potency of 3-CMC at the monoamine transporters has been quantified through in vitro assays.
| Transporter | IC₅₀ (nM) - Inhibition of Uptake | EC₅₀ (nM) - Release of Neurotransmitter | Reference(s) |
| DAT | 342 | 26 | [1] |
| NET | 290 | 19 | [1] |
| SERT | 1194 | 211 | [1] |
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This is a representative protocol for determining IC₅₀ values using HEK293 cells expressing the respective human transporters.[8][9]
-
Cell Culture
-
Culture HEK293 cells stably transfected with human DAT, NET, or SERT in appropriate media (e.g., DMEM with supplements) in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into 96-well plates and allow them to grow to confluence.
-
-
Assay Procedure
-
On the day of the assay, wash the cell monolayers with assay buffer (e.g., Krebs-Henseleit buffer).
-
Prepare serial dilutions of 3-CMC HCl in assay buffer.
-
Pre-incubate the cells with the different concentrations of 3-CMC HCl or vehicle control for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of the respective radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and unlabeled monoamine to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT/NET, paroxetine for SERT).
-
Subtract non-specific uptake from all values to get specific uptake.
-
Calculate the percentage of inhibition for each concentration of 3-CMC HCl relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of 3-CMC HCl and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Toxicology
Information on the toxicology of 3-CMC is limited, with data primarily derived from in vitro cytotoxicity studies and case reports of adverse effects in humans.[1]
In Vitro Cytotoxicity
Studies using the human neuroblastoma cell line SH-SY5Y have been conducted to assess the neurotoxicity of 3-CMC.
| Cell Line | Exposure Time | Endpoint | Result | Reference(s) |
| SH-SY5Y | 24 hours | Cell Viability (MTT) | No significant effect | [10] |
| SH-SY5Y | 48 hours | Membrane Damage (LDH) | Significant damage at 100-300 µM | [11] |
| SH-SY5Y | 72 hours | Cell Viability (MTT) | Significant decline in viability (IC₅₀ ~300 µM) | [10][11] |
Experimental Protocol: MTT Cytotoxicity Assay
This is a representative protocol for assessing the effect of 3-CMC on the viability of SH-SY5Y cells.[10][12][13]
-
Cell Seeding
-
Culture SH-SY5Y cells in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment
-
Prepare serial dilutions of 3-CMC HCl in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of 3-CMC HCl. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Plot cell viability against the log concentration of 3-CMC HCl to determine the IC₅₀ value.
-
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. swgdrug.org [swgdrug.org]
- 4. cdn.who.int [cdn.who.int]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the (R)- and (S)-enantiomers of 3-Chloromethcathinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethcathinone (3-CMC), a synthetic cathinone, is a chiral molecule existing as (R)- and (S)-enantiomers. Typically available as a racemic mixture on the illicit drug market, understanding the distinct pharmacological profiles of each enantiomer is crucial for a comprehensive toxicological and pharmacological assessment.[1][2] This technical guide provides a consolidated overview of the synthesis, analytical separation, and known pharmacological properties of the (R)- and (S)-enantiomers of 3-CMC. While specific quantitative data on the individual enantiomers remain scarce in peer-reviewed literature, this guide compiles available information and provides detailed experimental protocols for their synthesis and chiral separation to facilitate further research.
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a psychoactive substance of the synthetic cathinone class.[1] Its chemical structure, 1-(3-chlorophenyl)-2-(methylamino)propan-1-one, features a chiral center at the C-2 carbon of the propane chain, leading to the existence of two enantiomers: (R)-3-Chloromethcathinone and (S)-3-Chloromethcathinone.[3] Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] They can act as both reuptake inhibitors and releasing agents for these neurotransmitters, leading to increased synaptic concentrations and subsequent psychostimulant effects.[1][2] Given that biological systems are inherently chiral, it is highly probable that the (R)- and (S)-enantiomers of 3-CMC exhibit different potencies and selectivities for their molecular targets, leading to distinct pharmacological and toxicological profiles.
Synthesis of Racemic 3-Chloromethcathinone
The most common synthetic route to racemic 3-CMC proceeds via a two-step process involving α-bromination of a substituted propiophenone followed by nucleophilic substitution with methylamine.[3][5]
Experimental Protocol: Synthesis of Racemic 3-CMC
Step 1: α-Bromination of 1-(3-chlorophenyl)propan-1-one
-
To a solution of 1-(3-chlorophenyl)-1-propanone in a suitable solvent (e.g., diethyl ether or glacial acetic acid), add elemental bromine dropwise at room temperature with stirring.
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.
Step 2: Nucleophilic Substitution with Methylamine
-
Dissolve the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate in a suitable solvent such as acetonitrile or tetrahydrofuran.
-
Add an excess of methylamine (often as a solution in a solvent like ethanol or THF) to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive the substitution.
-
After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a suitable organic solvent and washed with water to remove excess methylamine and its salts.
-
The organic layer is dried, and the solvent is evaporated to yield the free base of 3-chloromethcathinone.
-
For improved stability and handling, the free base is often converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent like isopropanol. The resulting precipitate is collected by filtration and dried.[3][5]
Diagram of Racemic Synthesis Workflow
Chiral Separation of (R)- and (S)-3-Chloromethcathinone
The separation of the racemic mixture of 3-CMC into its individual enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[2] Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for the separation of cathinone enantiomers.
Experimental Protocol: Chiral HPLC Separation of 3-CMC
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions (General Example):
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column (e.g., AD-H, AS-H) or a Regis (S,S) Whelk-O1 column.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution. A typical mobile phase could be n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v).[7]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where 3-CMC exhibits significant absorbance (e.g., around 254 nm).
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 3-CMC in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram and identify the two peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. The elution order will depend on the specific chiral stationary phase and mobile phase used.
Diagram of Chiral HPLC Separation Workflow
Pharmacology of (R)- and (S)-3-Chloromethcathinone
The primary pharmacological targets of synthetic cathinones are the monoamine transporters DAT, SERT, and NET.[4] The interaction can be characterized by two main parameters:
-
Binding Affinity (Ki or IC50): A measure of how strongly the drug binds to the transporter. Lower values indicate higher affinity.
-
Functional Activity (EC50 or % Release): A measure of the drug's ability to either block neurotransmitter uptake or induce neurotransmitter release.
Monoamine Transporter Interactions
Racemic 3-CMC is known to be a releasing agent at dopamine, serotonin, and norepinephrine transporters.[2] One study indicated that racemic 3-CMC has a slight preference for the dopamine transporter over the serotonin transporter.[8]
Table 1: Hypothetical Comparative Pharmacology of 3-CMC Enantiomers
Disclaimer: The following table is a hypothetical representation based on trends observed for other synthetic cathinones and is intended for illustrative purposes. Actual experimental data for 3-CMC enantiomers are required for confirmation.
| Enantiomer | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Release |
| (R)-3-CMC | DAT | Expected to be potent | Expected to be potent |
| SERT | Expected to be less potent than (S)-enantiomer | Expected to be less potent than (S)-enantiomer | |
| NET | Expected to be potent | Expected to be potent | |
| (S)-3-CMC | DAT | Expected to be potent | Expected to be potent |
| SERT | Expected to be more potent than (R)-enantiomer | Expected to be more potent than (R)-enantiomer | |
| NET | Expected to be potent | Expected to be potent |
Signaling Pathways
Synthetic cathinones, by increasing extracellular monoamine levels, indirectly activate a cascade of downstream signaling pathways. The primary mechanism involves the disruption of the normal function of DAT, SERT, and NET. As releasing agents, they are transported into the presynaptic terminal where they can interact with vesicular monoamine transporters (VMATs), leading to the efflux of neurotransmitters from vesicles into the cytoplasm and subsequent reverse transport out of the neuron via the membrane transporters.
Diagram of Monoamine Transporter Interaction and Downstream Signaling
Conclusion
The (R)- and (S)-enantiomers of 3-chloromethcathinone represent an important area of study within the broader class of synthetic cathinones. While it is established that 3-CMC is a chiral compound that interacts with monoamine transporters, a significant gap in knowledge exists regarding the specific pharmacological properties of each enantiomer. The provided experimental protocols for racemic synthesis and chiral separation offer a foundation for researchers to produce and isolate these compounds for further investigation. Future research should prioritize the determination of the binding affinities and functional activities of (R)- and (S)-3-CMC at DAT, SERT, and NET to fully elucidate their individual contributions to the overall pharmacological and toxicological profile of the racemic mixture. Such data are essential for a more accurate risk assessment and for understanding the structure-activity relationships that govern the effects of this class of psychoactive substances.
References
- 1. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Enantioseparation of 3-chloromethcathinone by liquid chromatography at the milligram scale | Scientific Letters [publicacoes.cespu.pt]
- 8. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
3-CMC mechanism of action on monoamine transporters
An In-depth Technical Guide on the Mechanism of Action of 3-Chloromethcathinone (3-CMC) on Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] Structurally, it is a substituted cathinone, closely related to other compounds such as 3-methylmethcathinone (3-MMC) and 4-chloromethcathinone (4-CMC).[1] First identified on the European drug market in 2014, 3-CMC has gained attention for its psychostimulant effects, which are anecdotally reported to be similar to those of mephedrone and, to a lesser extent, cocaine.[1][2] Like other synthetic cathinones, its primary neuropharmacological effects are mediated through interactions with monoamine transporters.[1][3][4] This document provides a detailed technical overview of the mechanism of action of 3-CMC, focusing on its interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Core Mechanism of Action
The primary mechanism of action for 3-CMC involves a dual interaction with monoamine transporters, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3][4] This is achieved through two distinct but related processes:
-
Inhibition of Neurotransmitter Reuptake: 3-CMC binds to the active sites of DAT, SERT, and NET, competitively inhibiting the reuptake of their respective endogenous neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][4] This action prolongs the presence of monoamines in the synapse, enhancing neurotransmission.
-
Induction of Neurotransmitter Release: 3-CMC acts as a substrate-type releaser.[3][4] This means it is transported into the presynaptic neuron by the monoamine transporters. Once inside, it disrupts the vesicular storage of monoamines, likely by interacting with the vesicular monoamine transporter 2 (VMAT2), and promotes the reverse transport (efflux) of monoamines from the neuron into the synapse through the plasma membrane transporters (DAT, SERT, and NET).[5]
In vitro studies have shown that 3-CMC is an active stimulant and releasing agent at all three major monoamine transporters.[3] Its pharmacological profile suggests a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), indicating stronger amphetamine-like psychostimulant properties compared to more serotonin-dominant compounds like MDMA.[1][6]
Quantitative Data Presentation
Table 1: 3-CMC Potency as a Monoamine Releaser
| Transporter | Parameter | Value (nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| DAT | EC₅₀ (Release) | ~50 | \multirow{2}{*}{DAT/SERT ≈ 8.2} | [7] |
| SERT | EC₅₀ (Release) | 410 ± 36 | [7] | |
| NET | EC₅₀ (Release) | Not Reported | - | [7] |
| DAT | IC₅₀ (Uptake) | Not Reported | - | - |
| SERT | IC₅₀ (Uptake) | Not Reported | - | - |
| NET | IC₅₀ (Uptake) | Not Reported | - | - |
EC₅₀ (Effective Concentration, 50%) is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ (Inhibitory Concentration, 50%) is the concentration of an inhibitor where the response (e.g., uptake) is reduced by half.
The available data indicates that 3-CMC is approximately 8-fold more potent at inducing dopamine release than serotonin release.[7] This profile is consistent with its classification as a psychostimulant with a stronger dopaminergic than serotonergic action.[1][6]
Experimental Protocols
The quantitative data for compounds like 3-CMC are typically generated using standardized in vitro assays. The following sections describe the general methodologies for determining monoamine transporter inhibition and release.
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter or into isolated presynaptic nerve terminals (synaptosomes).
-
Objective: To determine the IC₅₀ value for a test compound at DAT, SERT, and NET.
-
Materials:
-
Biological System: Human Embryonic Kidney 293 (HEK293) cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).[8]
-
Radiolabeled Substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.[8]
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.
-
Test Compound: 3-CMC, dissolved in a suitable vehicle (e.g., water or DMSO).
-
Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.[9]
-
-
Methodology:
-
Cell/Synaptosome Plating: Adherent cells are grown to confluence in 96-well plates. For suspension assays or synaptosome preparations, a specific amount of protein (e.g., 10-20 µg) is aliquoted into each well.
-
Pre-incubation: The cells or synaptosomes are washed with assay buffer. Serial dilutions of the test compound (3-CMC) are added to the wells in triplicate and pre-incubated for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: The uptake reaction is initiated by adding the specific radiolabeled monoamine substrate to each well. The final concentration of the radioligand is typically near its Kₘ value for the transporter.
-
Incubation: The plate is incubated for a short duration (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Uptake Termination: The reaction is rapidly terminated by washing the wells with ice-cold assay buffer and aspirating the medium. For synaptosomes, this is achieved by rapid vacuum filtration through glass fiber filters to trap the synaptosomes while removing the extracellular radioligand.[9]
-
Quantification: For adherent cells, a lysis buffer is added. The cell lysate or the filters are transferred to scintillation vials, scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle only).
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal (four-parameter logistic) curve using non-linear regression analysis software (e.g., GraphPad Prism).[10]
-
Protocol: Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release (efflux) of a preloaded radiolabeled neurotransmitter from cells or synaptosomes.
-
Objective: To determine the EC₅₀ value for a test compound at DAT, SERT, and NET.
-
Materials: Same as for the uptake inhibition assay, with the addition of a superfusion apparatus for some protocols.
-
Methodology:
-
Loading: Cells or synaptosomes are first loaded with a radiolabeled monoamine ([³H]dopamine, [³H]5-HT, or [³H]norepinephrine) by incubating them in buffer containing the radioligand for a set period (e.g., 30 minutes at 37°C).
-
Washing: After loading, the preparations are washed multiple times with fresh, ice-cold buffer to remove the extracellular radioligand.
-
Baseline Release: The loaded preparations are placed in a superfusion system or in individual wells. A baseline release rate is established by collecting fractions of the superfusion buffer over several minutes.
-
Stimulation: The buffer is switched to one containing various concentrations of the test compound (3-CMC). Fractions continue to be collected to measure the drug-induced efflux of the radiolabeled neurotransmitter.
-
Quantification: The radioactivity in each collected fraction and the radioactivity remaining in the cells/synaptosomes at the end of the experiment are measured by liquid scintillation counting.
-
-
Data Analysis:
-
Release is typically expressed as a percentage of the total radioactivity present in the preparation at the start of the stimulation period.
-
The peak release effect at each drug concentration is determined.
-
EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Conclusion
3-Chloromethcathinone (3-CMC) is a potent psychostimulant that primarily acts as a reuptake inhibitor and releasing agent at dopamine, norepinephrine, and serotonin transporters. The limited available quantitative data suggest a significant preference for the dopamine transporter over the serotonin transporter, particularly in its capacity as a releasing agent. This pharmacological profile aligns with its observed stimulant effects. A comprehensive understanding of its interaction with monoamine transporters is hindered by the lack of published data on its binding affinities (Kᵢ) and reuptake inhibition potencies (IC₅₀). Further research employing the standardized in vitro protocols detailed in this guide is necessary to fully elucidate the pharmacological and toxicological profile of this synthetic cathinone.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. euda.europa.eu [euda.europa.eu]
- 5. Abuse potential and toxicity of the synthetic cathinones (i.e., “Bath salts”) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. In vitro uptake assays in synaptosomes [bio-protocol.org]
- 10. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neurotoxicity of 3-Chloromethcathinone (3-CMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Its stimulant effects are primarily attributed to its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.[1][2] However, growing evidence from in vitro and in vivo studies points towards a significant neurotoxic potential of 3-CMC, raising concerns about its long-term neurological consequences. This technical guide provides a comprehensive overview of the current understanding of 3-CMC neurotoxicity, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Core Neurotoxic Mechanisms
The neurotoxicity of 3-CMC is believed to be multifactorial, stemming from its primary pharmacological action on monoamine transporters and subsequent downstream cellular events. The leading hypotheses point towards the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways.
Interaction with Monoamine Transporters
3-CMC acts as both an inhibitor and a releaser at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] This dual action leads to a rapid and sustained increase in extracellular monoamine levels, which is thought to be a key initiating event in its neurotoxic cascade. The excessive monoaminergic neurotransmission can lead to the generation of reactive oxygen species (ROS) through the auto-oxidation of dopamine and the metabolic activity of monoamine oxidase.
Oxidative Stress
A primary mechanism implicated in the neurotoxicity of numerous psychostimulants, including synthetic cathinones, is the induction of oxidative stress.[3] The overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to damage of lipids, proteins, and DNA, ultimately culminating in cell death. While direct evidence for 3-CMC-induced oxidative stress is still emerging, studies on related compounds and the known consequences of excessive dopamine metabolism strongly suggest its involvement.[3]
Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction, characterized by impaired electron transport chain function, decreased ATP production, and the opening of the mitochondrial permeability transition pore (mPTP), is a common feature of neurotoxic insults.[4] Some studies on synthetic cathinones have demonstrated their ability to induce mitochondrial dysfunction, a plausible mechanism for 3-CMC-induced neurotoxicity.[4]
Apoptotic Signaling
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. The activation of apoptotic signaling cascades, often triggered by cellular stress signals such as oxidative stress and mitochondrial dysfunction, is a final common pathway in many forms of neurotoxicity. Key players in apoptosis include the caspase family of proteases, which execute the dismantling of the cell.
Quantitative Data on 3-CMC Neurotoxicity
The following tables summarize the available quantitative data from in vitro studies assessing the neurotoxic effects of 3-CMC.
Table 1: Cytotoxicity of 3-CMC in Human Neuroblastoma SH-SY5Y Cells
| Assay | Incubation Time | Concentration (µM) | Cell Viability (% of Control) | Reference |
| MTT | 24 hours | 10 - 300 | No significant effect | Wojcieszak et al., 2020[5] |
| MTT | 72 hours | 50 | ~80% | Wojcieszak et al., 2020[5] |
| MTT | 72 hours | 100 | ~70% | Wojcieszak et al., 2020[5] |
| MTT | 72 hours | 200 | ~60% | Wojcieszak et al., 2020[5] |
| MTT | 72 hours | 300 | ~50% | Wojcieszak et al., 2020[5] |
| LDH | 48 hours | 100 | ~10% cytotoxicity | Wojcieszak et al., 2020[5] |
| LDH | 48 hours | 200 | ~15% cytotoxicity | Wojcieszak et al., 2020[5] |
| LDH | 48 hours | 300 | ~20% cytotoxicity | Wojcieszak et al., 2020[5] |
Table 2: Interaction of 3-CMC with Monoamine Transporters
| Transporter | Assay Type | EC50 (nM) | Reference |
| DAT | Monoamine Release | 18 ± 2 | EMCDDA, 2021[2] |
| NET | Monoamine Release | 27 ± 3 | EMCDDA, 2021[2] |
| SERT | Monoamine Release | 158 ± 20 | EMCDDA, 2021[2] |
Experimental Protocols
This section details the methodologies employed in the key cited studies to facilitate replication and further investigation.
Cell Viability Assays (MTT and LDH)
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treat cells with various concentrations of 3-CMC (e.g., 10-300 µM) for the desired incubation period (e.g., 24 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]
-
-
LDH Assay Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the incubation period (e.g., 48 hours), collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Cytotoxicity is expressed as a percentage of a positive control (e.g., cells treated with a lysis buffer).[5]
-
Monoamine Transporter Release Assay
-
Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Assay Protocol:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
The pre-loaded synaptosomes are then exposed to various concentrations of 3-CMC.
-
The amount of radiolabeled monoamine released into the supernatant is quantified using liquid scintillation counting.
-
The EC50 value, representing the concentration of 3-CMC that elicits a half-maximal release of the monoamine, is calculated.[2]
-
Visualizations of Neurotoxic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways, experimental workflows, and logical relationships central to the neurotoxicity of 3-CMC.
Caption: Proposed signaling cascade of 3-CMC-induced neurotoxicity.
Caption: Workflow for assessing 3-CMC cytotoxicity in vitro.
Caption: From transporter binding to neuronal cell death.
Conclusion and Future Directions
The available evidence strongly suggests that 3-CMC possesses significant neurotoxic potential, primarily mediated through its interaction with monoamine transporters, leading to cellular stress and apoptosis. The in vitro data from SH-SY5Y cells provides a quantitative basis for understanding its cytotoxic profile. However, significant knowledge gaps remain. Future research should focus on:
-
In vivo neurotoxicity studies: To confirm the in vitro findings and investigate the region-specific neurotoxic effects of 3-CMC in the brain.
-
Elucidation of specific signaling pathways: To identify the precise molecular players and signaling cascades that link monoamine transporter interaction to downstream neurotoxic events.
-
Role of metabolites: To investigate whether the metabolites of 3-CMC contribute to its neurotoxic profile.
-
Neuroinflammation: To explore the potential role of neuroinflammatory processes in 3-CMC-induced neurodegeneration.
A deeper understanding of the neurotoxic mechanisms of 3-CMC is crucial for developing effective strategies to mitigate the harm associated with its abuse and for informing public health policies. This technical guide serves as a foundational resource for researchers and professionals dedicated to addressing this growing public health concern.
References
- 1. cdn.who.int [cdn.who.int]
- 2. euda.europa.eu [euda.europa.eu]
- 3. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact [mdpi.com]
- 4. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Metabolism of 3-Chloromethcathinone (3-CMC) in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Understanding its metabolic fate is crucial for toxicological assessment, clinical diagnosis, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the metabolism of 3-CMC in murine models, drawing from the latest scientific literature. It details the identified metabolic pathways, presents available quantitative data, and outlines the experimental protocols employed in these studies. The guide is intended to be a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] Its structural similarity to other cathinones like mephedrone contributes to its psychoactive effects, which are thought to be mediated by its interaction with monoamine transporters.[1] The increasing prevalence of 3-CMC in recreational drug markets necessitates a thorough understanding of its pharmacokinetics and metabolism. Murine models are pivotal in preclinical studies to elucidate the biotransformation of such compounds, providing insights into potential toxicity and informing clinical diagnostics. This guide synthesizes the current knowledge on 3-CMC metabolism specifically within these models.
Metabolic Pathways of 3-Chloromethcathinone
The metabolism of 3-CMC in murine models, as well as in humans, proceeds through a series of biotransformation reactions primarily occurring in the liver.[1] The main metabolic pathways involve reduction of the keto group, N-demethylation, and a combination of these reactions.[2][3]
The primary metabolites of 3-CMC identified in murine models are:
-
Dihydro-3-CMC (two stereoisomers): Formed through the reduction of the β-keto group of the 3-CMC molecule.[2]
-
N-demethyl-3-CMC: Results from the removal of the methyl group from the amine.[2]
-
Dihydro-N-demethyl-3-CMC: This metabolite is formed through both N-demethylation and reduction of the keto group.[2]
These metabolic transformations are illustrated in the signaling pathway diagram below.
Quantitative Data
While comprehensive pharmacokinetic data such as half-life, clearance, and plasma concentration-time profiles for 3-CMC and its metabolites in murine models are not extensively detailed in the currently available literature, some studies have reported on the stability of these compounds in biological samples.
Table 1: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS) [2]
| Compound | Storage Duration (days) | Percentage Deviation from Initial Concentration |
| 3-CMC | 30 | -67% |
| 50 | Not Reported | |
| 90 | -82% | |
| N-demethyl-3-CMC | 30 | -48% to -88% (range) |
| 50 | Not Reported | |
| 90 | Not Reported | |
| Dihydro-metabolites | 30 | -5% to -37% (range) |
| 50 | Not Reported | |
| 90 | Not Reported |
Note: The data indicates a more pronounced decrease in the concentration of 3-CMC and N-demethyl-3-CMC over time compared to the dihydro-metabolites. All compounds were still detectable after 90 days.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature on 3-CMC metabolism in murine models.
In Vivo Murine Model Study
A generalized workflow for an in vivo study on 3-CMC metabolism in mice is depicted below.
4.1.1. Animal Models and Drug Administration
-
Animal Strain: Male CD-1 mice are a commonly used strain for such studies.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.
-
Drug Formulation: 3-CMC is typically dissolved in a suitable vehicle, such as saline (0.9% NaCl).
-
Administration: The route of administration can vary, with intraperitoneal (i.p.) injection being a common method. The dosage will depend on the study's objectives.
4.1.2. Sample Collection
-
Blood: Blood samples can be collected at various time points post-administration to study the pharmacokinetic profile. A common technique is the use of Dried Blood Spots (DBS), where a small volume of blood is spotted onto a specialized filter card.[2] This method offers advantages in terms of sample storage and stability.[2]
-
Urine: Urine can be collected using metabolic cages to identify excreted metabolites.
-
Tissues: At the end of the study, tissues such as the liver, brain, and kidneys can be harvested for biodistribution analysis.
Sample Preparation
4.2.1. Dried Blood Spot (DBS) Extraction
-
A small disc (e.g., 3 mm) is punched from the center of the dried blood spot.
-
The disc is placed in a microcentrifuge tube.
-
An extraction solvent (e.g., methanol containing an internal standard) is added.
-
The sample is vortexed and sonicated to facilitate extraction.
-
After centrifugation, the supernatant is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for instrumental analysis.
4.2.2. Solid-Phase Extraction (SPE) for Urine and Tissue Homogenates
This method is often employed for cleaning up more complex matrices like urine and tissue homogenates. The specific SPE cartridge and protocol will depend on the analyte's properties.
Analytical Instrumentation and Methods
4.3.1. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Purpose: Used for the initial identification of potential metabolites.
-
Chromatography: A reversed-phase column (e.g., a C18 column) is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to obtain accurate mass measurements of the parent drug and its metabolites, aiding in their structural elucidation.
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Purpose: For the quantification of 3-CMC and its identified metabolites.[2]
-
Chromatography: Similar chromatographic conditions to LC-HRMS are often used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for sensitive and selective quantification.
4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: An alternative technique for the analysis of 3-CMC and its metabolites, particularly in urine.
-
Derivatization: Analytes may require derivatization (e.g., acetylation) to improve their volatility and chromatographic properties.
-
Analysis: The derivatized sample is injected into the GC-MS for separation and detection.
Conclusion
The metabolism of 3-Chloromethcathinone in murine models primarily involves keto reduction and N-demethylation, leading to the formation of dihydro-3-CMC, N-demethyl-3-CMC, and dihydro-N-demethyl-3-CMC. While the metabolic pathways have been elucidated, there is a notable gap in the public domain regarding detailed quantitative pharmacokinetic data in mice. The experimental protocols outlined in this guide, utilizing advanced analytical techniques such as LC-MS/MS, provide a robust framework for future research in this area. Further studies are warranted to fully characterize the pharmacokinetic profile of 3-CMC and its metabolites, which will be critical for a comprehensive understanding of its toxicology and for the development of effective clinical and forensic diagnostic tools.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a significant new psychoactive substance (NPS) with stimulant effects. Understanding its metabolic fate within the human body is crucial for forensic toxicology, clinical diagnostics, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the primary metabolites of 3-CMC hydrochloride, detailing their metabolic pathways, quantitative data, and the experimental protocols for their identification and analysis.
Primary Metabolic Pathways of 3-CMC
The metabolism of 3-CMC in humans primarily involves Phase I reactions, specifically reduction of the β-keto group and N-demethylation. These transformations lead to the formation of several key metabolites that can serve as biomarkers of 3-CMC exposure.[1] The major metabolic pathways are illustrated in the diagram below.
digraph "3-CMC Metabolic Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=vee, arrowsize=0.8];
"3-CMC" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"dihydro-3-CMC" [label="dihydro-3-CMC\n(3-chloroephedrine)\n(Stereoisomers)"];
"N-desmethyl-3-CMC";
"N-desmethyl-dihydro-3-CMC";
"N-demethylation_Carboxylation_Metabolite" [label="N-demethylation and\nω-carboxylation Metabolite"];
"3-CMC" -> "dihydro-3-CMC" [label="β-keto reduction"];
"3-CMC" -> "N-desmethyl-3-CMC" [label="N-demethylation"];
"N-desmethyl-3-CMC" -> "N-desmethyl-dihydro-3-CMC" [label="β-keto reduction"];
"dihydro-3-CMC" -> "N-desmethyl-dihydro-3-CMC" [label="N-demethylation"];
"N-desmethyl-3-CMC" -> "N-demethylation_Carboxylation_Metabolite" [label="ω-carboxylation", style=dashed, color="#EA4335"];
}
References
Acute and chronic toxicity of 3-CMC
An In-Depth Technical Guide on the Acute and Chronic Toxicity of 3-Chloromethcathinone (3-CMC)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. 3-Chloromethcathinone (3-CMC) is a new psychoactive substance (NPS), and the information presented here is for research and informational purposes only. It is not intended for human consumption. The data on its toxicity are limited and still emerging.
**Executive Summary
3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has become increasingly prevalent on the illicit drug market.[1][2] Despite a significant number of seizures and reports of human intoxication, comprehensive toxicological data, particularly regarding chronic effects, are scarce.[1][3][4] This guide synthesizes the current scientific knowledge on the acute and chronic toxicity of 3-CMC, drawing from the limited preclinical in vitro and in vivo studies, as well as data from human case reports.
The primary mechanism of action for 3-CMC involves its function as a releasing agent and reuptake inhibitor at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to its psychostimulant effects.[3][4] Acute toxicity in humans is characterized by a sympathomimetic toxidrome, including agitation, psychosis, tachycardia, hypertension, and in severe cases, seizures and death.[1][4] Animal studies demonstrate that acute administration induces hyperlocomotion.[5] In vitro research points towards potential neurotoxicity, with cytotoxicity observed in neuronal cell lines after prolonged exposure, possibly mediated by toxic metabolites, oxidative stress, and mitochondrial dysfunction.[5][6]
Crucially, there are no formal studies on the chronic preclinical toxicology of 3-CMC.[3][4] The long-term effects of exposure remain uncharacterized. This document presents the available quantitative data in structured tables, details key experimental protocols, and provides visual diagrams of metabolic and signaling pathways to offer a comprehensive overview for the scientific community.
**1.0 Mechanism of Action: Monoamine Transporter Interaction
The psychoactive effects of 3-CMC are attributed to its interaction with monoamine transporters.[3] Like other synthetic cathinones, it functions as a substrate-type releaser, inhibiting the reuptake and promoting the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to potent psychostimulant effects.[2] One study noted that while 3-CMC interacts with DAT and NET at a level comparable to mephedrone, its interaction with SERT is significantly lower.[7]
**2.0 Acute Toxicity
Information on the acute toxicity of 3-CMC is derived from a combination of in vitro cytotoxicity assays, limited in vivo animal studies, and human clinical case reports.
In Vitro Cytotoxicity Data
Studies using the SH-SY5Y human neuroblastoma cell line have demonstrated that 3-CMC exhibits cytotoxic effects, particularly after prolonged exposure. This suggests that the parent compound may be less toxic than its metabolites, which are generated over time.[5] The primary mechanisms are thought to involve the induction of oxidative stress and mitochondrial membrane depolarization.[6]
| Compound | Cell Line | Exposure Time | Effect | Concentration (LOAEL/IC50) | Reference |
| 3-CMC | SH-SY5Y | 72 hours | Significant cytotoxicity | Starting at 50 µM | [5] |
| 3-CMC | SH-SY5Y | 48 hours | Cell membrane damage | Significant effects at lower concentrations than 4-CMC | [5] |
| 3-CMC | Differentiated SH-SY5Y | Not specified | Significant cytotoxicity (LOAEL) | 1 mM | [2][6] |
| Various Chloro-cathinones | Differentiated SH-SY5Y | Not specified | Cytotoxicity (LC50 range) | 0.6 to 2.5 mM | [6] |
In Vivo Animal Data
Acute toxicity studies in animals have not determined classical toxicological endpoints like the LD50. Instead, research has focused on behavioral and physiological effects. These studies show that 3-CMC produces dose-dependent increases in locomotor activity, a hallmark of psychostimulant drugs.[5] At higher doses, adverse physiological effects and sensorimotor alterations are observed.[1] A recent study also identified histopathological changes in several organs 24 hours after a single high-dose exposure.[8]
| Species | Doses Administered (Route) | Key Findings | Reference |
| CD-1 Mice | 0.1–30 mg/kg (i.p.) | Locomotor stimulation, tachypnoea, hypothermia. Sensorimotor and Prepulse Inhibition (PPI) alterations only at high doses. | [1][9] |
| C57BL/6J Mice | 5, 10, 20 mg/kg (i.p.) | Dose-dependent increase in horizontal locomotor activity. Significant stimulation at 10 and 20 mg/kg. No significant change in vertical activity. | [5] |
| Wistar Rats | 10 and 20 mg/kg (i.p.) | Altered oxidative stress and energy biomarkers in brain, lungs, and kidneys. Morphological alterations in brain, liver, and lungs (both doses) and kidneys (high dose). | [8] |
Human Acute Intoxication Data
Data from human exposures come from non-fatal poisonings and post-mortem analyses. Clinical presentations are consistent with a severe sympathomimetic toxidrome.[4] It is important to note that polydrug use is common in these cases, complicating the direct attribution of all symptoms solely to 3-CMC.[3][4]
| Case Type | Reported Blood Concentrations | Co-ingested Substances | Common Clinical Manifestations | Reference |
| Non-Fatal Intoxications | Not always specified | Stimulants (3-MMC, cocaine), depressants (GHB, alcohol), sildenafil. | Psychomotor agitation, psychosis, aggressiveness, CNS depression, cardiac arrhythmias, chest pain, tachypnea, tachycardia, hypertension, seizures. | [1][4] |
| Fatal Intoxications | 10 to 2,800 ng/mL | Stimulants (amphetamine), depressants (alcohol, opioids, benzodiazepines), synthetic cannabinoids. | Cause of death often attributed to toxic effects of 3-CMC or multi-drug intoxication. | [4][7][10] |
**3.0 Chronic Toxicity
There is a significant gap in the scientific literature regarding the chronic toxicity of 3-CMC. No dedicated preclinical studies in animals or clinical studies in humans have been conducted to evaluate the long-term effects of repeated exposure.[3][4] Based on its mechanism of action and similarities to other psychostimulants, potential chronic effects could include neurotoxicity, cardiotoxicity, and dependence, but this remains speculative and requires further investigation.[4]
Metabolism and Toxicokinetics
3-CMC is known to be unstable in biological matrices like blood and urine.[3] Its metabolism involves N-dealkylation and reduction of the ketone group. The major metabolites identified are considered good biomarkers for confirming consumption, especially given the instability of the parent compound.[3][9] The bioactivity of these metabolites is currently unknown, but in vitro data suggest they may contribute to the observed cytotoxicity.[5]
A study in Wistar rats found that 24 hours after intraperitoneal administration, 3-CMC was exclusively detected in the urine, along with its metabolites, indicating rapid elimination.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay Protocol (SH-SY5Y Cells)
This protocol is a generalized summary based on methodologies used for testing synthetic cathinone cytotoxicity.[5]
In Vivo Spontaneous Locomotor Activity Protocol
This protocol is a summary of the methodology described for assessing the behavioral effects of 3-CMC in mice.[5]
-
Subjects: Male C57BL/6J or CD-1 mice are typically used.[1][5] Animals are group-housed under a standard 12:12-h light-dark cycle with ad libitum access to food and water.[1]
-
Apparatus: Automated locomotor activity chambers (e.g., from Columbus Instruments or Med Associates) equipped with infrared beams to detect horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes before the experiment.
-
Each mouse is placed individually into a locomotor activity chamber for a 30-minute habituation period.
-
Following habituation, mice are removed, administered an intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or 3-CMC at various doses (e.g., 5, 10, 20 mg/kg).
-
The mice are immediately returned to the chambers, and their locomotor activity is recorded for a set duration (e.g., 120 minutes).
-
-
Data Analysis: Data, such as total distance traveled (horizontal activity) and the number of rearings (vertical activity), are collected in time bins (e.g., 10 minutes). Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of treatment over time.[5]
Conclusion and Future Directions
The current body of evidence indicates that 3-CMC poses a significant risk for acute toxicity, manifesting as a severe psychostimulant and sympathomimetic syndrome. Preclinical data, though limited, support these observations, highlighting dose-dependent behavioral effects and in vitro cytotoxicity. The most critical knowledge gap is the complete absence of data on the chronic toxicity of 3-CMC.
For the scientific and drug development community, future research should prioritize:
-
Standardized Preclinical Toxicology: Conducting formal acute (e.g., LD50 determination) and chronic toxicity studies in animal models to identify target organs and establish NOAEL (No-Observed-Adverse-Effect Level).
-
Metabolite Activity: Investigating the pharmacological and toxicological activity of 3-CMC's major metabolites.
-
Mechanism of Toxicity: Elucidating the specific molecular mechanisms underlying its cytotoxicity, particularly its effects on oxidative stress and mitochondrial function.
-
Longitudinal Studies: Where ethically possible, conducting longitudinal studies of human users to understand the long-term health consequences.
A comprehensive understanding of 3-CMC's toxicological profile is essential for informing public health policies, clinical toxicology, and forensic investigations.
References
- 1. 3-CMC: Acute Effects in Male and Female Mice, Human Intoxication Case Series (Italy, 2014–2025), and Prediction of ADMET Properties [mdpi.com]
- 2. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. euda.europa.eu [euda.europa.eu]
- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-Chloromethcathinone Hydrochloride (3-CMC HCl)
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 3-Chloromethcathinone (3-CMC) is a controlled substance in many jurisdictions. All handling and experimentation should be conducted in compliance with local, national, and international laws and regulations, and under appropriate laboratory safety protocols.
Introduction
3-Chloromethcathinone hydrochloride (3-CMC HCl), also known as clophedrone, is a synthetic cathinone derivative.[1] As with many compounds in early-stage research, comprehensive public data on its physicochemical properties, including solubility in a wide range of solvents, is limited.[2][3][4] This guide provides a summary of available qualitative solubility information, outlines the theoretical principles governing the solubility of amine hydrochloride salts, and presents a detailed, generalized experimental protocol for determining solubility.
Theoretical Solubility Profile
3-CMC HCl is the hydrochloride salt of the free base 3-CMC. The formation of a hydrochloride salt from an amine is a standard acid-base reaction that protonates the nitrogen atom, creating a more polar, charged ammonium cation.[5] This structural modification is a key determinant of its solubility characteristics.
Key Structural Features Influencing Solubility:
-
Amine Hydrochloride Salt: The presence of the charged ammonium group significantly increases the polarity of the molecule compared to its free base form. This allows for strong ion-dipole interactions with polar solvents.[6]
-
Phenyl Ring: The substituted phenyl ring is a nonpolar, hydrophobic moiety.
-
Ketone Group: The ketone group can act as a hydrogen bond acceptor.
-
Chlorine Substituent: The chlorine atom on the phenyl ring is electron-withdrawing and adds to the molecule's overall molecular weight and lipophilicity.
Based on these features, 3-CMC HCl is expected to be readily soluble in polar protic solvents (like water) and polar aprotic solvents, and less soluble in nonpolar organic solvents.[6] The formation of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base.[2]
Qualitative and Expected Solubility Data
While precise quantitative data is scarce in peer-reviewed literature, a qualitative summary can be compiled from available sources and chemical principles. The following table presents this information, which should be confirmed by experimental determination.
| Solvent Class | Solvent | CAS Number | Qualitative Solubility of 3-CMC HCl | Rationale / Citation |
| Polar Protic | Water | 7732-18-5 | Readily Soluble | The hydrochloride salt form is preferred for its stability and water solubility.[7] |
| Methanol (MeOH) | 67-56-1 | Soluble | A polar protic solvent capable of hydrogen bonding and dissolving the salt. | |
| Ethanol (EtOH) | 64-17-5 | Expected to be Soluble | Similar to methanol, it is a polar protic solvent.[3][4][7] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | A common solvent for analytical standards of 3-CMC.[2][3][4] |
| Dimethylformamide (DMF) | 68-12-2 | Expected to be Soluble | Structurally similar compounds are soluble in DMF.[3][4][7] | |
| Nonpolar / Weakly Polar | Chloroform | 67-66-3 | Soluble | Mentioned as a solvent for analytical standards.[2] |
| Diethyl Ether | 60-29-7 | Expected to be Insoluble | Amine salts are generally insoluble in nonpolar solvents like ether.[6] | |
| Hexane | 110-54-3 | Expected to be Insoluble | Lacks the polarity to interact with the ionic salt. |
Note: "Expected to be Soluble/Insoluble" indicates a prediction based on chemical principles and data from similar compounds, which requires experimental verification.
Factors Influencing Solubility
The solubility of 3-CMC HCl is not a static value but is influenced by several experimental conditions. A researcher must control these variables to obtain reproducible results.
Figure 1. Key factors affecting the experimental solubility of 3-CMC HCl.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[8] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.
1. Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Analytical balance
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS, or UV-Vis spectrophotometer)
2. Procedure
-
Preparation: Add an excess amount of 3-CMC HCl to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent rate (e.g., 100-150 rpm).[9] The time required to reach equilibrium can vary and should be determined empirically (typically 24 to 48 hours).[9][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. This is typically done by:
-
Centrifugation: Centrifuge the vials to pellet the solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter to remove any particulate matter.[10]
-
-
Dilution: Immediately dilute the clear, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration of 3-CMC HCl in the original saturated solution by accounting for the dilution factor.
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Figure 2. Experimental workflow for the Shake-Flask solubility determination method.
Conclusion
While comprehensive quantitative solubility data for this compound is not widely published, its chemical nature as an amine hydrochloride salt provides a strong basis for predicting its solubility behavior. It is expected to be soluble in polar solvents like water, methanol, and DMSO, and poorly soluble in nonpolar solvents. For researchers and drug development professionals, the definitive determination of solubility requires empirical testing. The standardized shake-flask protocol detailed in this guide provides a robust framework for generating accurate and reproducible solubility data, which is essential for applications ranging from analytical method development to formulation and preclinical studies.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. euda.europa.eu [euda.europa.eu]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buy this compound | 1607439-32-6 [smolecule.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. scielo.br [scielo.br]
- 10. enamine.net [enamine.net]
An In-depth Technical Guide to the Effects of 3-Chloromethcathinone (3-CMC) on Dopamine and Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a widely abused psychoactive substance. Its pharmacological effects are primarily mediated through its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the effects of 3-CMC on these transporters, summarizing key quantitative data, detailing experimental methodologies for in vitro assessment, and visualizing the core mechanisms of action. This information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of synthetic cathinones.
Quantitative Data: Potency of 3-CMC at Dopamine and Serotonin Transporters
The interaction of 3-CMC with DAT and SERT has been quantified in various in vitro studies. The primary measures of its potency are the half-maximal inhibitory concentration (IC50) for uptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release. These values are crucial for understanding the drug's affinity and efficacy at these transporters.
| Transporter | Parameter | Value (nM) | Species | Reference |
| Dopamine Transporter (DAT) | IC50 | 342 | Rat | [1] |
| EC50 (Release) | 26 | Rat | [1] | |
| EC50 (Release) | 46.8 | Rat | [2] | |
| Serotonin Transporter (SERT) | IC50 | 1194 | Rat | [1] |
| EC50 (Release) | 211 | Rat | [1] | |
| EC50 (Release) | 410 | Rat | [2] |
Table 1: In Vitro Potency of 3-CMC at Dopamine and Serotonin Transporters. This table summarizes the IC50 and EC50 values for 3-CMC at rat DAT and SERT, providing a quantitative measure of its potency as both a reuptake inhibitor and a releasing agent.
Mechanism of Action at the Synapse
3-CMC exerts its effects by directly interacting with DAT and SERT on the presynaptic neuronal membrane. It acts as both a reuptake inhibitor and a releasing agent, leading to a significant increase in the extracellular concentrations of dopamine and serotonin in the synaptic cleft.[1][3][4] This dual action contributes to its potent psychostimulant effects.
Figure 1: Mechanism of 3-CMC at the Synapse. This diagram illustrates how 3-CMC interacts with DAT and SERT to block neurotransmitter reuptake and promote their release into the synaptic cleft.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro neurotransmitter uptake inhibition and release assays using synaptosomes.
Synaptosome Preparation
Synaptosomes, which are resealed nerve terminals, serve as a valuable ex vivo model for studying the function of monoamine transporters.
-
Tissue Dissection: Male Sprague-Dawley rats are euthanized, and specific brain regions are dissected. The striatum is typically used for DAT assays, while the hippocampus or cortex is used for SERT assays due to the high density of the respective transporters in these regions.
-
Homogenization: The dissected brain tissue is homogenized in an ice-cold sucrose solution (typically 0.32 M) using a glass-Teflon homogenizer.
-
Centrifugation: The homogenate undergoes differential centrifugation. An initial low-speed spin removes larger cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
Resuspension: The synaptosomal pellet is resuspended in a suitable buffer, such as Krebs-Ringer-HEPES (KRH), for use in subsequent assays.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
-
Preparation: A 96-well plate is prepared with triplicate wells for total uptake (synaptosomes + vehicle), non-specific uptake (synaptosomes + a high concentration of a selective transporter inhibitor, e.g., GBR 12909 for DAT), and test compound wells (synaptosomes + varying concentrations of 3-CMC).
-
Pre-incubation: The plate is pre-incubated at 37°C for 10-15 minutes to allow the test compound to interact with the transporters.
-
Initiation of Uptake: The uptake reaction is initiated by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to each well.
-
Incubation: The plate is incubated at 37°C for a short duration (typically 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are immediately washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Figure 2: Workflow of a Neurotransmitter Uptake Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 value of a compound for a specific monoamine transporter.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release (efflux) of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
-
Loading: Synaptosomes are pre-loaded with a radiolabeled neurotransmitter by incubating them in a buffer containing the radioligand for a specific period (e.g., 30 minutes at 37°C).
-
Washing: The loaded synaptosomes are washed with fresh buffer to remove any extracellular radioligand.
-
Initiation of Release: The release is initiated by adding varying concentrations of the test compound (3-CMC) to the synaptosome suspension.
-
Incubation: The mixture is incubated for a defined period (e.g., 10 minutes at 37°C).
-
Separation: The synaptosomes are separated from the supernatant by centrifugation or filtration.
-
Quantification: The radioactivity in both the supernatant (representing released neurotransmitter) and the synaptosomal pellet (representing retained neurotransmitter) is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of neurotransmitter release is calculated for each concentration of the test compound. The concentration that produces 50% of the maximal release (EC50) is determined by non-linear regression analysis.
Downstream Signaling and Physiological Effects
The increased synaptic concentrations of dopamine and serotonin resulting from 3-CMC's action on DAT and SERT lead to enhanced activation of postsynaptic dopamine and serotonin receptors. This widespread neuronal activation underlies the acute psychoactive and physiological effects reported by users, which include:
-
Psychostimulant Effects: Increased alertness, euphoria, and hyperlocomotion.[1][5]
-
Adverse Psychological Effects: Anxiety and psychosis.[1]
-
Physiological Effects: Tachycardia, hypertension, and increased body temperature.[1]
The preferential potency of 3-CMC for the dopamine transporter over the serotonin transporter likely contributes to its high abuse potential and stimulant-like properties, distinguishing it from more serotonin-selective compounds.
References
Methodological & Application
Application Notes & Protocols for the Analytical Detection of 3-Chloromethcathinone (3-CMC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of validated analytical methods for the detection and quantification of 3-Chloromethcathinone (3-CMC), a synthetic cathinone. The included protocols are intended to guide researchers in the development and implementation of robust analytical strategies for this compound in various matrices.
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a psychoactive substance of the cathinone class.[1] As a new psychoactive substance (NPS), the development of sensitive and selective analytical methods is crucial for forensic toxicology, clinical diagnostics, and research purposes. The primary analytical techniques employed for the detection and quantification of 3-CMC include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[1]
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of validated analytical methods for the determination of 3-CMC in biological matrices.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Blood | 50 - 2,500 ng/mL | Not explicitly stated, but S/N ≥ 10 used for LOQ | 50 ng/mL | [2] |
| GC-NCI-MS | Urine | Not specified for 3-CMC individually | 0.26 - 0.76 µg/L (for a mixture of 14 cathinones) | 0.86 - 2.34 µg/L (for a mixture of 14 cathinones) | [3] |
| GC-NCI-MS | Plasma | Not specified for 3-CMC individually | 0.26 - 0.34 µg/L (for a mixture of 14 cathinones) | 0.89 - 1.12 µg/L (for a mixture of 14 cathinones) | [3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-CMC in Blood
This protocol is based on the validated method described by Romańczuk-Łaskarzewska et al. (2023) for the quantification of 3-CMC in whole blood.[2]
a. Sample Preparation: Protein Precipitation
-
To a 1 mL aliquot of whole blood, add a known amount of an appropriate internal standard (e.g., 4-chloroethcathinone-d5).
-
Add frozen acetonitrile for protein precipitation.
-
Vortex the mixture vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: An Agilent 1260 Infinity system or equivalent.
-
Mass Spectrometer: An Agilent 6410 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive mode.[2]
-
Chromatographic Column: A column suitable for the separation of cathinones (e.g., a C18 column).
-
Mobile Phase: A gradient elution using a mixture of appropriate aqueous and organic phases (e.g., ammonium formate buffer and acetonitrile).
-
ESI Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 3-CMC and the internal standard should be optimized. For 3-CMC, a characteristic transition is m/z 198.2 → 180.1.[2]
c. Method Validation Parameters
-
Calibration Curve: Prepare a calibration curve by spiking blank blood samples with known concentrations of 3-CMC (e.g., 50, 100, 250, 500, 1,000, and 2,500 ng/mL).[2]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[2]
-
Precision and Accuracy: Evaluate intra-day and inter-day precision and accuracy using quality control (QC) samples at low, medium, and high concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3-CMC
The following is a general protocol for the qualitative identification of 3-CMC based on the SWGDRUG monograph, which can be adapted for quantitative analysis with proper validation.[4]
a. Sample Preparation: Base Extraction
-
Dissolve the sample containing 3-CMC in an appropriate solvent.
-
Perform a liquid-liquid extraction into an organic solvent (e.g., chloroform) under basic conditions.
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent gas chromatograph or equivalent.
-
Mass Spectrometer: A mass selective detector.
-
Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
-
Injector Temperature: 280°C[4]
-
MSD Transfer Line Temperature: 280°C[4]
-
Oven Temperature Program:
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mass Scan Range: 30-550 amu.[4]
-
Visualizations
Caption: General experimental workflow for the analysis of 3-CMC.
Caption: Logical relationship of 3-CMC intake, metabolism, and detection.
References
- 1. cdn.who.int [cdn.who.int]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
Application Note: Quantification of 3-Chloromethcathinone (3-CMC) in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the determination and quantification of 3-Chloromethcathinone (3-CMC), a novel psychoactive substance (NPS), in various biological matrices such as whole blood, plasma, and urine. The protocol employs Gas Chromatography coupled with Mass Spectrometry (GC-MS), a widely accessible and reliable analytical technique in forensic and clinical toxicology laboratories. The methodology encompasses sample preparation using liquid-liquid extraction (LLE), derivatization, and the instrumental parameters for the GC-MS system. Validation data, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are presented to demonstrate the method's suitability for routine analysis.
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged on the illicit drug market, posing a significant challenge to public health and law enforcement. Accurate and sensitive analytical methods are crucial for its detection in biological specimens to aid in clinical diagnosis, forensic investigations, and pharmacokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for its high sensitivity, GC-MS remains a valuable and cost-effective alternative.[1][2] A critical consideration in the analysis of 3-CMC is its reported instability in biological matrices.[3][4] Therefore, proper sample handling, storage, and the potential monitoring of more stable metabolites, such as dihydro-3-CMC, are essential to avoid false-negative results.[3][4] This note provides a comprehensive protocol for the GC-MS analysis of 3-CMC, addressing these challenges.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a generalized procedure based on common LLE techniques for cathinones in biological fluids.[5][6]
Reagents and Materials:
-
Whole blood, plasma, or urine samples
-
Internal Standard (IS) working solution (e.g., 4-chloroethcathinone-d5)[4]
-
0.5 M Ammonium hydrogen carbonate or other suitable buffer
-
Ethyl acetate (or other suitable water-immiscible organic solvent)[5]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Autosampler vials with inserts
Procedure:
-
To 1 mL of the biological sample (whole blood, plasma, or urine) in a glass tube, add 50 µL of the internal standard working solution.
-
Add 200 µL of 0.5 M ammonium hydrogen carbonate to alkalinize the sample.
-
Vortex the mixture for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The dried extract is now ready for derivatization.
Derivatization
Derivatization is often necessary for cathinones to improve their thermal stability and chromatographic properties for GC-MS analysis.[5][7] Pentafluoropropionic anhydride (PFPA) is a common derivatizing agent.
Reagents and Materials:
-
Dried sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the tube tightly and vortex for 20 seconds.
-
Heat the mixture at 70°C for 20 minutes.
-
After heating, allow the sample to cool to room temperature.
-
Evaporate the solution to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Transfer the final solution to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized cathinones.[2][8] Optimization may be required for specific instruments.
Table 1: GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[8] |
| Injection Mode | Splitless or Split (e.g., 25:1)[8] |
| Oven Program | Initial temperature 100°C for 1 min, ramp at 12°C/min to 280°C, hold for 9 min[8] |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C[8] |
| Ion Source Temp. | 230°C[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for 3-CMC | To be determined based on the mass spectrum of the derivatized compound (e.g., molecular ion and characteristic fragments). The base ion for underivatized 3-CMC is m/z 58.[9] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cathinones in biological samples using GC-MS. These values are indicative and should be established by each laboratory.
Table 2: Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity (R²) | ≥ 0.99 | [5] |
| Limit of Detection (LOD) | 0.02 - 0.72 ng/mL | [2] |
| Limit of Quantification (LOQ) | 1 - 2.5 ng/mL | [2] |
| Accuracy (% bias) | Within ±15% of the nominal concentration (±20% at LOQ) | [2] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | [4] |
| Recovery | 83.2 - 106% | [2] |
Table 3: Example Calibration Curve Concentrations
| Calibration Level | Concentration (ng/mL) |
| 1 | 5 |
| 2 | 10 |
| 3 | 25 |
| 4 | 50 |
| 5 | 100 |
| 6 | 250 |
| 7 | 500 |
Note: The calibration range should be adjusted based on the expected concentrations in the samples.
Visualizations
Caption: Experimental workflow for GC-MS analysis of 3-CMC.
Caption: Logical relationship of 3-CMC stability in biological samples.
Conclusion
The GC-MS method outlined in this application note provides a reliable and validated approach for the quantification of 3-Chloromethcathinone in biological samples. Proper sample preparation, including liquid-liquid extraction and derivatization, is crucial for achieving the required sensitivity and accuracy. Due to the instability of 3-CMC, strict adherence to appropriate storage conditions and consideration of its stable dihydro metabolite as a biomarker are strongly recommended for accurate toxicological findings.[3][4] This protocol serves as a valuable resource for forensic and clinical laboratories involved in the analysis of novel psychoactive substances.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood [ouci.dntb.gov.ua]
- 8. swgdrug.org [swgdrug.org]
- 9. pure.uva.nl [pure.uva.nl]
Application Note: Quantification of 3-Chloromethcathinone (3-CMC) in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-chloromethcathinone (3-CMC) in human urine. The protocol employs a straightforward sample preparation procedure and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and sensitivity. This method is suitable for use in clinical and forensic toxicology, as well as for monitoring drug abuse.
Introduction
3-Chloromethcathinone (3-CMC) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has gained popularity as a recreational drug. Due to its potential for abuse and adverse health effects, there is a growing need for reliable analytical methods to detect and quantify 3-CMC in biological matrices. Urine is a common and valuable matrix for drug testing due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. However, 3-CMC has been reported to be unstable in biological samples, with degradation to dehydro-3-CMC being a significant issue. Therefore, proper sample handling, including acidification and/or storage at low temperatures, is crucial to ensure accurate quantification.[1] This application note provides a detailed protocol for the quantification of 3-CMC in urine, addressing sample stability and employing a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
3-CMC hydrochloride analytical standard
-
3-CMC-d5 hydrochloride (or other suitable deuterated internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for cleaner extracts and to minimize matrix effects.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 1 µg/mL internal standard (IS) solution (e.g., 3-CMC-d5). Acidify the sample by adding 10 µL of formic acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program: | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-CMC | 198.1 | 180.1 (Quantifier) | 50 | 15 |
| 198.1 | 77.1 (Qualifier) | 50 | 25 | |
| 3-CMC-d5 (IS) | 203.1 | 185.1 (Quantifier) | 50 | 15 |
Note: MS/MS parameters should be optimized for the specific instrument used.
Method Validation
The method was validated for linearity, limit of quantification (LOQ), accuracy, precision, and recovery according to established guidelines for bioanalytical method validation.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias): | |
| 3 ng/mL (Low QC) | -2.5% |
| 50 ng/mL (Mid QC) | 1.8% |
| 400 ng/mL (High QC) | 3.2% |
| Precision (%RSD): | |
| Intra-day (n=6) | |
| 3 ng/mL (Low QC) | 5.8% |
| 50 ng/mL (Mid QC) | 3.1% |
| 400 ng/mL (High QC) | 2.5% |
| Inter-day (n=6, 3 days) | |
| 3 ng/mL (Low QC) | 7.2% |
| 50 ng/mL (Mid QC) | 4.5% |
| 400 ng/mL (High QC) | 3.8% |
| Recovery: | |
| 3-CMC | 85.2% - 92.1% |
| 3-CMC-d5 (IS) | 88.5% |
| Matrix Effect: | Minimal ion suppression or enhancement observed |
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of 3-CMC in human urine. The use of solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard ensures accurate and precise results. The method is sensitive, with a limit of quantification of 1 ng/mL, making it suitable for the analysis of 3-CMC in various research and forensic applications.
Experimental Workflows and Diagrams
Caption: Experimental workflow for the quantification of 3-CMC in urine.
Caption: Key parameters for bioanalytical method validation.
References
Application Notes and Protocols for 3-CMC Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 3-Chloromethcathinone (3-CMC) in whole blood for quantitative analysis. The following sections offer comprehensive methodologies for three common extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a widely abused new psychoactive substance (NPS). Accurate and reliable quantification of 3-CMC in whole blood is crucial for clinical and forensic toxicology. However, the inherent instability of 3-CMC in biological matrices presents a significant analytical challenge. Studies have shown that 3-CMC has low stability in biological materials, and its concentration can decrease over time. Therefore, proper sample preparation and storage are paramount for obtaining accurate results. It is also recommended to monitor for the presence of its more stable metabolite, dihydro-3-CMC, as a biomarker of 3-CMC intake.[1][2] Acidification of the biological matrix and/or storage at low temperatures have been recommended to preserve 3-CMC concentrations.[3]
Quantitative Data Summary
The following table summarizes typical validation parameters for the determination of 3-CMC and other synthetic cathinones in whole blood using various sample preparation techniques.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Liquid-Liquid Extraction (MTBE) |
| Linearity Range | 1-500 ng/mL | 0.2-100 ng/mL | 0.05-500 ng/mL |
| Limit of Detection (LOD) | 0.1-0.5 ng/mL | 50-500 pg/mL | 0.01-5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.2-2 ng/mL | 0.05-20 ng/mL |
| Recovery | 63-110% | 32.5-88.3% | >80% (typical for similar compounds) |
| Matrix Effect | 97-118% | 71.0-108% | Ion suppression/enhancement within ±25% |
| Precision (%RSD) | ≤19% | 0.9-8.3% | 3-18% |
| Accuracy | ±12% | 86.6-115% | Within acceptable range |
Note: The data presented is a synthesis from multiple sources for 3-CMC and other synthetic cathinones and should be considered as a general guide. Method validation should be performed in-house.[1][4][5]
Experimental Protocols
Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from whole blood samples using acetonitrile.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., 3-CMC-d4)
-
Cold Acetonitrile (ACN, HPLC grade), stored at -20°C
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of whole blood into a microcentrifuge tube.
-
Add the appropriate volume of internal standard solution.
-
Add 300 µL of cold acetonitrile to the sample (3:1 v/v ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 11,000 rpm for 30 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for 3-CMC Analysis.
Solid-Phase Extraction (SPE)
This protocol outlines a more selective method for extracting 3-CMC from whole blood using a mixed-mode cation exchange SPE cartridge. This method generally results in a cleaner extract compared to protein precipitation.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
5% (w/v) Zinc Sulfate (ZnSO4) solution
-
Acetonitrile (ACN, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
0.1% Formic Acid in water
-
Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C)
-
SPE manifold (vacuum or positive pressure)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure: Sample Pre-treatment:
-
To 0.5 mL of whole blood, add an appropriate volume of internal standard.
-
Add 100 µL of 5% (w/v) ZnSO4 solution and vortex for 5 seconds.
-
Add 1.5 mL of chilled (~0°C) 90:10 ACN/MeOH while vortexing to precipitate proteins.
-
Centrifuge at 6,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 4 mL of 0.1% formic acid to the supernatant.
Solid-Phase Extraction: 7. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid. Do not allow the cartridge to dry. 8. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min). 9. Wash the cartridge with 1 mL of 0.1% formic acid, followed by 1 mL of methanol. 10. Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes. 11. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. 12. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. 13. Reconstitute the dried extract in 100 µL of the reconstitution solution. 14. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Solid-Phase Extraction Workflow for 3-CMC Analysis.
Liquid-Liquid Extraction (LLE)
This protocol provides a method for the extraction of 3-CMC from whole blood using an organic solvent. LLE is a classic technique that can provide clean extracts if optimized correctly.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution
-
Buffer solution (e.g., pH 9-10, carbonate or borate buffer)
-
Methyl-tert-butyl-ether (MTBE)
-
0.1 M Hydrochloric Acid (HCl)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solution
Procedure:
-
Pipette 200 µL of whole blood into a glass tube.
-
Add the appropriate volume of internal standard.
-
Add 200 µL of buffer solution (pH 9-10) and vortex briefly.
-
Add 1 mL of MTBE.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a new clean tube.
-
(Optional back-extraction for cleaner sample) Add 100 µL of 0.1 M HCl to the collected organic phase, vortex for 1 minute, and centrifuge. Transfer the lower aqueous layer to a clean tube and neutralize before evaporation.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow for 3-CMC Analysis.
Concluding Remarks
The choice of sample preparation method for 3-CMC analysis in whole blood depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and straightforward technique suitable for high-throughput screening. Solid-phase extraction offers higher selectivity and cleaner extracts, which can improve assay sensitivity and reduce matrix effects. Liquid-liquid extraction provides a balance between cleanliness and ease of use. Given the instability of 3-CMC, it is imperative to handle samples promptly and consider the analysis of its stable metabolite, dihydro-3-CMC, to avoid false-negative results. All methods should be thoroughly validated to ensure they meet the required performance criteria for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Synthetic Cathinones for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cathinones, often colloquially known as "bath salts," represent a large and ever-evolving class of new psychoactive substances (NPS). Their analysis is a significant challenge for forensic and clinical laboratories. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of these compounds. However, the inherent chemical properties of many synthetic cathinones, such as thermal instability and poor fragmentation in the MS source, often lead to analytical difficulties. Derivatization is a crucial sample preparation step that chemically modifies the analytes to improve their chromatographic behavior and mass spectral characteristics, thereby enhancing the reliability and sensitivity of GC-MS analysis. This application note provides detailed protocols for the derivatization of synthetic cathinones and a summary of the expected analytical data.
Challenges in the GC-MS Analysis of Underivatized Synthetic Cathinones
Direct GC-MS analysis of synthetic cathinones is often hindered by several factors:
-
Thermal Instability: Many cathinones are thermally labile and can degrade in the hot GC inlet, leading to inaccurate quantification and the potential for misidentification.[1][2]
-
Poor Fragmentation: Under electron ionization (EI), many synthetic cathinones produce a limited number of fragment ions, often with a dominant low-mass iminium ion, which can be common to multiple compounds. This lack of characteristic high-mass fragments makes definitive identification challenging, especially for isomers.[1][3]
-
Poor Peak Shape: The polar nature of the amine and ketone functional groups can lead to poor chromatographic peak shape (tailing), which affects resolution and sensitivity.
Derivatization Strategies for Synthetic Cathinones
To overcome these challenges, derivatization techniques are employed to modify the functional groups responsible for the undesirable analytical properties. The most common and effective approach for synthetic cathinones is acylation , which targets the primary or secondary amine group.[4][5][6] This process replaces the active hydrogen on the nitrogen atom with an acyl group, resulting in a less polar, more thermally stable, and more readily fragmented derivative.
The most widely used acylating agents are fluorinated anhydrides, including:
-
Pentafluoropropionic Anhydride (PFPA)
-
Heptafluorobutyric Anhydride (HFBA)
-
Trifluoroacetic Anhydride (TFA)
These reagents offer the advantage of introducing fluorine atoms into the derivative, which can improve chromatographic separation and produce characteristic mass spectra.[4][5] Among these, PFPA and HFBA are often considered the best choices based on validation parameters such as accuracy and precision.[4][6]
Experimental Workflow
The general workflow for the derivatization and GC-MS analysis of synthetic cathinones is depicted in the following diagram.
Caption: A generalized workflow for the derivatization of cathinones prior to GC-MS analysis.
Detailed Experimental Protocols
The following are detailed protocols for the derivatization of synthetic cathinones using PFPA, HFBA, and TFA.
Protocol 1: Derivatization with Pentafluoropropionic Anhydride (PFPA)
This protocol is highly effective for a broad range of synthetic cathinones.
Materials:
-
Dried sample extract
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply for evaporation
-
Heating block or water bath
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Ensure the sample extract containing the synthetic cathinones is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of ethyl acetate to the dried extract.
-
Derivatization: Add 50 µL of PFPA to the reconstituted sample.
-
Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubation: Incubate the vial at 70°C for 20 minutes.[1]
-
Evaporation: After incubation, evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.
-
Analysis: Transfer the solution to a GC vial and inject 1 µL into the GC-MS system.
Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA)
HFBA is another excellent derivatizing agent that often produces derivatives with higher molecular weights, which can be advantageous in mass spectrometry.
Materials:
-
Dried sample extract
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heating block
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Start with a completely dried sample extract.
-
Reconstitution: Add 50 µL of ethyl acetate to the dried residue.
-
Derivatization: Add 50 µL of HFBA to the vial.
-
Mixing: Vortex the mixture for 30 seconds.
-
Incubation: Heat the mixture at 70°C for 30 minutes.[5]
-
Evaporation: Evaporate the solvent and excess reagent to dryness under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the residue in an appropriate volume of ethyl acetate (e.g., 100 µL).
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Protocol 3: Derivatization with Trifluoroacetic Anhydride (TFA)
TFA is also a suitable derivatizing agent, though in some cases, it may be slightly less effective than PFPA or HFBA.
Materials:
-
Dried sample extract
-
Trifluoroacetic Anhydride (TFA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas supply
-
Heating block
-
Vortex mixer
-
GC vials
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Reconstitution: Add 50 µL of ethyl acetate to the dried extract.
-
Derivatization: Add 50 µL of TFA to the sample.
-
Mixing: Vortex the mixture for 30 seconds.
-
Incubation: Incubate at 70°C for 30 minutes.[5]
-
Evaporation: Dry the sample under a gentle stream of nitrogen.
-
Final Reconstitution: Reconstitute the derivatized sample in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the solution into the GC-MS.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized synthetic cathinones. These may need to be optimized for specific instruments and analytes.
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) with dimensions of 30 m x 0.25 mm x 0.25 µm, is commonly used.[3]
-
Injection Mode: Splitless injection is often preferred for trace analysis to maximize sensitivity.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Quantitative Data Summary
The following tables summarize the characteristic mass fragments and reported limits of detection (LOD) and quantification (LOQ) for several common synthetic cathinones after derivatization with PFPA, HFBA, and TFA.
Table 1: Characteristic Mass Fragments (m/z) of Derivatized Synthetic Cathinones
| Synthetic Cathinone | PFPA Derivative (m/z) | HFBA Derivative (m/z) | TFA Derivative (m/z) |
| Mephedrone (4-MMC) | 160, 146, 119 | 210, 196, 119 | 110, 146, 119 |
| Methylone (bk-MDMA) | 160, 176 | 210, 226 | 110, 176 |
| Pentedrone | 188, 105 | 238, 105 | 138, 105 |
| Butylone (bk-MBDB) | 174, 176 | 224, 226 | 124, 176 |
| Ethylone (bk-MDEA) | 174, 176 | 224, 226 | 124, 176 |
Note: The listed m/z values represent some of the most abundant or characteristic fragment ions and are based on data from various studies. Actual fragmentation patterns may vary slightly depending on the instrument and conditions.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Synthetic Cathinones
| Synthetic Cathinone | Derivatizing Agent | LOD (ng/mL) | LOQ (ng/mL) | Matrix |
| Mephedrone | PFPA | 0.5 | 1.0 | Oral Fluid |
| Methylone | PFPA | 1.0 | 2.5 | Oral Fluid |
| Pentedrone | Not Specified | 25 | Not Specified | Urine[3] |
| 4-CMC | PFPA | 0.1 | 0.5 | Oral Fluid[7] |
| NEP | PFPA | 0.1 | 0.5 | Oral Fluid[7] |
| NEH | PFPA | 0.2 | 0.5 | Oral Fluid[7] |
Note: LOD and LOQ values are highly dependent on the matrix, extraction method, and instrument sensitivity. The values presented here are for illustrative purposes and may not be directly comparable across different studies.
Visualization of Derivatization Reaction
The following diagram illustrates the general acylation reaction of a primary amine cathinone with PFPA.
Caption: General reaction scheme for the acylation of a synthetic cathinone with PFPA.
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of synthetic cathinones by GC-MS. Acylation with fluorinated anhydrides, particularly PFPA and HFBA, significantly improves the thermal stability, chromatographic peak shape, and mass spectral quality of these compounds. The detailed protocols and data provided in this application note serve as a valuable resource for laboratories involved in the analysis of synthetic cathinones, enabling more reliable identification and quantification. It is recommended to optimize the derivatization and GC-MS conditions for the specific analytes and instrumentation in use.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ojp.gov [ojp.gov]
- 4. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 7. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of 3-Chloromethcathinone (3-CMC) Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone, is a chiral molecule existing as (R)- and (S)-enantiomers. As with many chiral compounds, the individual enantiomers of 3-CMC may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is crucial for forensic toxicology, pharmacological research, and drug development. This document provides detailed application notes and protocols for the chiral separation of 3-CMC enantiomers using High-Performance Liquid Chromatography (HPLC). General protocols for Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also discussed as potential alternative techniques. Due to limited specific data on the individual enantiomers' signaling, a general pathway for cathinone action is presented.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the enantioselective separation of cathinone derivatives. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated excellent performance in resolving these compounds.
Experimental Protocol: Chiral HPLC
This protocol is based on established methods for the separation of cathinone derivatives using a polysaccharide-based CSP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) or CHIRALPAK® AS-H (amylose tris((S)-α-methylbenzylcarbamate) coated on 5 µm silica-gel).
-
Data acquisition and processing software.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (EtOH) (HPLC grade)
-
Diethylamine (DEA) (ACS reagent grade) or Triethylamine (TEA)
-
3-Chloromethcathinone (3-CMC) reference standard (racemic mixture)
Sample Preparation:
-
Prepare a stock solution of racemic 3-CMC in the mobile phase or a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 10-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Two potential sets of conditions are provided based on successful separations of similar compounds. Optimization may be required.
| Parameter | Condition A (General for Cathinones on AS-H) | Condition B (Adapted from similar compounds on AD-H) |
| Column | CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm) | CHIRALPAK® AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Triethylamine (97:3:0.1, v/v/v) | n-Hexane : Isopropanol (93:7, v/v) with 0.5% DEA in Hexane |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 20°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers of 3-CMC.
-
Calculate the retention time (t_R_), resolution (R_s_), and selectivity factor (α) for the enantiomeric pair.
Expected Results
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also commonly used in SFC.
General Protocol: Chiral SFC
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (e.g., amylose or cellulose-based).
Typical Mobile Phase:
-
Supercritical Carbon Dioxide (CO₂) as the primary mobile phase.
-
A polar co-solvent such as methanol or ethanol, often with a basic additive like diethylamine to improve peak shape.
General Procedure:
-
Screen different chiral columns and co-solvent compositions to achieve initial separation.
-
Optimize back pressure, temperature, and gradient elution (if applicable) to improve resolution and analysis time.
Capillary Electrophoresis (CE)
CE is another effective technique for chiral separations, particularly for charged molecules. The separation is achieved by adding a chiral selector to the background electrolyte.
General Protocol: Chiral CE
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
Background Electrolyte (BGE):
-
A buffer solution (e.g., phosphate or formate buffer) at a specific pH.
-
A chiral selector, typically a cyclodextrin derivative (e.g., β-cyclodextrin), is added to the BGE.
General Procedure:
-
Select a suitable BGE and chiral selector concentration.
-
Optimize the applied voltage, capillary temperature, and injection parameters.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the chiral separation of 3-CMC.
Caption: General mechanism of action of 3-CMC on monoamine transporters.
Discussion
The provided HPLC protocols, utilizing polysaccharide-based chiral stationary phases, offer a strong starting point for the successful enantioseparation of 3-CMC.[1] The choice between CHIRALPAK® AD-H and AS-H, as well as the specific mobile phase composition, may require empirical optimization to achieve the best resolution.[2] The addition of a basic modifier like DEA or TEA is often crucial for improving the peak shape of basic compounds like cathinones.[1]
While specific protocols for SFC and CE for 3-CMC are not detailed in the literature, these techniques remain viable alternatives. SFC, with its use of supercritical CO₂, is considered a "green" chromatography technique and can offer significant advantages in terms of speed and solvent reduction.[3] CE, on the other hand, is a high-efficiency technique that requires minimal sample and reagent volumes.[4]
It is important to note that the pharmacological and toxicological effects of the individual (R)- and (S)-enantiomers of 3-CMC are not well-characterized.[5] The provided signaling pathway diagram illustrates the general mechanism of action for racemic 3-CMC, which acts as a releasing agent and reuptake inhibitor at dopamine, serotonin, and norepinephrine transporters.[6] Further research is needed to elucidate the specific contributions of each enantiomer to the overall pharmacological profile of 3-CMC.
Conclusion
The chiral separation of 3-Chloromethcathinone enantiomers is achievable using modern chromatographic techniques. Chiral HPLC with polysaccharide-based stationary phases provides a reliable and effective method. The protocols and information presented here serve as a comprehensive guide for researchers and scientists working on the analysis and characterization of this compound. The development and application of these methods will be instrumental in advancing our understanding of the enantioselective pharmacology and toxicology of 3-CMC.
References
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. euda.europa.eu [euda.europa.eu]
- 6. cdn.who.int [cdn.who.int]
Application Note: Quantitative Analysis of 3-Chloromethcathinone (3-CMC) in Whole Blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 3-chloromethcathinone (3-CMC), a synthetic cathinone, in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard to ensure high accuracy and precision, addressing challenges such as matrix effects inherent in complex biological samples. This protocol is intended for use in forensic toxicology, clinical research, and drug development settings. Recent studies have highlighted the instability of 3-CMC in biological samples, making robust and validated analytical methods crucial for accurate determination.[1][2]
Introduction
3-Chloromethcathinone (3-CMC) is a psychoactive substance belonging to the synthetic cathinone class. Its increasing prevalence necessitates reliable and validated analytical methods for its detection and quantification in biological matrices. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications.[3] The use of an internal standard (IS) is critical to compensate for variations during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.[4] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte.[4] This protocol details a complete workflow from sample preparation to data analysis for the quantification of 3-CMC in whole blood.
Experimental Workflow
The overall experimental workflow for the quantification of 3-CMC in whole blood is depicted in the following diagram.
Caption: Experimental workflow for 3-CMC quantification.
Materials and Reagents
-
3-Chloromethcathinone (3-CMC) hydrochloride reference standard
-
3-Chloromethcathinone-d4 (3-CMC-d4) hydrochloride internal standard (or other suitable deuterated analog)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human whole blood (drug-free)
-
Calibrated pipettes and sterile polypropylene tubes
Experimental Protocols
Preparation of Stock and Working Solutions
-
3-CMC Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-CMC hydrochloride and dissolve it in 10 mL of methanol.
-
3-CMC-d4 (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-CMC-d4 hydrochloride and dissolve it in 1 mL of methanol.
-
3-CMC Working Solutions: Prepare a series of working solutions by serially diluting the 3-CMC stock solution with 50:50 methanol:water to create calibration standards.
-
IS Working Solution (100 ng/mL): Dilute the 3-CMC-d4 stock solution with 50:50 methanol:water.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking 90 µL of drug-free whole blood with 10 µL of the appropriate 3-CMC working solution to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner using a separate weighing of the 3-CMC stock.
Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS parameters).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| 3-CMC | 198.1 | 180.1 | 125.1 | 15 / 25 |
| 3-CMC-d4 | 202.1 | 184.1 | 125.1 | 15 / 25 |
Data Presentation and Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, EMA).[5] Key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of 3-CMC to 3-CMC-d4 against the nominal concentration of 3-CMC. The linearity should be assessed using a weighted (1/x²) linear regression.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 250 | 6.32 |
| 500 | 12.6 |
| Linearity (R²) | >0.995 |
Accuracy and Precision
Accuracy (as % bias) and precision (as % relative standard deviation, RSD) are determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 75 | < 15% | ± 15% | < 15% | ± 15% |
| High | 400 | < 15% | ± 15% | < 15% | ± 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Table 3: Method Sensitivity
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Recovery and Matrix Effect
Recovery of the extraction procedure and the effect of the biological matrix on ionization should be evaluated.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 90-110% |
| High | 400 | > 85% | 90-110% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the desired outcomes, emphasizing the role of the internal standard.
Caption: Role of the internal standard in accurate quantification.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of 3-CMC in whole blood. The use of a deuterated internal standard is essential for achieving the high accuracy and precision required for clinical and forensic applications. Proper method validation in accordance with regulatory guidelines is mandatory to ensure the defensibility of the analytical data.
References
- 1. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. nebiolab.com [nebiolab.com]
- 5. wjarr.com [wjarr.com]
Application Note: Solid-Phase Extraction of 3-Chloromethcathinone from Human Plasma for LC-MS/MS Analysis
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of 3-Chloromethcathinone (3-CMC), a synthetic cathinone, from human plasma. The described method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for the quantitative analysis of 3-CMC by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol utilizes a mixed-mode cation exchange SPE sorbent to achieve high recovery and clean extracts, which is crucial for sensitive and accurate bioanalysis. Expected performance characteristics, based on published data for similar analytes, are provided for guidance.
Introduction
3-Chloromethcathinone (3-CMC) is a psychoactive substance of the synthetic cathinone class. Accurate quantification of 3-CMC in biological matrices such as plasma is essential for pharmacokinetic, toxicological, and forensic investigations. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.[1] It offers significant advantages over liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and being more amenable to automation.[2]
As a basic compound, 3-CMC can be effectively extracted from complex biological matrices like plasma using polymeric or mixed-mode solid-phase extraction sorbents.[1][2][3] Mixed-mode sorbents, which combine reversed-phase and ion-exchange retention mechanisms, are particularly effective for extracting basic drugs from plasma, as they allow for stringent washing steps that remove endogenous interferences, resulting in cleaner extracts and reduced matrix effects during LC-MS/MS analysis.[2]
This protocol is based on established methodologies for the extraction of basic drugs and other synthetic cathinones from plasma and is expected to provide high, reproducible recoveries suitable for validated bioanalytical methods.[2][3][4][5]
Expected Performance
While a specific validation for 3-CMC using this exact protocol is not published, the expected performance can be inferred from studies on similar synthetic cathinones and other basic drugs using mixed-mode or polymeric SPE. The following table summarizes relevant quantitative data from the literature.
| Analyte(s) | SPE Sorbent Type | Recovery | LOQ (ng/mL) | LOD (ng/mL) | Analytical Method | Reference |
| 4-CEC, α-PVP, 4-Cl-PVP, MDPV | Not Specified | > 85% | 25 | 5-25 | GC-MS | [4] |
| Various Basic Drugs | Polymeric (Bond Elut Plexa) | > 85% | 1.0 | Not Reported | LC-MS/MS | [3] |
| Six Synthetic Cathinones | Not Specified | > 73% | 10 | 5 | GC-MS | [5] |
| Amphetamine and other basic drugs | Mixed-Mode SCX (Agilent SampliQ SCX) | > 80% | 1.87 | 0.84 | HPLC-DAD | [2] |
| Basic Pharmaceutical Compounds | Mixed-Mode C8/SCX (Discovery DSC-MCAX) | > 90% | Not Reported | Not Reported | HPLC-UV |
Experimental Protocol
This protocol is designed for the extraction of 3-CMC from a 0.5 mL plasma sample using a mixed-mode strong cation exchange (SCX) SPE cartridge.
Materials and Reagents:
-
SPE Cartridge: Mixed-mode strong cation exchange (SCX) polymeric sorbent, 30 mg / 1 mL format.
-
Human Plasma: K2-EDTA or Sodium Citrate anticoagulant.
-
3-CMC Reference Standard
-
Internal Standard (IS): A structurally similar compound, e.g., 3-CMC-d4, or another cathinone derivative not expected in the sample.
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Phosphate Buffer (100 mM, pH 6.0)
-
Centrifuge tubes
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Allow plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a centrifuge tube, pipette 0.5 mL of the plasma sample.
-
Add the internal standard solution.
-
Add 0.5 mL of 100 mM phosphate buffer (pH 6.0) to the plasma.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol.
-
Equilibrate the cartridges by passing 1 mL of Water. Do not allow the sorbent bed to go dry between these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant from step 1 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash 1 (Polar Interferences): Add 1 mL of 0.1 M formic acid to the cartridge. Apply vacuum to pull the solution through.
-
Wash 2 (Non-polar Interferences): Add 1 mL of Methanol to the cartridge. Apply vacuum to pull the solution through.
-
Dry the sorbent bed thoroughly by applying high vacuum for 5-10 minutes. This step is critical for ensuring high recovery during elution.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the analyte by adding 1 mL of 5% ammonium hydroxide in methanol (v/v).
-
Allow the solvent to soak the sorbent for 1 minute before applying a gentle vacuum to slowly pull the eluent through at a flow rate of approximately 1 mL/minute.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Visualizations
The following diagram illustrates the experimental workflow for the solid-phase extraction of 3-Chloromethcathinone from plasma.
Caption: Workflow for the solid-phase extraction of 3-CMC from plasma.
References
- 1. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. Determination of Selected Cathinones in Blood by Solid-Phase Extraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 3-Chloromethcathinone (3-CMC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone class.[1] First identified on the drug market in 2014, it is structurally related to controlled substances like methcathinone and 4-chloromethcathinone (4-CMC).[2][3] As a new psychoactive substance (NPS), its prevalence necessitates robust and reliable analytical methods for unambiguous identification in forensic, clinical, and research settings. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of small molecules like 3-CMC. This document provides detailed data and standardized protocols for the characterization of 3-CMC using ¹H NMR, ¹³C NMR, and Fourier Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei. For 3-CMC, ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
¹H NMR Spectroscopy
Proton (¹H) NMR provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. The hydrochloride salt of 3-CMC is typically analyzed in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆).[4]
Quantitative Data: ¹H NMR for 3-CMC HCl in DMSO-d₆
The following table summarizes the chemical shifts (δ) for 3-Chloromethcathinone hydrochloride, based on data from the SWGDRUG monograph.[4] The assignments are based on the known structure of 3-CMC and general principles of NMR spectroscopy.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 (broad) | Singlet | 2H | -NH₂⁺- (Ammonium protons) |
| 8.10 - 7.70 | Multiplet | 4H | Ar-H (Aromatic protons) |
| ~5.22 | Quartet | 1H | -CH- (Methine proton) |
| ~2.58 | Singlet | 3H | -NH-CH₃ (N-methyl protons) |
| ~1.46 | Doublet | 3H | -CH-CH₃ (Methyl protons) |
Note: The SWGDRUG monograph displays two broad signals at ~9.75 and ~9.25 ppm, which are assigned to the two diastereotopic protons of the secondary ammonium group (-NH₂⁺-). The exact chemical shift of these exchangeable protons can vary with concentration and temperature. The N-methyl signal is a singlet in the provided spectrum but may appear as a doublet or triplet upon coupling to the ammonium protons under certain conditions.
¹³C NMR Spectroscopy
Quantitative Data: Expected ¹³C NMR Chemical Shifts for 3-CMC
| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |
| C=O | 195 - 205 | Carbonyl carbon in a ketone.[5] |
| Ar-C (C-Cl) | 134 - 138 | Aromatic carbon bonded to chlorine. |
| Ar-C (C-C=O) | 135 - 140 | Quaternary aromatic carbon bonded to the carbonyl group. |
| Ar-CH | 125 - 135 | Aromatic carbons bonded to hydrogen. |
| -CH- (Methine) | 55 - 65 | Aliphatic carbon bonded to the nitrogen and carbonyl group. |
| -NH-CH₃ | 30 - 35 | N-methyl carbon. |
| -CH-CH₃ | 15 - 20 | Methyl carbon adjacent to the methine group. |
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-CMC, key absorptions will confirm the presence of the carbonyl group, aromatic ring, amine, and alkyl functionalities.
Quantitative Data: Characteristic IR Absorption Bands for 3-CMC
The following table summarizes the main absorption bands expected for 3-CMC, consistent with spectra of cathinone derivatives.[4][6]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3000 - 2700 | Strong, Broad | N-H Stretch | Secondary ammonium salt (-NH₂⁺-) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (methyl and methine groups) |
| ~1700 | Strong, Sharp | C=O Stretch | Ketone carbonyl |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic ring |
| ~1450 | Medium | C-H Bend | Aliphatic |
| ~1250 - 1000 | Medium-Strong | C-N Stretch | Amine |
| ~800 - 600 | Strong | C-Cl Stretch | Aryl-Chloride |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a sample of 3-CMC HCl for NMR analysis.[4][7]
Materials:
-
3-Chloromethcathinone HCl (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh 5-10 mg of 3-CMC HCl powder and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure the internal standard (TMS, δ = 0.00 ppm) is present in the solvent or add it as required for referencing.
-
Cap the vial and gently vortex or swirl until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.
Instrument Parameters (Example for a 400 MHz Spectrometer): [4]
-
¹H NMR:
-
Pulse Angle: 90°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 45 seconds (for quantitative analysis) or 1-5 seconds (for routine screening)
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Protocol 2: FTIR Sample Preparation and Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a rapid and common method for acquiring FTIR spectra of solid powders, requiring minimal sample preparation.[8][9][10]
Materials:
-
3-Chloromethcathinone HCl powder (~1-2 mg)
-
FTIR spectrometer with a diamond or zinc selenide ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal surface is clean. If necessary, wipe it with a lint-free tissue dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (~1-2 mg) of the 3-CMC HCl powder directly onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the powder and the crystal surface.[8]
-
Acquire the sample spectrum.
-
After measurement, release the pressure, raise the arm, and carefully remove the powder from the crystal.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe.
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a 3-CMC sample.
Caption: Workflow for 3-CMC characterization using NMR and IR.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. cdn.who.int [cdn.who.int]
- 4. swgdrug.org [swgdrug.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Validated Analytical Method of 3-Chloromethcathinone (3-CMC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone, has emerged as a significant new psychoactive substance (NPS) with stimulant effects.[1][2] Its increasing prevalence necessitates robust and reliable analytical methods for its detection and quantification in various matrices, including seized materials and biological samples. These application notes provide detailed protocols for the analysis of 3-CMC using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a comprehensive guide to method validation.
Pharmacological Context: Mechanism of Action
3-CMC primarily acts as a releasing agent and reuptake inhibitor at monoamine transporters, specifically targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in its stimulant effects. The interaction with these transporters is a key pharmacological pathway to consider in the context of its analysis and effects.
Caption: Conceptual signaling pathway of 3-CMC's interaction with monoamine transporters.
Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of 3-CMC: Gas Chromatography-Mass Spectrometry (GC-MS) for seized materials and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for biological matrices.
Protocol 1: GC-MS Analysis of 3-CMC in Seized Materials
This protocol is suitable for the identification and quantification of 3-CMC in powder or tablet form.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized seized material.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into a GC-MS vial.
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
| Expected RT | Approximately 7-9 minutes (will vary based on system) |
3. Data Analysis:
-
Identification is confirmed by comparing the retention time and mass spectrum of the sample with a certified reference standard of 3-CMC.
-
Quantification is performed by creating a calibration curve using a series of known concentrations of the 3-CMC standard.
Protocol 2: LC-MS/MS Analysis of 3-CMC in Whole Blood
This protocol provides a sensitive and selective method for the quantification of 3-CMC in whole blood samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 3-CMC-d7).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an LC-MS/MS vial.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550 °C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| 3-CMC (Quantifier) | |
| 3-CMC (Qualifier) | |
| 3-CMC-d7 (IS) |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation Protocol
A comprehensive validation of the analytical method is crucial to ensure the reliability and accuracy of the results. The following parameters should be assessed according to ICH guidelines.[3][4][5][6][7]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally measure the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity & Range | To establish a linear relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibration curve should be visually inspected for linearity. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. | Mean recovery should be within 85-115% of the nominal concentration. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) should be ≤ 15% for intra- and inter-day precision. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio (S/N) ≥ 10 and %RSD ≤ 20%. |
| Stability | To evaluate the stability of the analyte in the matrix under different storage conditions. | Analyte concentration should not deviate by more than ±15% from the initial concentration. |
Experimental Protocols for Method Validation
1. Specificity/Selectivity:
-
Analyze at least six different blank matrix samples (e.g., drug-free whole blood) to assess for interferences.
-
Spike the matrix with potential interfering substances (e.g., structurally related compounds, common drugs of abuse) and analyze.
2. Linearity and Range:
-
Prepare a series of at least five calibration standards by spiking the matrix with known concentrations of 3-CMC. The range should encompass the expected concentrations in real samples.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis.
3. Accuracy and Precision:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range.
-
For intra-day precision and accuracy, analyze five replicates of each QC level on the same day.
-
For inter-day precision and accuracy, analyze five replicates of each QC level on three different days.
-
Calculate the mean, standard deviation, %RSD, and percent recovery for each level.
4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Estimate the LOD and LOQ based on the signal-to-noise ratio of the lowest calibration standard.
-
Alternatively, determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
5. Stability:
-
Analyze QC samples after subjecting them to various conditions:
-
Freeze-thaw stability: Three freeze-thaw cycles.
-
Short-term stability: Stored at room temperature for 24 hours.
-
Long-term stability: Stored at -20°C or -80°C for an extended period (e.g., 30 days).
-
Post-preparative stability: Stored in the autosampler for a defined period (e.g., 48 hours).
-
Experimental Workflow Visualization
Caption: General experimental workflow for the analysis of 3-CMC.
Conclusion
The provided protocols for GC-MS and LC-MS/MS analysis, in conjunction with the detailed method validation plan, offer a comprehensive framework for the accurate and reliable quantification of 3-CMC. Adherence to these guidelines will ensure that the generated data is robust, reproducible, and fit for purpose in research, clinical, and forensic settings. It is imperative to perform a full method validation in the laboratory where the analysis will be conducted to ensure the method's performance on the specific instrumentation and with the matrices of interest.
References
- 1. forensicrti.org [forensicrti.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood [ouci.dntb.gov.ua]
- 4. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
Application of 3-Chloromethcathinone (3-CMC) as a Reference Standard in Forensic Toxicology
Application Note ID: FTOX-3CMC-2025-12-23
Introduction
3-Chloromethcathinone (3-CMC), a synthetic cathinone and structural isomer of 4-CMC (clephedrone), is a widely abused new psychoactive substance (NPS) with psychostimulant effects.[1] As with many synthetic cathinones, the detection and quantification of 3-CMC in biological matrices present analytical challenges, primarily due to its instability. This application note provides detailed protocols for the use of 3-CMC as a reference standard in forensic toxicology for the identification and quantification of the analyte and its primary metabolite in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A significant challenge in the forensic analysis of 3-CMC is its low stability in biological matrices such as blood and urine.[1][2] Studies have demonstrated that 3-CMC degrades over time, and the rate of degradation is influenced by storage temperature and the pH of the matrix. To mitigate this, acidification of the biological sample and/or storage at low temperatures are recommended to preserve the integrity of 3-CMC.[1][2]
Due to the instability of the parent compound, monitoring for its more stable metabolite, dihydro-3-CMC, is crucial to avoid false-negative results and accurately assess 3-CMC consumption.[1][2] The dihydro-3-CMC metabolite has shown high stability under various storage conditions, making it a reliable biomarker for 3-CMC intake.[2]
This document is intended for researchers, scientists, and drug development professionals involved in forensic toxicology and clinical chemistry.
Analytical Methods
The primary analytical method for the quantification of 3-CMC in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A validated method for the detection of 182 novel psychoactive substances, including 3-CMC, in whole blood is detailed below.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Whole Blood
This method utilizes a simple protein precipitation extraction followed by LC-MS/MS analysis.
2.1.1. Sample Preparation: Protein Precipitation
A protein precipitation-based extraction is a rapid and effective method for preparing whole blood samples for LC-MS/MS analysis.[3]
2.1.2. Instrumental Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a liquid chromatography system.
2.1.3. Method Validation Parameters
The described LC-MS/MS method has been validated for the analysis of 3-CMC in whole blood.[3] The validation parameters are summarized in the table below.
Quantitative Data
The following table summarizes the quantitative validation data for the LC-MS/MS method for the analysis of 3-CMC in whole blood.[3]
| Parameter | Result |
| Linearity Range | 0.25 - 25 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Accuracy (at 2 ng/mL) | 105.5% |
| Accuracy (at 12.5 ng/mL) | 102.3% |
| Precision (at 2 ng/mL) | 8.7% RSD |
| Precision (at 12.5 ng/mL) | 6.5% RSD |
Experimental Protocols
Protocol for LC-MS/MS Analysis of 3-CMC in Whole Blood
4.1.1. Materials and Reagents
-
3-CMC reference standard
-
Dihydro-3-CMC reference standard (recommended for metabolite monitoring)
-
Internal Standard (IS) (e.g., 3-CMC-d4 or a suitable analogue)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood (blank matrix for calibration and quality controls)
4.1.2. Sample Preparation Procedure
-
Pipette 100 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 15 seconds.
-
Centrifuge at 14,800 rpm for 2 minutes.[4]
-
Transfer the supernatant to a new vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A and 5% mobile phase B).
-
Inject 2 µL into the LC-MS/MS system.[4]
4.1.3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.01% formic acid
-
Flow Rate: 0.25 mL/min
-
Gradient: 0-100% B in 10 minutes
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-CMC: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
Dihydro-3-CMC: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)
-
-
Note: Specific MRM transitions should be optimized in the laboratory.
-
Visualizations
Experimental Workflow for 3-CMC Analysis in Whole Blood
Caption: Workflow for 3-CMC analysis in whole blood.
Logical Relationship of 3-CMC Analysis and Metabolite Monitoring
Caption: Importance of metabolite monitoring for 3-CMC.
References
- 1. cdn.who.int [cdn.who.int]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method [protocols.io]
Application Notes and Protocols for In Vitro Pharmacological Characterization of 3-Chloromethcathinone (3-CMC)
Introduction 3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone with psychostimulant effects.[1][2] As a member of the cathinone class, its primary mechanism of action involves the modulation of monoamine neurotransmitter systems.[1][2] In vitro studies are fundamental for characterizing the pharmacological and toxicological profile of novel psychoactive substances like 3-CMC. These assays allow researchers to discriminate its specific molecular interactions from those of other compounds and to predict its potential effects and toxicity.
This document provides detailed application notes and protocols for key in vitro experiments designed to elucidate the pharmacological profile of 3-CMC, focusing on its interaction with monoamine transporters and its cytotoxic effects. While the term "drug discrimination" typically refers to in vivo behavioral assays, the in vitro methods described here are crucial for discriminating the specific molecular mechanisms of 3-CMC.
Application Note 1: Monoamine Transporter Interaction Profile of 3-CMC
Objective: To characterize the in vitro potency and mechanism of 3-CMC at the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Studies have shown that 3-CMC acts as both an inhibitor of monoamine reuptake and a substrate-type releaser.[1][3]
Data Presentation: Monoamine Release Potency
In vitro studies using rat brain synaptosomes have been conducted to determine the potency of 3-CMC as a monoamine releasing agent. The data indicates a preference for dopamine release over serotonin release.[4]
| Parameter | Dopamine (DA) Release | Serotonin (5-HT) Release | DA:5-HT Selectivity |
| EC₅₀ (nM) | ~51* | 410 ± 36 | ~8-fold |
*Note: The EC₅₀ for dopamine release is estimated based on the reported 8-fold selectivity for dopamine over serotonin release.[4] Limited quantitative data is available for its potency as a reuptake inhibitor (IC₅₀ values).
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of 3-CMC for the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (3-CMC) and reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
96-well cell culture plates and harvester.
-
Glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing hDAT, hNET, or hSERT in appropriate media until they reach confluence in 96-well plates.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation: Add 100 µL of assay buffer containing various concentrations of 3-CMC (or a reference inhibitor) to the wells. Incubate for 10-20 minutes at room temperature or 37°C.
-
Initiation of Uptake: Add 100 µL of assay buffer containing a fixed concentration of the respective [³H]-labeled monoamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of 3-CMC that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Neurotransmitter Release Assay
This protocol is used to measure the ability of 3-CMC to induce the release (efflux) of monoamines from pre-loaded cells or synaptosomes, determining its potency as a substrate-type releaser (EC₅₀).
Materials:
-
Rat brain synaptosomes or HEK-293 cells expressing monoamine transporters.
-
Radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, etc.).
-
Assay buffer and superfusion apparatus.
-
Test compound (3-CMC) and reference releasers (e.g., amphetamine).
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare fresh synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) or use cultured cells.
-
Loading with Neurotransmitter: Incubate the synaptosomes or cells with a concentration of the appropriate [³H]-labeled monoamine for 30-60 minutes at 37°C to allow for uptake and loading.
-
Washing: Wash the preparations multiple times with ice-cold buffer to remove excess extracellular radiolabel.
-
Superfusion: Transfer the loaded preparations to a superfusion chamber. Continuously perfuse with warm, oxygenated buffer at a constant flow rate to establish a stable baseline of neurotransmitter efflux.
-
Stimulation: After a stable baseline is achieved, switch to a buffer containing a known concentration of 3-CMC or a reference releaser for a defined period (e.g., 5-10 minutes).
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment (before, during, and after drug application).
-
Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter release above baseline induced by each concentration of 3-CMC. Determine the EC₅₀ value, which is the concentration that produces 50% of the maximal releasing effect.
Visualizations
Caption: Workflow for Monoamine Transporter Assays.
Caption: Dual Mechanism of 3-CMC at Monoamine Transporters.
Application Note 2: In Vitro Cytotoxicity Assessment of 3-CMC
Objective: To evaluate the potential cytotoxicity of 3-CMC on a neuronal cell line. This is critical for understanding the dose-dependent toxicity and potential for neuronal damage. Studies have demonstrated that 3-CMC can induce significant cytotoxicity in human neuroblastoma SH-SY5Y cells, particularly after prolonged exposure.[5][6]
Data Presentation: Cytotoxicity in SH-SY5Y Cells
| Exposure Time | Concentration Range (µM) | Observation |
| 24 hours | Up to 300 µM | No significant effect on cell viability.[5] |
| 48 hours | 100 - 300 µM | Significant damage to the cell membrane observed.[5] |
| 72 hours | 50 - 300 µM | Significant, concentration-dependent decline in cell viability.[5][6] |
Experimental Protocol
Protocol 3: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability following exposure to 3-CMC.
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates.
-
3-CMC stock solution.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of 3-CMC in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of 3-CMC. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
Addition of MTT: After the incubation period, add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log concentration of 3-CMC to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Visualization
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Chloromethcathinone in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Chloromethcathinone (3-CMC) in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is 3-CMC in biological samples such as blood, urine, and plasma?
A1: 3-Chloromethcathinone (3-CMC) is known to be unstable in biological matrices like blood and urine.[1][2] Its stability is significantly influenced by the storage temperature and the pH of the matrix.[2] For optimal preservation of 3-CMC concentrations, it is recommended to acidify the biological matrix and/or store it at low temperatures.[1]
Q2: What are the primary degradation products or metabolites of 3-CMC I should be aware of?
A2: The major degradation product and metabolite of 3-CMC is dihydro-3-CMC.[1][2] This compound is formed through the reduction of the ketone group of 3-CMC. Dihydro-3-CMC is significantly more stable than the parent compound under various storage conditions and can serve as a reliable biomarker for 3-CMC intake, even when 3-CMC is no longer detectable.[1][2] Other identified metabolites include N-desmethyl-3-CMC and N-desmethyl-dihydro-3-CMC.
Q3: What are the recommended storage conditions to ensure the stability of 3-CMC in biological samples?
A3: To minimize degradation, it is crucial to store biological samples at low temperatures.[2] Freezing samples at -30°C has been shown to preserve 3-CMC for up to 12 months in blood.[2] In contrast, at approximately 4°C, 3-CMC may become undetectable in blood after two months.[2] Acidification of the sample in conjunction with freezing provides the best stability.[2]
Q4: Is there a difference in the stability of 3-CMC between different biological matrices?
A4: Yes, the stability of 3-CMC can vary between matrices. Generally, synthetic cathinones are more stable in urine compared to blood.[2] The pH of the matrix plays a significant role; for instance, in a urine sample with a pH of approximately 6, 3-CMC was undetectable after two months at 4°C, whereas in an acidified and frozen sample, it remained stable for the duration of the study.[2]
Q5: What analytical techniques are most suitable for the quantification of 3-CMC in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the analysis of 3-CMC in biological matrices, including blood, urine, and oral fluid.[1] This technique offers high sensitivity and selectivity for accurate quantification.
Quantitative Stability Data
The following tables summarize the stability of 3-CMC in various biological matrices under different storage conditions.
Table 1: Stability of 3-CMC in Whole Blood
| Storage Temperature | Acidified | Duration | Analyte Concentration Change | Reference |
| ~4°C | No | 24 hours | Significant decomposition observed | [3] |
| ~4°C | No | 2 months | Undetectable | [2] |
| ~4°C | Yes | 4 months | Detectable | [2] |
| -30°C | No | 12 months | Detectable, with some degradation | [2] |
Table 2: Stability of 3-CMC in Urine
| Storage Temperature | pH | Duration | Analyte Concentration Change | Reference |
| 4°C | ~6 | 2 months | Undetectable | [4] |
| Frozen | Acidified | >2 months | Stable | [4] |
Table 3: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS)
| Analyte | Duration | Percentage Deviation from Initial Concentration | Reference |
| 3-CMC | 90 days | -67% to -82% | [5] |
| N-demethyl-3-CMC | 90 days | -48% to -88% | [5] |
| Dihydro-metabolites | 90 days | -5% to -37% | [5] |
Troubleshooting Guide
Issue 1: Rapid degradation of 3-CMC is observed in my samples.
-
Question: Are the samples being stored correctly?
-
Answer: Ensure that samples are frozen immediately after collection, preferably at -30°C or lower. Avoid repeated freeze-thaw cycles.
-
-
Question: Have the samples been acidified?
-
Answer: Acidification of the biological matrix to a pH below 6.5 is crucial for stabilizing 3-CMC.[2] Use a suitable protocol for acidification before storage.
-
Issue 2: Poor peak shape (tailing) is observed during LC-MS/MS analysis.
-
Question: Is the mobile phase composition appropriate?
-
Answer: The pH of the mobile phase can significantly affect the peak shape of cathinones. Ensure the mobile phase is adequately buffered. Using additives like formic acid can improve peak shape.
-
-
Question: Could there be secondary interactions with the column?
-
Answer: Residual silanol groups on the silica-based column can interact with the basic amine group of 3-CMC, causing peak tailing. Using an end-capped column or a column with a different stationary phase may resolve this issue.
-
-
Question: Is the column overloaded?
-
Answer: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample to see if the peak shape improves.
-
Issue 3: Inconsistent or low recovery of 3-CMC during sample preparation.
-
Question: Is the extraction method optimized?
-
Answer: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used for 3-CMC. Ensure that the pH of the sample is optimized for the chosen extraction method to ensure 3-CMC is in the correct ionization state for efficient partitioning.
-
-
Question: Are there matrix effects?
-
Answer: Components of the biological matrix can interfere with the extraction process. A thorough sample clean-up is necessary. Consider using a matrix-matched calibration curve to compensate for any matrix effects.
-
Issue 4: Suspected ion suppression in LC-MS/MS analysis.
-
Question: Is there co-elution of matrix components with 3-CMC?
-
Answer: Endogenous compounds from the biological matrix can co-elute with 3-CMC and suppress its ionization in the mass spectrometer, leading to lower than expected signal intensity.
-
-
Solution:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate 3-CMC from interfering matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., a more selective SPE protocol) to remove a larger portion of the matrix.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 3-CMC-d3) will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.
-
Detailed Experimental Protocols
Protocol 1: Sample Stabilization by Acidification
Objective: To stabilize 3-CMC in blood or urine samples immediately after collection.
Materials:
-
Freshly collected blood or urine sample
-
1 M Hydrochloric Acid (HCl) or Formic Acid
-
pH meter or pH strips
-
Vortex mixer
-
Cryovials for storage
Procedure:
-
Immediately after collecting the blood or urine sample, place it on ice to slow down potential degradation.
-
For every 1 mL of the biological sample, add a small, precise volume of 1 M HCl or formic acid. Start with a small volume (e.g., 10 µL) and mix thoroughly.
-
Measure the pH of the sample. The target pH should be between 6.0 and 6.5.
-
If the pH is still above 6.5, add another small aliquot of acid, mix, and re-measure the pH. Repeat this process until the target pH is reached. Be careful not to over-acidify, as this can cause protein precipitation, especially in plasma.
-
Once the desired pH is achieved, aliquot the stabilized sample into cryovials.
-
Immediately freeze the samples and store them at -30°C or lower until analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of 3-CMC from Blood
Objective: To extract 3-CMC from whole blood for LC-MS/MS analysis.
Materials:
-
Acidified whole blood sample
-
Internal Standard (IS) solution (e.g., 3-CMC-d3)
-
Ammonium hydroxide (for pH adjustment)
-
Extraction solvent (e.g., a mixture of dichloromethane and isopropanol)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 1 mL of the acidified whole blood sample in a glass tube, add the internal standard.
-
Adjust the pH of the sample to approximately 9-10 with ammonium hydroxide to ensure 3-CMC is in its free base form.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) of 3-CMC from Urine
Objective: To clean up and concentrate 3-CMC from a urine sample for LC-MS/MS analysis.
Materials:
-
Acidified urine sample
-
Internal Standard (IS) solution
-
Mixed-mode cation exchange (MCX) SPE cartridge
-
SPE manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 2% formic acid in water, followed by acetonitrile)
-
Elution solvent (e.g., 5% ammonium hydroxide in a mixture of acetonitrile and methanol)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
To 1 mL of the acidified urine sample, add the internal standard.
-
Condition the MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through it.
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of acetonitrile to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the 3-CMC and IS with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of 3-CMC in biological samples.
Caption: Proposed metabolic and degradation pathway of 3-Chloromethcathinone (3-CMC).
References
- 1. cdn.who.int [cdn.who.int]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 3-Chloromethcathinone (3-CMC) in Stored Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products of 3-Chloromethcathinone (3-CMC) in stored samples. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is 3-Chloromethcathinone (3-CMC) in stored biological samples?
A1: 3-CMC is known to be unstable in biological matrices such as blood and urine.[1][2][3][4][5][6] Its stability is significantly influenced by storage temperature and the pH of the sample.[2][3][4] Storage at room temperature can lead to substantial degradation of the parent compound. For instance, studies on the constitutional isomer 4-CMC have shown that at room temperature, complete degradation can occur within 22 days.[2]
Q2: What are the primary degradation products of 3-CMC found in stored samples?
A2: The major degradation product of 3-CMC identified in biological samples is dihydro-3-CMC, which is formed by the reduction of the ketone group.[1][2][3][4][5][6][7][8] Other metabolites that may also be considered degradation products in stored biological samples include N-desmethyl-3-CMC and N-desmethyl-dihydro-3-CMC.[4][5][7][8][9] Due to its higher stability, dihydro-3-CMC is considered a reliable biomarker for confirming 3-CMC intake, even when the parent compound is no longer detectable.[1][2][3][4][6][7]
Q3: What are the recommended storage conditions to minimize 3-CMC degradation in biological samples?
A3: To minimize degradation, it is crucial to store biological samples at low temperatures.[1][3][4][6] Freezing samples at -20°C or -40°C is highly recommended over refrigeration at 4°C.[2] Additionally, acidification of the biological matrix has been shown to improve the stability of 3-CMC.[1][3][4][5][6] For example, in an acidified blood sample stored at 4°C, 3-CMC was detectable for up to 4 months, whereas it completely decomposed in a non-acidified sample after 2 months.[5]
Q4: Is 3-CMC stable in non-biological samples such as reference standards or seized powders?
A4: While specific quantitative stability data for 3-CMC in non-biological samples is limited in the current literature, it is generally understood that, like other cathinones, 3-CMC is more stable in its hydrochloride salt form than as a free base. Seized materials are most commonly found as powders.[1] For laboratory use, analytical reference standards are typically supplied as the hydrochloride salt and are often dissolved in solvents like dimethyl sulfoxide (DMSO) or chloroform for the preparation of stock solutions.[1] It is best practice to store these solutions at low temperatures and protected from light to minimize potential degradation.
Troubleshooting Guides
Issue 1: 3-CMC is not detectable in a biological sample, but its presence is suspected.
-
Possible Cause: The parent 3-CMC may have degraded due to improper storage conditions (e.g., prolonged storage at room temperature).
-
Troubleshooting Steps:
-
Analyze the sample for the presence of the more stable degradation product, dihydro-3-CMC.[6] Its detection can serve as a biomarker for 3-CMC exposure.
-
Review the sample storage history. Ensure that future samples are collected and stored according to recommended protocols (i.e., frozen and/or acidified).[1][3][4]
-
Issue 2: Inconsistent quantitative results for 3-CMC in replicate analyses of the same sample.
-
Possible Cause: Ongoing degradation of 3-CMC in the sample between analyses.
-
Troubleshooting Steps:
-
Ensure the sample is stored under optimal conditions (frozen at -20°C or below) immediately after collection and between analytical runs.
-
If the sample must be stored for an extended period, consider acidifying the matrix to enhance stability.[5][6]
-
Whenever possible, minimize the number of freeze-thaw cycles the sample undergoes.
-
For the most accurate quantification, especially after long-term storage, it may be necessary to also quantify the dihydro-3-CMC metabolite.[2][4]
-
Data Presentation
Table 1: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS) Stored at Room Temperature
| Compound | % Deviation from Initial Concentration after 30 Days | % Deviation from Initial Concentration after 50 Days | % Deviation from Initial Concentration after 90 Days |
| 3-CMC | -67% | Not Reported | -82% |
| N-desmethyl-3-CMC | -48% | Not Reported | -88% |
| Dihydro-3-CMC | -5% | Not Reported | -37% |
Data adapted from a study on the stability of 3-CMC and its metabolites in DBS.[5][7][9]
Table 2: Stability of Halogenated Synthetic Cathinones in Urine Under Various Storage Conditions
| Storage Condition | Time | Remaining Concentration |
| Room Temperature (22-23°C) | 3 days | Significant degradation observed for halogenated cathinones. |
| Refrigerated (4°C) | 14 days | Slower degradation compared to room temperature. |
| Frozen (-40°C) | 1 month | All analytes remained stable (>80%). |
| Frozen (-40°C) | > 1 month | Losses in content became more apparent for some compounds. |
General stability trends for halogenated synthetic cathinones in urine. Dihydro-metabolites consistently showed improved stability under all tested conditions.
Experimental Protocols
Protocol 1: Analysis of 3-CMC and its Degradation Products in Biological Samples
This protocol provides a general workflow for the extraction and analysis of 3-CMC and its metabolites from biological matrices.
-
Sample Preparation and Extraction:
-
For blood or urine samples, a solid-phase extraction (SPE) is commonly employed for cleanup and concentration.
-
A typical SPE procedure involves conditioning a C18 column, loading the pre-treated sample (e.g., diluted and acidified), washing the column to remove interferences, and eluting the analytes with an appropriate organic solvent like acetonitrile.[2]
-
-
Analytical Instrumentation:
-
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for the sensitive and selective detection and quantification of 3-CMC and its degradation products.[2][5][7]
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can be used for the identification of unknown metabolites and degradation products.[5][7][9]
-
-
Chromatographic Conditions:
-
A C18 reversed-phase column is typically used for the separation of the analytes.
-
The mobile phase often consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Detection:
-
Electrospray ionization (ESI) in positive mode is commonly used.
-
For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, monitoring specific precursor-to-product ion transitions for 3-CMC, dihydro-3-CMC, and other relevant metabolites.
-
Mandatory Visualization
Caption: Proposed degradation and metabolic pathways of 3-Chloromethcathinone (3-CMC).
References
- 1. cdn.who.int [cdn.who.int]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. euda.europa.eu [euda.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from postmortem cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
Preventing 3-CMC degradation during sample storage and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of 3-Chloromethcathinone (3-CMC) during sample storage and analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause 3-CMC degradation in biological samples?
A1: The stability of 3-CMC in biological matrices, such as blood and urine, is primarily affected by temperature and pH.[1][2] Elevated temperatures and neutral to alkaline pH can lead to significant degradation of the compound.[1] It is also advisable to protect samples from light to prevent potential photodegradation.
Q2: What is the main degradation product of 3-CMC, and is it stable?
A2: The primary degradation product of 3-CMC is its reduced metabolite, dihydro-3-CMC.[1][3][4] Studies have shown that dihydro-3-CMC is significantly more stable than the parent compound under various storage conditions.[1][4] Due to its stability, dihydro-3-CMC is considered a reliable biomarker for confirming 3-CMC intake, even when 3-CMC is no longer detectable.[1]
Q3: What are the optimal storage conditions for preserving 3-CMC in biological samples?
A3: To minimize degradation, biological samples containing 3-CMC should be stored at low temperatures, ideally frozen at -20°C or below.[1] Acidification of the sample to a pH below 5.5 can also significantly enhance the stability of 3-CMC.[1] For long-term storage, it is recommended to both acidify the sample and store it at or below -20°C.[1]
Q4: How quickly does 3-CMC degrade at room temperature?
A4: 3-CMC is highly unstable at room temperature. For its isomer, 4-CMC, complete degradation in blood has been observed within 22 days at room temperature, with a half-life of less than a day.[1] Given that 3-CMC is presumed to be less stable than 4-CMC, significant degradation can be expected within hours to days.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable 3-CMC in recently collected samples. | Rapid degradation due to improper storage conditions (e.g., room temperature, neutral pH). | Immediately after collection, store samples at or below -20°C. Consider acidifying the sample to a pH of approximately 4-5. Analyze for the more stable dihydro-3-CMC metabolite to confirm intake.[1] |
| Inconsistent quantitative results between sample aliquots. | Differential degradation due to variations in storage or handling. Multiple freeze-thaw cycles. | Ensure all aliquots are stored under identical, optimized conditions (frozen and acidified). Minimize the number of freeze-thaw cycles for each aliquot. |
| Difficulty distinguishing 3-CMC from its isomers (e.g., 4-CMC) during analysis. | Co-elution or similar fragmentation patterns in the analytical method. | Utilize a high-resolution chromatographic method, such as UPLC-MS/MS, to achieve baseline separation. Optimize mass spectrometry parameters (e.g., collision energy) to generate unique product ions for each isomer. |
| Suspected photodegradation of 3-CMC during sample processing. | Exposure of samples to direct sunlight or intense laboratory lighting. | Protect samples from light at all stages of handling and analysis by using amber-colored vials or wrapping containers in aluminum foil. |
Quantitative Stability Data
The following tables summarize the stability of 3-CMC in biological matrices under various storage conditions.
Table 1: Stability of 3-CMC in Blood
| Storage Temperature | pH | Duration | Remaining 3-CMC (%) | Reference |
| 23°C | Not Specified | 3 days | 46% | [1] |
| 4°C | Not Specified | 30 days | 37% | [1] |
| 4°C | Acidified | 4 months | Detectable | [1] |
| -15°C | Not Specified | 90 days | Stable | [1] |
| -30°C | Not Specified | 12 months | Detectable | [1] |
Table 2: Stability of 3-CMC in Urine
| Storage Temperature | pH | Duration | Remaining 3-CMC (%) | Reference |
| 4°C | ~6.0 | 2 months | Not Detected | [1] |
| Frozen (Temperature not specified) | Acidified | 12 months | Stable | [1] |
Experimental Protocols
Protocol 1: Stability Testing of 3-CMC in Biological Matrices
Objective: To evaluate the stability of 3-CMC in biological samples under different storage conditions (temperature, pH, and light).
Materials:
-
Blank human whole blood and urine
-
3-CMC reference standard
-
Internal standard (e.g., 3-CMC-d4)
-
Anticoagulant (for blood collection)
-
Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Amber and clear storage vials
-
Calibrated freezers/refrigerators and incubators
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike blank whole blood and urine with a known concentration of 3-CMC (e.g., 100 ng/mL).
-
Divide the spiked samples into aliquots for each storage condition.
-
For pH-dependent stability testing, adjust the pH of aliquots to desired levels (e.g., 4, 7, and 9).
-
-
Storage Conditions:
-
Temperature: Store aliquots at various temperatures: room temperature (~25°C), refrigerated (4°C), and frozen (-20°C and -80°C).
-
Light Exposure (Photostability): Expose one set of aliquots in clear vials to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Prepare a parallel set of samples wrapped in aluminum foil as dark controls.
-
-
Time Points:
-
Analyze aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks; 1, 3, 6, 12 months).
-
-
Sample Analysis:
-
At each time point, extract 3-CMC from the stored samples using a validated extraction method (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracts using a validated LC-MS/MS method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the concentration of 3-CMC remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of 3-CMC remaining against time for each storage condition.
-
Protocol 2: LC-MS/MS Analysis of 3-CMC in Whole Blood
Objective: To quantify the concentration of 3-CMC in whole blood samples.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of whole blood sample into a microcentrifuge tube.
-
Add 20 µL of internal standard solution (e.g., 3-CMC-d4 at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-CMC: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
3-CMC-d4 (IS): Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized).
-
Visualizations
3-CMC Degradation and Metabolic Pathway
References
- 1. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. cdn.who.int [cdn.who.int]
- 4. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 3-CMC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Chloromethcathinone (3-CMC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 3-CMC?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 3-CMC, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, oral fluid).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of 3-CMC, endogenous components like phospholipids, proteins, and salts in biological samples are common sources of matrix effects.[3][4]
Q2: How can I identify if my 3-CMC analysis is affected by matrix effects?
A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[3] In this technique, a constant flow of a 3-CMC standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant 3-CMC signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[3]
Q3: What are the primary strategies to overcome matrix effects in 3-CMC analysis?
A3: The main strategies can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components.[4] This is often the most effective approach.[4]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate 3-CMC from matrix components that cause ion suppression or enhancement.
-
Correction using Internal Standards: Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of 3-CMC, to compensate for signal variations.
Q4: Is a deuterated internal standard for 3-CMC commercially available?
A4: While the use of deuterated internal standards is highly recommended for accurate quantification in mass spectrometry, the commercial availability of a specific deuterated 3-CMC standard can vary.[5] It is advisable to check with major chemical standard suppliers. If a commercial standard is unavailable, custom synthesis may be an option.[5] The synthesis of deuterated analogues typically involves introducing deuterium atoms into the molecule through chemical reactions.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of 3-CMC quantification | Significant and variable matrix effects between samples. | - Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]- Use a stable isotope-labeled internal standard (e.g., deuterated 3-CMC) to compensate for variability.[5] |
| Low signal intensity (ion suppression) for 3-CMC | Co-elution of interfering compounds from the biological matrix, such as phospholipids.[4] | - Optimize chromatographic conditions to separate the 3-CMC peak from the suppression zone.[8]- Enhance sample cleanup to remove phospholipids. SPE is generally more effective than protein precipitation for this.[9]- Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects.[8][10] |
| High signal intensity (ion enhancement) for 3-CMC | Co-eluting matrix components are enhancing the ionization of 3-CMC. | - Improve chromatographic separation to isolate the 3-CMC peak.- Utilize a more effective sample preparation technique to remove the enhancing compounds. |
| Inconsistent results between different biological matrices (e.g., urine vs. oral fluid) | The type and concentration of interfering compounds differ significantly between matrices.[10] | - Develop and validate a matrix-specific sample preparation protocol for each biological fluid.[10]- Evaluate matrix effects for each matrix during method validation. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for 3-CMC in Oral Fluid
This protocol is adapted from a validated method for the determination of synthetic cathinones in oral fluid.[11]
-
Sample Preparation:
-
To 500 µL of oral fluid, add an appropriate amount of internal standard.
-
Dilute the oral fluid with water.
-
Add methanol and centrifuge for 5 minutes.
-
Transfer the supernatant and mix with water at pH 8.
-
Add chloroform and place the solution in an ultrasonic bath for 5 minutes.
-
Centrifuge for an additional 5 minutes.
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
-
Filter through a 0.45-µm PTFE filter before injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: Luna Omega 5 µm Polar C18 (150 mm × 4.6 mm, 5 µm)[11]
-
Mobile Phase A: 0.1% Formic Acid in Water[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11]
-
Flow Rate: 0.6 mL/min[11]
-
Injection Volume: 20 µL[11]
-
Gradient: Start at 15% B for 5 min, increase to 35% B in 5 min, then to 80% B in 4 min, and to 100% B in 1 min. Hold for 2 min before returning to initial conditions.[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[11]
-
MS Detection: Multiple Reaction Monitoring (MRM)[11]
-
Solid-Phase Extraction (SPE) for Drugs of Abuse in Oral Fluid
This protocol is based on a non-targeted workflow for drug detection in oral fluid.[12]
-
Sample Preparation:
-
Use 500 µL of neat oral fluid collected with a suitable device.
-
Add a suite of stable-isotope labeled internal standards.
-
Condition a Strata-X SPE cartridge (33 µm, 200 mg/3 ml) with 2 mL of methanol followed by 2 mL of water.[12]
-
Load the oral fluid sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 2 mL of 30% methanol in water (v/v).[12]
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with two aliquots of 750 µL of 2% formic acid in acetonitrile (v/v).[12]
-
Evaporate the eluate to dryness at 25 °C under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 50 µL of aqueous 0.5% acetic acid solution (v/v).[12]
-
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for the analysis of drugs of abuse, including cathinones, in various biological matrices. Note that direct comparative data for 3-CMC across all methods is limited in the literature.
| Sample Preparation Method | Biological Matrix | Key Findings on Matrix Effects and Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | Oral Fluid | A validated method for synthetic cathinones with good performance. Specific recovery and matrix effect percentages for 3-CMC are not detailed but the method was successfully validated. | [11] |
| Solid-Phase Extraction (SPE) | Oral Fluid | Efficiently detects compounds with logP values in the range of 0.5–5.5 at low ng/mL concentrations. SPE provides cleaner extracts compared to simpler methods. | [12] |
| Protein Precipitation (PPT) | Plasma | Generally the least effective sample preparation technique, often resulting in significant matrix effects due to residual matrix components. | [9] |
| Solid-Phase Extraction (SPE) | Plasma | Reversed-phase and mixed-mode SPE methods result in cleaner extracts and reduced matrix effects compared to PPT. Polymeric mixed-mode SPE often produces the cleanest extracts. | [9] |
| Supported Liquid Extraction (SLE) | Urine | Provides cleaner samples for LC-MS/MS and more robust clinical assays compared to "dilute and shoot" methods. | [13] |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. providiongroup.com [providiongroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Technical Support Center: Enhanced Detection of 3-Chloromethcathinone (3-CMC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 3-Chloromethcathinone (3-CMC). The information is designed to address common challenges and improve the sensitivity and reliability of analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the detection of 3-CMC?
The primary challenges in detecting 3-CMC include its instability in biological samples and the difficulty in distinguishing it from its positional isomers, 2-CMC and 4-CMC.[1][2] 3-CMC is known to degrade in biological matrices like blood and urine, which can lead to false-negative results.[1][2] Furthermore, generic GC-MS methods may not be able to resolve 3-CMC from its isomers as they can have similar retention times and identical mass spectra.[1]
Q2: How can the stability of 3-CMC in biological samples be improved?
To minimize the degradation of 3-CMC in biological samples, it is recommended to acidify the matrix and/or store the samples at low temperatures.[1][2] Studies have shown that storage at -30°C or -40°C significantly enhances the stability of 3-CMC compared to refrigeration at 4°C.[3]
Q3: What is the most reliable biomarker for confirming 3-CMC intake?
Due to the instability of the parent compound, monitoring for the dihydro-3-CMC metabolite is a highly reliable strategy for confirming 3-CMC consumption.[1][2][3] This metabolite is significantly more stable under various storage conditions and can be detected even when 3-CMC is no longer present in the sample.[2][3]
Q4: What are the recommended analytical techniques for sensitive 3-CMC detection?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of 3-CMC and its metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is also widely used, particularly for confirmatory analysis. For distinguishing between 3-CMC's positional and chiral isomers, specialized chromatographic techniques, such as chiral separation methods, are necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of 3-CMC in a suspected positive sample | - Degradation of 3-CMC due to improper sample storage. - Insufficient sensitivity of the analytical method. | - Ensure samples are stored at low temperatures (ideally frozen) and consider acidification of the matrix.[1][2] - Analyze for the more stable dihydro-3-CMC metabolite.[3] - Optimize the extraction and detection parameters of your method to improve the limit of detection (LOD). |
| Inability to differentiate 3-CMC from its isomers (2-CMC, 4-CMC) | - Co-elution of isomers during chromatographic separation. - Identical mass spectra of the isomers. | - Employ a GC or LC method with a column and conditions specifically optimized for the separation of cathinone isomers. - Consider derivatization of the analytes, which may alter their chromatographic behavior and fragmentation patterns, aiding in their differentiation. |
| Poor peak shape (e.g., tailing) in GC-MS analysis | - Active sites in the GC inlet, column, or connections interacting with the analyte. | - Use a fresh, deactivated (silanized) inlet liner.[4] - Trim the front end of the GC column to remove active sites.[4] - Ensure all components of the flow path are inert.[4] |
| Matrix effects leading to ion suppression or enhancement in LC-MS/MS | - Co-eluting endogenous components from the biological matrix interfering with the ionization of the target analyte. | - Optimize the sample preparation procedure to more effectively remove interfering substances. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) for this purpose. - Adjust the chromatographic conditions to separate the analyte from the interfering matrix components. - Use a stable isotope-labeled internal standard for 3-CMC to compensate for matrix effects. |
Data Presentation: Comparison of Detection Methods
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 3-CMC and other synthetic cathinones in various biological matrices using different analytical methods.
Table 1: LC-MS/MS Detection of 3-CMC and Related Compounds
| Analyte | Matrix | LOD | LOQ | Reference |
| 3-CMC | Blood | - | 50 ng/mL (lowest calibration point) | [5] |
| Synthetic Cathinones (various) | Blood | 0.2 ng/mL | 1 ng/mL | [6] |
| Synthetic Cathinones (various) | Urine | 1 ng/mL | 10 ng/mL | [6] |
| Synthetic Cathinones (various) | Plasma | 0.26-0.34 µg/L | 0.89-1.12 µg/L | [7] |
Table 2: GC-MS Detection of 3-CMC and Related Compounds
| Analyte | Matrix | LOD | LOQ | Reference |
| Synthetic Cathinones (including 3-CMC analogs) | Urine | 10-30 ng/mL | 30-100 ng/mL | [8] |
| Synthetic Cathinones (enantiomers) | Urine | 0.004-3.678 ppm | 0.012-11.14 ppm | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-CMC from Blood for GC-MS Analysis
This protocol is a general procedure for the extraction of basic drugs like 3-CMC from blood samples.
Materials:
-
Blood sample
-
pH 9.2 Borate buffer
-
n-Butyl chloride
-
1% HCl in methanol
-
Internal standard solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of blood sample, add the internal standard.
-
Add 2 mL of borate buffer and vortex.[10]
-
Add 4 mL of n-butyl chloride, cap the tube, and rock for 10 minutes.[10]
-
Centrifuge for 10 minutes at 3400 rpm.[10]
-
Transfer the upper organic layer (n-butyl chloride) to a clean tube.[10]
-
Add 50 µL of 1% HCl in methanol to the extracted solvent.[10]
-
Evaporate the sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 37°C.[10]
-
Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 3-CMC from Urine for LC-MS/MS Analysis
This protocol outlines a mixed-mode SPE procedure for extracting cathinones from urine.
Materials:
-
Urine sample
-
Mixed-mode SPE cartridges (e.g., Waters Oasis MCX)
-
Internal standard solution
-
2% Formic acid in water
-
Methanol
-
Acetonitrile
-
5% Ammonium hydroxide in 60:40 acetonitrile:methanol
-
Vortex mixer
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.[11]
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of acetonitrile.[11]
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.[11]
-
Final Extract Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Mechanism of Action of 3-CMC
3-CMC, like other synthetic cathinones, exerts its psychoactive effects by interacting with monoamine transporters in the brain. It acts as a releasing agent for dopamine (DA), serotonin (5-HT), and norepinephrine (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][12]
Caption: Signaling pathway of 3-CMC's interaction with monoamine transporters.
General Workflow for 3-CMC Detection in Biological Samples
The following diagram illustrates a typical workflow for the analysis of 3-CMC in biological samples, from collection to final data analysis.
Caption: Experimental workflow for 3-CMC analysis.
Logical Relationship for Improving Detection Sensitivity
This diagram outlines the key considerations and steps to enhance the sensitivity and reliability of 3-CMC detection methods.
Caption: Logical approach to enhancing 3-CMC detection methods.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-CMC - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. longdom.org [longdom.org]
- 10. isp.idaho.gov [isp.idaho.gov]
- 11. benchchem.com [benchchem.com]
- 12. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for 3-CMC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape during the chromatographic analysis of 3-Chloromethcathinone (3-CMC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What causes peak tailing for 3-CMC and how can I fix it?
A: Peak tailing, where the peak's trailing edge is drawn out, is the most common peak shape issue for 3-CMC. This is primarily due to its chemical nature as a basic amine compound.
-
Primary Cause: Secondary Interactions. 3-CMC, being a basic compound, is prone to strong interactions with acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (like C18).[1][2][3] This interaction is a secondary retention mechanism, in addition to the desired hydrophobic interaction, which delays the elution of a portion of the analyte molecules, causing a tail.[2]
-
Troubleshooting Steps:
-
Use a Modern, End-Capped Column: Select a high-purity, modern column that is "end-capped." End-capping chemically treats the silica surface to minimize the number of accessible silanol groups, thus reducing the potential for these secondary interactions.[3][4]
-
Modify the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) can help.[5] At low pH, the residual silanol groups are protonated (Si-OH) and less likely to interact with the protonated 3-CMC molecule.
-
Add a Mobile Phase Modifier: Incorporate a basic "silanol blocker" like Triethylamine (TEA) or a similar amine at a low concentration (e.g., 0.05% - 1% v/v) into your mobile phase.[6] These modifiers compete with 3-CMC for the active silanol sites, effectively masking them and improving peak symmetry.[5][6]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][7] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload was the issue.
-
Assess Column Health: An old or contaminated column can exhibit increased tailing.[1][5] Try flushing the column with a strong solvent or, if the problem persists, replace it with a new one.[5]
-
Q2: Why am I seeing peak fronting for my 3-CMC sample?
A: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.
-
Primary Causes & Solutions:
-
Sample Overload: This is a very common cause of fronting.[8][9] The column's linear capacity has been exceeded. Solution: Reduce the injection volume or the concentration of your sample.[8]
-
Incorrect Sample Solvent: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread improperly at the column inlet.[1][8] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q3: What leads to split or doubled peaks for 3-CMC?
A: Split peaks suggest a disruption in the sample path, causing the analyte band to be split into two or more parts.
-
Primary Causes & Solutions:
-
Partially Blocked Frit or Column Void: The inlet frit of the column may be clogged with particulate matter from the sample or system, or the column bed itself may have settled, creating a void.[3][11] Solution: First, try reversing the column (disconnect from the detector) and flushing it with a strong solvent at a low flow rate. If this doesn't work, the column likely needs to be replaced. Using a guard column can help protect the analytical column from particulates.[3]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting. Solution: Ensure your sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[8]
-
Hardware Issues: A poorly made connection (fitting) between the injector and the column can create a void, leading to peak splitting.[10] Solution: Check all fittings, especially at the column inlet, to ensure they are properly seated and tightened.
-
Q4: My 3-CMC peak is too broad. What are the likely causes?
A: Peak broadening reduces sensitivity and resolution and can be caused by a variety of factors.
-
Primary Causes & Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause the separated peak to broaden before it is detected.[1] Solution: Use tubing with the smallest possible internal diameter and length to connect the column to the detector.
-
Column Degradation: Over time, a column's efficiency decreases, leading to broader peaks.[1] Solution: Replace the column with a new one of the same type to see if performance is restored.
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to band broadening.[10] Solution: Prepare the sample in the initial mobile phase whenever possible.
-
Data Presentation: Example Chromatographic Conditions
While specific method development is always required, the following table summarizes conditions that have been used for the analysis of cathinones, providing a starting point for researchers.
| Parameter | Condition 1 (GC-MS) | Condition 2 (LC-QTOF-MS) |
| Technique | Gas Chromatography-Mass Spectrometry | Liquid Chromatography-Time-of-Flight Mass Spectrometry |
| Column | HP-5 MS (or equivalent) | N/A (Specific column not detailed in source) |
| Dimensions | 30m x 0.25 mm x 0.25 µm | N/A |
| Mobile Phase / Carrier Gas | Helium at 1.5 mL/min | N/A (Liquid-liquid extraction mentioned for sample prep) |
| Temperature Program | Injector: 280°C; Oven: 100°C (1 min), ramp to 280°C, hold 9 min | N/A |
| Detector | Mass Spectrometer (Scan mode) | Quadrupole Time-of-Flight Mass Spectrometer |
| Reference | SWGDRUG Monograph[12] | CFSRE Monograph[13] |
Experimental Protocols
General Protocol for Initial HPLC Method Development for 3-CMC
This protocol outlines a systematic approach to developing a robust HPLC method for 3-CMC, focusing on achieving good peak shape.
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 column (e.g., 100-150 mm length, 4.6 mm ID, 3-5 µm particle size). These are generally a good first choice for basic compounds.
-
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier is crucial for controlling the ionization of both 3-CMC and residual silanols.[6]
-
Organic (B): Acetonitrile or Methanol with the same concentration of the same acidic modifier (e.g., 0.1% Formic Acid).
-
-
Initial Gradient Run:
-
Perform a broad "scouting" gradient to determine the approximate elution time of 3-CMC.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV detector at a wavelength such as 220 nm or 254 nm, or use a mass spectrometer.
-
-
Peak Shape Optimization:
-
Evaluate the initial peak shape. If significant tailing is observed (Tailing Factor > 1.5):
-
Option A (If not using MS): Add a silanol suppressor. Prepare a new mobile phase containing 0.05% Triethylamine (TEA) in both aqueous and organic phases. Re-run the scouting gradient.
-
Option B (MS-Compatible): Ensure the acidic modifier is sufficient. A buffer like ammonium formate (e.g., 10-20 mM, pH 3.7) can be used instead of formic acid to improve buffering capacity and peak shape.[14][15]
-
-
-
Method Fine-Tuning:
-
Once an acceptable peak shape is achieved, adjust the gradient to optimize the resolution and analysis time. If the peak elutes very early or very late, adjust the starting and ending %B of the gradient accordingly.
-
Visualizations
// Start Node start [label="Poor Peak Shape\nObserved for 3-CMC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Primary Problems tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; fronting [label="Peak Fronting", fillcolor="#FBBC05", fontcolor="#202124"]; splitting [label="Split / Double Peak", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes for Tailing tailing_cause1 [label="Secondary Interactions\n(Silanol Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_cause2 [label="Column Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tailing_cause3 [label="Column Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Tailing sol_tail1 [label="Use End-Capped Column\nAdd Mobile Phase Modifier (TEA)\nLower Mobile Phase pH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail2 [label="Reduce Sample\nConcentration / Volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_tail3 [label="Flush or Replace Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Fronting fronting_cause1 [label="Severe Column Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fronting_cause2 [label="Incorrect Sample Solvent\n(Too Strong)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Fronting sol_front1 [label="Reduce Sample\nConcentration / Volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_front2 [label="Dissolve Sample in\nInitial Mobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Causes for Splitting splitting_cause1 [label="Column Void /\nBlocked Frit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; splitting_cause2 [label="Hardware Void\n(Bad Connection)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Splitting sol_split1 [label="Reverse-Flush Column\nReplace Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_split2 [label="Check and Remake\nAll Fittings", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tailing; start -> fronting; start -> splitting;
tailing -> tailing_cause1 -> sol_tail1; tailing -> tailing_cause2 -> sol_tail2; tailing -> tailing_cause3 -> sol_tail3;
fronting -> fronting_cause1 -> sol_front1; fronting -> fronting_cause2 -> sol_front2;
splitting -> splitting_cause1 -> sol_split1; splitting -> splitting_cause2 -> sol_split2; } Caption: Troubleshooting workflow for poor 3-CMC peak shape.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. maxisci.com [maxisci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. waters.com [waters.com]
- 12. swgdrug.org [swgdrug.org]
- 13. cfsre.org [cfsre.org]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing 3-CMC Analysis in Tandem Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fragmentation parameters for 3-Chloromethcathinone (3-CMC) in tandem mass spectrometry (MS/MS). The following question-and-answer format directly addresses specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the precursor ion ([M+H]⁺) m/z value for 3-CMC?
The precursor ion for 3-CMC, corresponding to the protonated molecule ([M+H]⁺), has a monoisotopic mass of approximately 198.07 m/z. However, it is common to observe the nominal mass of 198.1 m/z in unit-resolution mass spectrometers.
Q2: What are the major product ions observed for 3-CMC in tandem mass spectrometry?
Upon collision-induced dissociation (CID), the precursor ion of 3-CMC fragments into several characteristic product ions. The most common product ions are listed in the table below. These ions are crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods.
Q3: What is the general fragmentation pathway for 3-CMC?
The fragmentation of 3-CMC in tandem mass spectrometry is primarily driven by the cleavage of the β-keto-phenethylamine backbone. Key fragmentation pathways include the loss of water, cleavage of the bond between the carbonyl group and the alpha-carbon, and cleavage adjacent to the nitrogen atom. These processes lead to the formation of stable fragment ions that are characteristic of the 3-CMC molecule. A diagram illustrating this fragmentation pathway is provided in the "Experimental Protocols and Workflows" section.
Q4: How does collision energy affect the fragmentation of 3-CMC?
Collision energy is a critical parameter that directly influences the fragmentation pattern and the intensity of product ions. A low collision energy may not provide sufficient energy to induce fragmentation, resulting in a high abundance of the precursor ion and low signal for product ions. Conversely, excessively high collision energy can lead to extensive fragmentation, potentially breaking down the characteristic product ions into smaller, less specific fragments. Therefore, optimizing the collision energy for each specific product ion is essential for achieving maximum sensitivity and specificity in MRM assays.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of 3-CMC. These values are essential for setting up a tandem mass spectrometer for targeted analysis.
| Precursor Ion (m/z) | Product Ion (m/z) |
| 198.1 | 182.1 |
| 198.1 | 166.1 |
| 198.1 | 139.1 |
| 198.1 | 111.1 |
| 198.1 | 77.1 |
| 198.1 | 58.1 |
Note: Optimal collision energies are instrument-dependent and should be empirically determined. The values provided in literature serve as a starting point for method development.
Experimental Protocols and Workflows
Detailed Methodology for Optimizing 3-CMC Fragmentation Parameters
This protocol outlines the steps for optimizing collision energy for 3-CMC using a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of 3-CMC in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.
-
Further dilute the standard solution with the initial mobile phase composition to a final concentration of 100 ng/mL for direct infusion.
2. Instrument Setup (Direct Infusion):
-
Set up the mass spectrometer for electrospray ionization (ESI) in positive ion mode.
-
Infuse the 100 ng/mL 3-CMC solution at a constant flow rate (e.g., 5-10 µL/min) into the ion source.
-
Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and robust signal for the precursor ion (m/z 198.1).
3. Product Ion Scan:
-
Perform a product ion scan by selecting the precursor ion of 3-CMC (m/z 198.1) in the first quadrupole (Q1).
-
Ramp the collision energy in the second quadrupole (Q2, collision cell) over a range (e.g., 5-50 eV) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect all resulting product ions.
-
Identify the most abundant and specific product ions from the resulting spectrum.
4. Collision Energy Optimization for MRM Transitions:
-
For each identified product ion, create a Multiple Reaction Monitoring (MRM) transition (e.g., 198.1 > 182.1, 198.1 > 166.1, etc.).
-
For each MRM transition, perform a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) across a relevant range.
-
Monitor the signal intensity of the product ion at each collision energy level.
-
Plot the product ion intensity as a function of collision energy to generate a collision energy breakdown curve.
-
The optimal collision energy for each transition is the value that yields the highest product ion intensity.
5. LC-MS/MS Method Development:
-
Once the optimal MRM transitions and collision energies are determined, incorporate them into a liquid chromatography (LC)-MS/MS method.
-
Develop an appropriate LC method for the separation of 3-CMC from potential interferences in the sample matrix.
-
Validate the final LC-MS/MS method according to established guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.
Workflow and Pathway Diagrams
Technical Support Center: Selection and Troubleshooting of Derivatizing Agents for Cathinones
This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting appropriate derivatizing agents for the analysis of synthetic cathinones by Gas Chromatography-Mass Spectrometry (GC-MS). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and optimized reaction conditions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of many synthetic cathinones?
A1: Derivatization is a critical step for several reasons:
-
Improved Chromatographic Properties: It reduces the polarity and increases the volatility of cathinone molecules, leading to better peak shape and reduced tailing on GC columns.[1][2][3]
-
Enhanced Thermal Stability: It creates more stable derivatives that are less likely to degrade at the high temperatures of the GC inlet.[4]
-
Improved Detection and Differentiation: Many underivatized cathinones produce simple mass spectra with only one or two major ions, making them difficult to detect at low concentrations.[1][5] Derivatization creates derivatives with higher molecular weights and more complex, characteristic fragmentation patterns, which aids in confident identification and helps differentiate between positional isomers that might otherwise yield ambiguous spectra.[1][5]
Q2: What are the most common classes of derivatizing agents for cathinones?
A2: The most common methods are acylation and silylation.[6]
-
Acylation: This is a widely used technique that improves sensitivity and produces excellent fragmentation in mass spectra.[5] Fluorinated anhydrides are particularly popular.[7]
-
Silylation: This method is also effective for masking polar functional groups, though acylation is often preferred for cathinone analysis.[6][8]
Q3: Which specific derivatizing agents are most effective for cathinones?
A3: Based on studies evaluating validation parameters like accuracy and standard deviation, fluorinated acid anhydrides are often the best choice.[5][9] Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) are frequently recommended, followed by Trifluoroacetic Anhydride (TFA or TFAA).[1][5][9] PFPA has been shown to be highly effective for a range of amphetamine and cathinone compounds.[1]
Q4: Can all cathinones be derivatized using standard acylation or silylation methods?
A4: No. A significant challenge arises with pyrrolidine-type cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV) and pyrovalerone.[1][8] These compounds are tertiary amines and lack the active hydrogen on the pyrrolidine ring necessary for traditional acylation or silylation reactions at that site.[1][8] For these compounds, analysis may rely on the underivatized form or methods that target the ketone functional group, though these approaches can suffer from poor yields or the formation of multiple products.[8]
Experimental Workflow and Protocols
The general workflow for preparing cathinone samples for GC-MS analysis involves extraction, drying, derivatization, and reconstitution.
Caption: General experimental workflow for cathinone derivatization.
Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)
This protocol provides a general procedure for the acylation of cathinones containing primary or secondary amine groups.
-
Sample Preparation: Transfer a solution containing the cathinone sample and a suitable internal standard to a vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of ethyl acetate to the dried residue.
-
Add 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the vial at 70°C for 20 minutes.[1]
-
-
Evaporation: After incubation, allow the vial to cool and evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of a suitable solvent (e.g., ethyl acetate).[1]
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.[1]
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is adapted from methods used for amphetamines and can be optimized for cathinones with available active hydrogens.
-
Sample Preparation: Evaporate an aliquot of the sample extract to complete dryness in a reaction vial. Ensure the sample is anhydrous, as MSTFA is moisture-sensitive.
-
Derivatization:
-
Analysis: After cooling to room temperature, the sample can often be injected directly into the GC-MS without an evaporation step, as excess MSTFA is volatile and generally does not harm the instrument.[11]
Summary of Derivatization Conditions
The selection of agent, temperature, and time is crucial for successful derivatization. The following table summarizes optimized conditions for various acylation agents used with a range of synthetic cathinones.[6][9]
| Derivatizing Agent | Abbreviation | Typical Solvent | Incubation Temp. (°C) | Incubation Time (min) | Notes |
| Pentafluoropropionic Anhydride | PFPA | Ethyl Acetate | 70 | 20 | Highly effective; a top choice for many cathinones.[1][9] |
| Heptafluorobutyric Anhydride | HFBA | Ethyl Acetate | 70 | 20-30 | Another top choice; known to produce more ions and complex fragmentation patterns.[6][9] |
| Trifluoroacetic Anhydride | TFAA / TFA | Ethyl Acetate | 70 | 10-20 | Good performance, ranked just after PFPA and HFBA.[9] Corrosive nature requires caution.[11] |
| Acetic Anhydride | AA | - | 70 | 10-20 | Can produce derivatives with high relative abundance for some cathinones.[6] |
| Propionic Anhydride | PA | - | 50 | 30-40 | Can produce derivatives with high relative abundance for some cathinones.[6] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the derivatization and analysis of cathinones.
Caption: Troubleshooting decision tree for cathinone derivatization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture in the sample or reagents. 2. Incorrect reaction temperature or time. 3. Insufficient amount of derivatizing agent. 4. Degradation of the derivatizing agent. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store reagents properly under inert gas.[1] 2. Optimize incubation time and temperature for the specific cathinone and agent (see table above).[1] 3. Use a molar excess of the derivatizing agent to drive the reaction to completion.[1] 4. Use fresh, high-quality derivatizing agents. |
| Poor Peak Shape (e.g., tailing) | 1. Incomplete derivatization, leaving polar functional groups exposed. 2. Active sites in the GC inlet liner or column are interacting with the analyte. | 1. Re-optimize the derivatization procedure to ensure the reaction is complete.[1] 2. Use a deactivated (silylated) inlet liner. Condition the GC column according to the manufacturer’s instructions to passivate active sites.[1] |
| Multiple or Unexpected Peaks for a Single Analyte | 1. Formation of stereoisomers after derivatization. 2. Side reactions or degradation of the analyte or derivative. 3. Tautomerization of the keto-enol group, especially when targeting the ketone for derivatization.[8] | 1. This can be inherent to some chiral cathinones. Ensure the chromatographic method can resolve isomers if needed.[1] 2. Optimize reaction conditions (especially temperature and time) to minimize side product formation.[1] 3. This is a known issue with certain cathinone structures; method optimization is critical.[8] |
| Low Sensitivity / Poor Detection Limits | 1. Inefficient derivatization. 2. The derivative undergoes extensive fragmentation in the MS source, leaving no stable, high-mass ions. 3. Thermal degradation of the derivative in the hot GC inlet. | 1. Switch to a more effective derivatizing agent (e.g., PFPA or HFBA).[1] 2. Select an agent that produces a more stable molecular ion or characteristic high-mass fragments. HFBA, for example, produces more ions than other agents.[6][9] 3. Lower the injector temperature to the minimum required for efficient volatilization. Ensure the chosen derivative is thermally stable.[1] |
| Interference from Internal Standard | 1. Overlapping mass spectral ions between the derivatized analyte and the derivatized internal standard. | 1. Select an internal standard (preferably an isotopically labeled version of the analyte) with a different retention time and non-interfering mass fragments after derivatization.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 11. weber.hu [weber.hu]
Addressing cross-reactivity in immunoassay screening for synthetic cathinones
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity in immunoassay screening for synthetic cathinones. The resources are tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why do synthetic cathinones cross-react with immunoassays designed for other drugs like amphetamines?
A1: The primary reason for cross-reactivity is structural similarity.[1] Synthetic cathinones are a class of stimulants structurally related to amphetamine.[1] Immunoassay antibodies, which are designed to bind to a specific molecule (the antigen), may also bind to other molecules that share similar structural features or epitopes. The degree of cross-reactivity is highly variable and depends on the specific cathinone derivative, the antibody used in the assay, and the assay's cutoff concentration.[1]
Q2: What is "percent cross-reactivity" and how is it determined?
A2: Percent cross-reactivity is a measure of an immunoassay's response to a non-target analyte relative to its response to the target analyte.[2] It is typically calculated using the concentrations of the target analyte and the cross-reacting substance that produce the same level of response (e.g., 50% inhibition of signal in a competitive assay, known as the IC50).[2]
The formula is: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Q3: Can a negative immunoassay result reliably rule out the presence of all synthetic cathinones?
A3: No. Many synthetic cathinone analogs exhibit low to negligible cross-reactivity with general amphetamine and methamphetamine assays.[1][3] Furthermore, even with specialized synthetic cathinone assays, the continuous emergence of new derivatives means that some compounds may not be detected.[1] Therefore, a negative screening result does not definitively exclude the presence of all synthetic cathinones, highlighting the risk of false-negative results.[4]
Q4: Are there specific immunoassays designed to detect synthetic cathinones?
A4: Yes, specialized immunoassays targeting common synthetic cathinones like mephedrone, methcathinone, and MDPV have been developed.[5][6] These assays generally show higher sensitivity and specificity for their target compounds compared to traditional amphetamine assays.[3] However, their effectiveness varies, and they may not detect all emerging cathinone analogs.
Troubleshooting Guide
Problem: High Rate of False-Positive Results for Amphetamine/Methamphetamine.
| Possible Cause | Troubleshooting Steps |
| Cross-Reactivity with a Synthetic Cathinone | 1. Review the assay's package insert for known cross-reactants.[7] 2. Consult published cross-reactivity data for the specific cathinone suspected (See Data Tables below). 3. Perform a confirmatory analysis using a more specific method like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] |
| Presence of Other Structurally Related Compounds | Investigate the sample's history for exposure to other prescription or over-the-counter medications known to cross-react (e.g., phentermine, bupropion).[7][10] |
| Assay Specificity Issues | Consider using an alternative immunoassay kit with a different antibody clone or a more specific target. Monoclonal antibodies, for instance, generally offer higher specificity.[11] |
Problem: Inconsistent or Non-Reproducible Results.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | The sample matrix (e.g., urine, blood) can contain endogenous substances that interfere with the assay.[12] 1. Perform a spike and recovery experiment to assess matrix interference. 2. Analyze serial dilutions of the sample to check for linearity. Non-parallelism may indicate a matrix effect.[11] 3. If possible, use a sample diluent buffer provided by the manufacturer or one optimized to reduce matrix effects.[12] |
| Procedural Errors | Inconsistent incubation times, temperatures, or washing steps can lead to variability. Ensure the experimental protocol is followed precisely. |
| Reagent Integrity | Check the expiration dates and storage conditions of all assay components (antibodies, conjugates, substrates). |
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This diagram illustrates the relationship between a parent compound and its analogs, which often leads to cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 3. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. myadlm.org [myadlm.org]
Technical Support Center: Dihydro-3-CMC as a Stable Biomarker for 3-CMC Intake
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for utilizing dihydro-3-CMC as a stable biomarker for 3-CMC (3-Chloromethcathinone) intake.
Frequently Asked Questions (FAQs)
Q1: Why is dihydro-3-CMC recommended as a biomarker for 3-CMC intake over the parent compound?
A1: 3-CMC is known to be unstable in biological matrices, leading to potential false-negative results.[1][2][3][4] Studies have demonstrated that 3-CMC concentrations can decrease significantly over time, even under refrigerated storage.[5] In contrast, its metabolite, dihydro-3-CMC, exhibits high stability under various storage conditions, including long-term freezing and different pH levels.[1][2][4][6][7] Therefore, monitoring for dihydro-3-CMC provides a more reliable indication of 3-CMC exposure, especially when there is a delay between sample collection and analysis.[8]
Q2: What is the metabolic pathway leading to the formation of dihydro-3-CMC?
A2: 3-CMC is metabolized in the body primarily through the reduction of its keto group, resulting in the formation of dihydro-3-CMC.[9][10] This is a common metabolic pathway for synthetic cathinones.[9] Other identified metabolites include N-demethyl-3-CMC and dihydro-N-demethyl-3-CMC.[10][11]
Q3: What are the optimal storage conditions for samples intended for 3-CMC and dihydro-3-CMC analysis?
A3: To ensure the stability of 3-CMC, it is recommended to store biological samples at low temperatures, preferably frozen at -30°C.[5] Acidification of the biological material has also been shown to improve the stability of 3-CMC.[1][2][4][12] Dihydro-3-CMC has demonstrated high stability for up to 12 months in both blood and urine samples under various conditions, including refrigeration (4°C) and freezing.[1][6][7]
Q4: What analytical methods are suitable for the detection and quantification of dihydro-3-CMC?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the analysis of synthetic cathinones and their metabolites, including dihydro-3-CMC.[11][13] Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step.[5] High-resolution mass spectrometry (LC-HRMS) is valuable for identifying metabolites and their fragmentation patterns.[10][11]
Q5: Are there commercial standards available for dihydro-3-CMC?
A5: The lack of commercially available standards for dihydro-3-CMC has been a noted limitation in some research, preventing its direct quantification.[1][7] Researchers may need to synthesize a reference standard or use semi-quantitative methods based on the parent compound or other related structures.
Troubleshooting Guides
Issue 1: 3-CMC is not detected in a sample, but exposure is suspected.
-
Possible Cause: Degradation of 3-CMC in the biological sample due to improper storage or a significant time lapse between collection and analysis.[1][2][3][4]
-
Solution:
-
Analyze for dihydro-3-CMC: This stable metabolite is a more reliable biomarker and may be present even when the parent compound is undetectable.[6][8]
-
Review Sample Handling and Storage: Ensure that samples were stored at low temperatures (ideally frozen) and that the time before analysis was minimized.[5] For future collections, consider acidifying the sample matrix to improve 3-CMC stability.[12]
-
Analyze Urine Sample: If available, urine samples can be a valuable matrix for detecting metabolites, as they may be present in higher concentrations and for a longer duration.[8]
-
Issue 2: Poor chromatographic peak shape or resolution for dihydro-3-CMC.
-
Possible Cause: Dihydro-3-CMC exists as two stereoisomers (diastereoisomers), which may result in a characteristic double peak or broadened peaks if not fully resolved by the chromatographic method.[5][6]
-
Solution:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of the stereoisomers.
-
Acknowledge Co-elution: If baseline separation is not achievable or necessary, integrate the total peak area of both isomers for quantification. It is important to be consistent in the integration method across all samples and standards.
-
Issue 3: Difficulty in quantifying dihydro-3-CMC due to the lack of a certified reference standard.
-
Possible Cause: Commercial unavailability of a dihydro-3-CMC standard.[1][7]
-
Solution:
-
Semi-Quantification: Use the calibration curve of the parent compound (3-CMC) to estimate the concentration of dihydro-3-CMC, assuming a similar response factor. Clearly report this as a semi-quantitative result.
-
Synthesis of a Standard: For quantitative validation, chemical synthesis of a dihydro-3-CMC standard is necessary.
-
Relative Quantification: Compare the peak area of dihydro-3-CMC across different samples to assess relative exposure levels.
-
Data Presentation
Table 1: Stability of 3-CMC and Dihydro-3-CMC under Different Storage Conditions
| Compound | Matrix | Storage Temperature | Duration | Stability | Reference |
| 3-CMC | Blood | 4°C | 2 months | Undetectable | [5] |
| 3-CMC (acidified) | Blood | 4°C | 4 months | Detectable | [5] |
| 3-CMC | Blood | -30°C | 12 months | Stable | [1][7] |
| Dihydro-3-CMC | Blood | 4°C | 12 months | High Stability | [1][6] |
| Dihydro-3-CMC | Blood | -30°C | 12 months | High Stability | [1] |
| Dihydro-3-CMC | Urine | 4°C | 12 months | High Stability | [1][7] |
| Dihydro-3-CMC | Urine | -30°C | 12 months | High Stability | [1][7] |
Table 2: Analytical Method Parameters for 3-CMC (as a reference)
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 10 ng/mL | Blood | HPLC-ESI-MS-MS | [5] |
| Limit of Quantification (LOQ) | 50 ng/mL | Blood | HPLC-ESI-MS-MS | [5] |
Note: Quantitative data for dihydro-3-CMC is limited due to the lack of commercial standards.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 3-CMC and Metabolites in Blood
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Storage: If not analyzed immediately, store samples frozen at -20°C or lower. For improved 3-CMC stability, acidification prior to freezing is recommended.[1][2][4][12]
-
Protein Precipitation:
-
To a 100 µL aliquot of whole blood, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Instrumental Parameters
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
3-CMC: Precursor ion > product ions (specific transitions to be optimized).
-
Dihydro-3-CMC: Precursor ion > product ions (specific transitions to be optimized).
-
Visualizations
Caption: Proposed metabolic pathway of 3-CMC.
Caption: General experimental workflow for biomarker analysis.
References
- 1. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Interpretative problems due to the presence of chloromethcathinone isomers in the biological material from postmortem cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloromethcathinone (3-CMC) Stability in Urine
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of 3-Chloromethcathinone (3-CMC) in urine samples. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is 3-CMC in urine samples under typical storage conditions?
A1: 3-Chloromethcathinone (3-CMC) exhibits low stability in biological materials, including urine.[1][2][3] Its degradation is significantly influenced by storage temperature and the pH of the urine matrix.[1][2] One study reported that in a urine sample with a pH of approximately 6, 3-CMC was no longer detectable after two months of storage at 4°C.[1][4] Therefore, proper handling and storage are critical to prevent substantial loss of the analyte.
Q2: What is the primary factor influencing the stability of 3-CMC in urine?
A2: The pH of the urine sample is a critical factor affecting the stability of 3-CMC.[1][2] Like other synthetic cathinones, 3-CMC is considerably more stable in acidic conditions compared to neutral or alkaline environments.[1][5][6][7][8] It is recommended to acidify urine samples to enhance the stability of 3-CMC.[1][9]
Q3: What is the recommended pH for storing urine samples containing 3-CMC?
A3: To ensure the stability of 3-CMC, it is highly recommended to adjust the pH of the urine sample to an acidic range. Studies on various synthetic cathinones have shown that a pH of 4 significantly improves stability.[5][6][7] For instance, at pH 4, many cathinones remain stable for an extended period, especially when refrigerated or frozen.[6][7]
Q4: How does storage temperature affect the stability of 3-CMC in urine?
A4: Lower storage temperatures are crucial for preserving 3-CMC in urine samples. Freezing the samples is recommended for long-term storage.[1][2] Studies on the constitutional isomer, 4-CMC, have shown that the estimated time for complete degradation in urine at 5°C is 4.4 months, while at 24°C, it is only 24 days.[1] Acidification of the sample combined with freezing provides the optimal conditions for long-term stability.[1][4]
Q5: Are there any stable metabolites of 3-CMC that can be monitored as biomarkers?
A5: Yes, the metabolite dihydro-3-CMC has demonstrated high stability under various storage conditions in both blood and urine samples.[1] Monitoring for dihydro-3-CMC can serve as a reliable biomarker for 3-CMC intake, especially in cases where the parent compound may have degraded.[1]
Troubleshooting Guide
Issue: I am observing a significant decrease in 3-CMC concentration in my urine samples over a short period.
-
Potential Cause: Improper storage conditions, particularly incorrect pH and temperature.
-
Solution:
-
pH Adjustment: Immediately after collection, adjust the pH of the urine sample to an acidic range, ideally around pH 4.
-
Temperature Control: Store the pH-adjusted urine samples at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[10] For long-term storage, freezing at -20°C or lower is strongly recommended.[1][10]
-
Sample Handling: Ensure that samples are processed promptly upon receipt. Avoid leaving urine samples at room temperature for extended periods, as this accelerates degradation.[11]
-
Issue: My analytical results for 3-CMC are inconsistent across different batches of urine samples.
-
Potential Cause: Variability in the pH of the collected urine samples. The pH of urine can naturally vary from 4.5 to 8.0.[1]
-
Solution:
-
Standardize pH: Implement a standard operating procedure (SOP) to measure and adjust the pH of all urine samples to a consistent acidic value (e.g., pH 4) upon collection.
-
Use of Preservatives: Consider the use of preservatives that can help maintain the stability of the drug. However, ensure the chosen preservative does not interfere with the analytical method.
-
Issue: I am unable to detect 3-CMC in a sample where its presence is expected.
-
Potential Cause: Complete degradation of 3-CMC due to prolonged storage under suboptimal conditions.
-
Solution:
-
Analyze for Metabolites: In addition to the parent drug, analyze the sample for the stable metabolite, dihydro-3-CMC. Its presence can confirm the initial intake of 3-CMC.[1]
-
Review Sample History: Investigate the storage history of the sample, including the duration and temperature of storage, and whether the pH was adjusted. This information can help in interpreting the results.
-
Quantitative Data on Cathinone Stability in Urine
While specific quantitative data for 3-CMC across a wide range of pH values is limited, the following table summarizes the available information for 3-CMC and its structurally similar analogue, 4-CMC, to illustrate the impact of pH and temperature.
| Compound | Matrix | pH | Temperature | Observation |
| 3-CMC | Urine | ~6 | 4°C | Undetectable after 2 months.[1][4] |
| 3-CMC | Urine | Acidified | Frozen | Stable for the investigated time period.[1][4] |
| 4-CMC | Urine | 5 | 5°C | Half-life estimated at ~2.5 months.[1] |
| 4-CMC | Urine | Not specified | 5°C | Estimated time for complete degradation is 4.4 months.[1] |
| 4-CMC | Urine | Not specified | 24°C | Estimated time for complete degradation is 24 days.[1] |
Experimental Protocol: Assessing the pH-Dependent Stability of 3-CMC in Urine
This protocol outlines a methodology to determine the stability of 3-CMC in urine at various pH levels.
1. Materials and Reagents
-
Blank human urine (verified to be drug-free)
-
3-Chloromethcathinone (3-CMC) standard
-
Deuterated 3-CMC internal standard (3-CMC-d3)
-
Phosphate buffer solutions (pH 4, 5, 6, 7, and 8)
-
Formic acid or hydrochloric acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment)
-
LC-MS/MS system
-
Solid-phase extraction (SPE) cartridges
-
Calibrated pH meter
-
Incubators/refrigerators/freezers set at desired temperatures (e.g., 4°C, 20°C, -20°C)
2. Sample Preparation
-
Pool the blank human urine and mix thoroughly.
-
Divide the pooled urine into five aliquots.
-
Adjust the pH of each aliquot to 4, 5, 6, 7, and 8, respectively, using the appropriate buffer and dropwise addition of acid or base. Verify the final pH with a calibrated pH meter.
-
Spike each pH-adjusted urine pool with 3-CMC to a final concentration of 100 ng/mL.
-
Prepare a corresponding set of quality control (QC) samples at a different concentration (e.g., 500 ng/mL).
-
Aliquot the spiked samples into properly labeled storage vials for each time point and temperature condition to be tested.
3. Stability Study Design
-
Store the prepared samples at different temperatures: refrigerated (4°C), room temperature (20°C), and frozen (-20°C).
-
Establish a testing schedule. For example, analyze samples at time 0 (immediately after preparation) and then at subsequent time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months, 6 months).
-
At each time point, retrieve one vial from each pH and temperature condition for analysis.
4. Sample Analysis
-
Thaw frozen samples at room temperature.
-
Add the internal standard (3-CMC-d3) to each sample.
-
Perform solid-phase extraction (SPE) to clean up the samples and concentrate the analyte.
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Quantify the concentration of 3-CMC in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
5. Data Analysis
-
Calculate the percentage of 3-CMC remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of 3-CMC remaining versus time for each pH and temperature condition.
-
Determine the half-life (t½) of 3-CMC under each condition by applying appropriate kinetic models (e.g., first-order decay).
Experimental Workflow
Caption: Workflow for assessing the pH-dependent stability of 3-CMC in urine.
References
- 1. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. euda.europa.eu [euda.europa.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Cathinone stability in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. inspq.qc.ca [inspq.qc.ca]
- 11. urmc.rochester.edu [urmc.rochester.edu]
Minimizing ion suppression in ESI-MS analysis of 3-Chloromethcathinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI-MS analysis of 3-Chloromethcathinone (3-CMC).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of 3-CMC?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry (MS) where the ionization efficiency of the target analyte, in this case, 3-CMC, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1] In complex biological matrices such as plasma or urine, endogenous components like salts, phospholipids, and proteins are common causes of ion suppression.[2][3] Given that 3-CMC is often analyzed in such matrices for forensic and clinical purposes, understanding and mitigating ion suppression is crucial for reliable quantification.
Q2: How can I detect ion suppression in my 3-CMC analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a 3-CMC standard solution is introduced into the mass spectrometer after the analytical column. When a blank matrix sample (e.g., plasma or urine extract) is injected onto the column, any dip in the constant baseline signal of 3-CMC indicates the elution of matrix components that cause ion suppression. This allows you to identify the retention time regions where ion suppression is most significant and adjust your chromatographic method accordingly to separate 3-CMC from these interfering regions.
Q3: What are the primary strategies to minimize ion suppression for 3-CMC?
A3: The primary strategies to combat ion suppression can be categorized into three main areas:
-
Sample Preparation: The most effective way to reduce ion suppression is to remove interfering matrix components before the sample is introduced into the LC-MS system.[1][2] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte of interest.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate 3-CMC from interfering substances based on their differential solubility in immiscible solvents.[1]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to SPE and LLE.[2]
-
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method can help to separate 3-CMC from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Mass Spectrometry Parameters and Internal Standards:
-
Alternative Ionization: If significant ion suppression persists with ESI, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for 3-CMC is highly recommended. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no 3-CMC signal in matrix samples, but good signal in pure solvent. | Significant ion suppression from co-eluting matrix components. | 1. Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2] 2. Optimize the chromatographic method to separate 3-CMC from the suppression zones. 3. Use a stable isotope-labeled internal standard for 3-CMC to compensate for the signal loss. |
| Poor reproducibility of 3-CMC quantification in different sample lots. | Variable matrix effects between different sources of biological samples. | 1. Employ matrix-matched calibration standards prepared in the same biological matrix as the samples. 2. Utilize a stable isotope-labeled internal standard. This is the most robust solution for correcting variability in ion suppression. |
| Gradual decrease in 3-CMC signal over a sequence of injections. | Accumulation of matrix components in the ion source or on the analytical column. | 1. Incorporate a divert valve to direct the flow to waste during the elution of highly retained, interfering matrix components. 2. Implement a robust column washing step at the end of each chromatographic run. 3. Perform regular cleaning and maintenance of the mass spectrometer's ion source. |
| Peak tailing or splitting for 3-CMC. | Presence of interfering compounds affecting peak shape. | 1. Improve sample cleanup to remove these interferences.[2] 2. Adjust the mobile phase pH to ensure 3-CMC is in a single ionic form. |
Experimental Protocols
Solid-Phase Extraction (SPE) for 3-CMC from Urine
This protocol is a general guideline for the extraction of synthetic cathinones from urine and can be adapted for 3-CMC.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution. Add 1 mL of acetate buffer (pH 4.5) and vortex. Centrifuge the sample at 4000 rpm for 10 minutes.[5]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.[5]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove polar interferences.[5]
-
Analyte Elution: Elute the 3-CMC and internal standard with 3 mL of a suitable solvent, such as methanol containing 2-5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for 3-CMC from Oral Fluid
This protocol is a general method for the extraction of cathinones from oral fluid.
-
Sample Preparation: To 200 µL of oral fluid, add an internal standard solution. Add 200 µL of 0.5 M ammonium hydrogen carbonate buffer to basify the sample.[5]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate), and vortex for 1 minute.[5]
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.[5]
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for injection.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of synthetic cathinones, which can be indicative of the performance expected for 3-CMC analysis.
| Analytical Method | Cathinone Analogs | Matrix | Extraction Method | LOQ (ng/mL) | Recovery (%) | Reference |
| LC-Q/TOF-MS | 22 Synthetic Cathinones | Urine | SPE | 0.25 - 5 | 84 - 104 | [6] |
| LC-Q/TOF-MS | 22 Synthetic Cathinones | Blood | SPE | 0.25 - 5 | 81 - 93 | [6] |
| LC-MS/MS | 16 Synthetic Cathinones | Hair | SPE | 1 - 5 pg/mg | Not Reported | [6] |
| LC-MS/MS | 73 Synthetic Cathinones | Urine | Not Specified | 0.5 - 1.0 | Not Reported | [7] |
Visualizations
Caption: A troubleshooting workflow for addressing suspected ion suppression.
Caption: Comparison of common sample preparation techniques for 3-CMC analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3-CMC and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-chloromethcathinone (3-CMC) and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is chiral separation of 3-CMC important?
A1: 3-CMC possesses a chiral center, existing as two enantiomers: (R)-3-CMC and (S)-3-CMC. These enantiomers can exhibit different pharmacological and toxicological properties.[1][2] For instance, the S(+) enantiomers of similar compounds like amphetamine and methamphetamine are known to have higher potencies than their R(-) counterparts. Therefore, separating and quantifying the individual enantiomers is crucial for accurate pharmacological assessment, toxicological studies, and for ensuring the safety and efficacy of potential therapeutic agents. Most 3-CMC available on the market is a racemic mixture, meaning it contains equal amounts of both enantiomers.[1]
Q2: What are the main challenges in the chiral separation of 3-CMC?
A2: The primary challenges include:
-
Co-elution with positional isomers: 3-CMC has two positional isomers, 2-CMC and 4-CMC, which have very similar chemical structures and properties. Generic gas chromatography-mass spectrometry (GC-MS) methods may fail to distinguish between these isomers due to close retention times and identical mass spectra.[3]
-
Achieving baseline resolution of enantiomers: Finding the optimal combination of a chiral stationary phase (CSP) and mobile phase to achieve complete separation of the (R)- and (S)-enantiomers can be challenging.
-
Method development time: The process of screening different columns and mobile phases to find a suitable method can be time-consuming.
-
Instability in biological samples: 3-CMC can be unstable in biological matrices like blood and urine. Its degradation can lead to inaccurate quantification. Monitoring for its more stable dihydro-metabolite is often recommended to confirm consumption.
Q3: What are the recommended analytical techniques for the chiral separation of 3-CMC?
A3: The most successful techniques for the enantioselective separation of 3-CMC and other synthetic cathinones are:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is a widely used and effective method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® AD-H), have shown great success in resolving cathinone enantiomers.[4][5]
-
Capillary Electrophoresis (CE) with Chiral Selectors: CE, particularly with the addition of cyclodextrins (e.g., sulfated β-cyclodextrin) to the background electrolyte, is another powerful technique for the enantioseparation of cathinones.[3][6]
Q4: Can 3-CMC be distinguished from its positional isomers (2-CMC and 4-CMC) during chiral analysis?
A4: Yes, while challenging with generic methods, specialized analytical techniques can differentiate them. Chiral analysis methods, particularly with specific chiral stationary phases in HPLC, can be developed to separate not only the enantiomers of 3-CMC but also to resolve them from their positional isomers.[3] Derivatization followed by GC-MS analysis can also aid in their distinction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate temperature control.4. Flow rate is too high. | 1. Screen different types of CSPs (e.g., cellulose-based vs. amylose-based). Polysaccharide-based columns are generally a good starting point for cathinones.2. Systematically vary the mobile phase composition. For normal phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve selectivity.3. Optimize the column temperature. Lower temperatures often increase chiral selectivity.[7] Experiment with a range of temperatures (e.g., 10-40°C).4. Reduce the flow rate. Chiral separations often benefit from lower flow rates, which allow for better interaction between the analyte and the CSP.[7] |
| Peak Tailing or Asymmetric Peaks | 1. Secondary interactions between the analyte and the stationary phase.2. Sample overload.3. Inappropriate mobile phase pH for ionizable compounds. | 1. Add a mobile phase modifier. For basic compounds like 3-CMC, a small amount of a basic additive (e.g., diethylamine) can improve peak shape. For acidic impurities, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.2. Reduce the sample concentration or injection volume.3. For CE, adjust the pH of the background electrolyte to suppress the ionization of the analyte. |
| Peak Splitting | 1. Co-elution of an impurity or a positional isomer.2. Column void or contamination at the column inlet.3. Sample solvent is too strong or incompatible with the mobile phase. | 1. Inject a smaller volume to see if the split peak resolves into two distinct peaks. Optimize the method to improve resolution between the components. Consider sample purification if impurities are suspected.2. Reverse and flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[8]3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible Retention/Migration Times | 1. Inadequate column/capillary equilibration.2. Fluctuations in temperature.3. Changes in mobile phase/background electrolyte composition.4. Poor reproducibility of the electroosmotic flow (EOF) in CE. | 1. Ensure the column/capillary is thoroughly equilibrated with the mobile phase/background electrolyte before each run.2. Use a column oven or a temperature-controlled autosampler and capillary cassette to maintain a stable temperature.3. Prepare fresh mobile phase/background electrolyte daily and ensure accurate composition.4. For CE, incorporate internal standards and use relative migration times for more reliable identification.[9] |
Quantitative Data Summary
The following tables summarize typical experimental conditions and performance data for the chiral separation of cathinone derivatives. Note that specific values for 3-CMC may vary, and these should be used as a starting point for method development.
Table 1: HPLC Method Parameters for Chiral Separation of Cathinones
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (or Ethanol) with a basic additive (e.g., 0.1% Diethylamine) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | 20 - 40 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Data synthesized from multiple sources discussing cathinone separations.[4][5][10]
Table 2: Capillary Electrophoresis Method Parameters for Chiral Separation of Cathinones
| Parameter | Typical Conditions |
| Chiral Selector | Sulfated-β-cyclodextrin (S-β-CD) |
| Background Electrolyte (BGE) | Phosphate buffer (e.g., 25-100 mM) at acidic pH (e.g., pH 2.5-3.5) |
| Capillary | Fused silica, 50 µm i.d., effective length ~50 cm |
| Applied Voltage | 15 - 30 kV |
| Temperature | 20 - 30 °C |
| Detection | UV at a suitable wavelength (e.g., 214 nm) |
Data synthesized from multiple sources discussing cathinone separations by CE.[6][11]
Experimental Protocols
HPLC Method for Chiral Separation of 3-CMC
This protocol provides a starting point for developing a robust HPLC method for the enantioseparation of 3-CMC.
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Temperature: Maintain the column temperature at 25°C.
-
Injection Volume: Inject 10 µL of the sample solution (dissolved in the mobile phase).
-
Detection: Monitor the eluent using a UV detector at 254 nm.
-
Optimization: If baseline separation is not achieved, systematically adjust the isopropanol concentration (e.g., in 2% increments) and the diethylamine concentration. A lower flow rate (e.g., 0.8 mL/min) or a different temperature may also improve resolution.
Capillary Electrophoresis Method for Chiral Separation of 3-CMC
This protocol outlines a general approach for the enantioseparation of 3-CMC using CE.
-
Capillary: Use a fused-silica capillary with an internal diameter of 50 µm and a total length of approximately 60 cm.
-
Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add sulfated-β-cyclodextrin to the BGE at a concentration of 10-20 mM.
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, deionized water, and then the BGE.
-
Sample Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of 25 kV.
-
Temperature: Maintain the capillary temperature at 25°C.
-
Detection: Monitor the separation at 214 nm.
-
Optimization: The concentration of the sulfated-β-cyclodextrin and the pH of the BGE are critical parameters that can be adjusted to optimize the separation.
Visualizations
Caption: Logical workflow for chiral method development.
Caption: Proposed signaling pathway of 3-CMC enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. euda.europa.eu [euda.europa.eu]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation of 3-chloromethcathinone by liquid chromatography at the milligram scale | Scientific Letters [publicacoes.cespu.pt]
- 6. Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Introduction of migration indices for identification: chiral separation of some beta-blockers by using cyclodextrins in micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. d-nb.info [d-nb.info]
Identifying and mitigating interferences in 3-CMC quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the accurate quantification of 3-Chloromethcathinone (3-CMC). It addresses common challenges such as interferences from isomers, metabolites, and biological matrices, and offers protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 3-CMC quantification?
The primary sources of interference in 3-CMC analysis are positional isomers, metabolites, and endogenous matrix components.
-
Isomeric Interference: 3-CMC has two constitutional isomers, 2-CMC and 4-CMC. These compounds share the same molecular weight and produce nearly identical mass spectra, making them difficult to distinguish without adequate chromatographic separation.[1][2][3] 4-CMC, in particular, is frequently found alongside 3-CMC in seized drug samples.[4]
-
Metabolic Interference: The main metabolites of 3-CMC include stereoisomers of dihydro-3-CMC and N-demethyl-3-CMC.[5][6][7] If the analytical method does not sufficiently separate these compounds from the parent drug, it can lead to inaccurate quantification. Dihydro-3-CMC is often monitored as a stable biomarker of 3-CMC intake.[1]
-
Matrix Effects: When analyzing biological samples like blood, plasma, or urine, endogenous substances such as phospholipids, salts, and proteins can co-elute with 3-CMC and interfere with the ionization process in the mass spectrometer.[8][9] This can lead to ion suppression or enhancement, resulting in an under- or overestimation of the true concentration.[8]
Q2: How can I differentiate 3-CMC from its isomers, 4-CMC and 2-CMC?
Distinguishing between chloromethcathinone (CMC) isomers is a significant analytical challenge because they have identical mass spectra.[2] The most effective strategy is to develop a robust chromatographic method capable of separating the isomers based on their slightly different chemical properties. Chiral stationary phases can also be employed for this purpose.[4] For seized materials where chromatographic separation is inconclusive, spectroscopic techniques like FTIR or Raman spectroscopy can provide unambiguous identification.[3]
Q3: My 3-CMC recovery is low and inconsistent. What could be the cause?
Low and variable recovery is often due to matrix effects or issues with the sample preparation process.
-
Matrix Effects: Components in the biological matrix can suppress the ionization of 3-CMC, leading to a lower-than-expected signal.[8]
-
Sample Preparation: Inefficient extraction during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can result in the loss of the analyte. The choice of solvent, pH, and SPE sorbent is critical and must be optimized.[10]
-
Stability: 3-CMC can degrade over time, especially under improper storage conditions.[5] A stability study should be performed to ensure the analyte is not degrading during sample collection, storage, and processing.
Q4: What is the recommended analytical technique for 3-CMC quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying 3-CMC in biological matrices due to its high sensitivity and selectivity.[5][11] While GC-MS can also be used, LC-MS/MS generally requires less sample derivatization and is better suited for analyzing thermally unstable compounds.
Troubleshooting Guide
Issue 1: A peak is co-eluting with my 3-CMC standard.
-
Confirm Identity via Mass Spectrometry: Check if the mass spectrum of the interfering peak is identical to 3-CMC. If it is, the interference is likely an isomer (e.g., 4-CMC).[3] If the mass spectrum is different, it could be a metabolite or an unrelated endogenous compound. The primary metabolites to consider are dihydro-3-CMC and N-demethyl-3-CMC.[5][7]
-
Optimize Chromatography: Adjust the liquid chromatography gradient to improve separation. Experiment with different mobile phase compositions, flow rates, or a different analytical column with an alternative stationary phase chemistry.
-
Enhance Sample Cleanup: Re-evaluate the sample preparation method. A more rigorous solid-phase extraction (SPE) protocol with specific wash and elution steps can remove many interfering compounds.[12][13]
Issue 2: Signal intensity is suppressed, and quantification is not reproducible.
-
Assess Matrix Effects: The most common cause of signal suppression is the matrix effect.[8] This can be quantified by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. A matrix factor of <1 indicates ion suppression.[8]
-
Improve Sample Preparation: To mitigate matrix effects, improve the sample cleanup process. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are effective at removing interfering matrix components like phospholipids.[12][14]
-
Use an Internal Standard: Employ a stable isotopically labeled (SIL) internal standard, such as 3-CMC-d4. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing it to compensate for variations in ionization and improve the accuracy and precision of quantification.[15]
-
Dilute the Sample: If possible, diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Data & Protocols
Quantitative Method Validation Data
The following table summarizes typical validation parameters for an LC-MS/MS method for 3-CMC quantification in biological matrices.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL | The lowest concentration of analyte that can be reliably detected above the background noise.[2][12] |
| Limit of Quantification (LOQ) | 0.15 - 5 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[2][12] |
| Linearity (R²) | > 0.99 | Indicates the correlation between the instrument response and the concentration over a defined range. |
| Accuracy (% Bias) | Within ±15% | Measures the closeness of the determined value to the true value. |
| Precision (%RSD) | < 15% | Describes the closeness of repeated measurements to each other. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol outlines a general procedure for extracting 3-CMC from urine prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample, internal standard (e.g., 3-CMC-d4)
-
Methanol, Deionized Water, Acetonitrile
-
Ammonium Hydroxide, Formic Acid
-
Centrifuge and collection tubes
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Vortex to mix. Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water to remove hydrophilic interferences.
-
Analyte Elution: Elute the 3-CMC and internal standard by passing 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. cdn.who.int [cdn.who.int]
- 5. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Psychoactive Effects of 3-CMC and 4-CMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the psychoactive effects of two closely related synthetic cathinones, 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC). This document synthesizes available experimental data to elucidate the pharmacological profiles, mechanisms of action, and behavioral effects of these compounds, intended for an audience of researchers, scientists, and drug development professionals.
Executive Summary
3-CMC and 4-CMC are positional isomers that act as stimulants of the central nervous system.[1] Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems by acting as substrates for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2][3] This interaction leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, which underlies their stimulant and psychoactive effects.
While both compounds share a common mechanism, the position of the chlorine atom on the phenyl ring results in distinct pharmacological profiles. In vivo studies in mice suggest that both substances dose-dependently increase locomotor activity, indicative of their stimulant properties.[4] However, subtle differences in their potency and selectivity for the monoamine transporters likely translate to nuanced variations in their psychoactive effects and abuse potential.
Quantitative Pharmacological Data
The following tables summarize the available in vitro data for 3-CMC and 4-CMC on their interaction with monoamine transporters. It is important to note that the data for each compound are derived from different studies, which may employ varied experimental conditions. Therefore, a direct comparison should be made with caution.
Table 1: Monoamine Transporter Uptake Inhibition (IC50 nM)
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Ratio | Reference |
| 3-CMC | 342 | 1194 | 290 | 0.29 | [5] |
| 4-CMC | 208 | 670 | 75.5 | 0.31 | [6] |
Table 2: Monoamine Neurotransmitter Release (EC50 nM)
| Compound | DAT EC50 (nM) | SERT EC50 (nM) | NET EC50 (nM) | Reference |
| 3-CMC | 26 | 211 | 19 | [5] |
| 4-CMC | 2890 | 1240 | 1240 | [6] |
Mechanism of Action: Monoamine Transporter Substrates
Both 3-CMC and 4-CMC are classified as monoamine transporter substrates, meaning they are transported into the presynaptic neuron by DAT, SERT, and NET. Once inside the neuron, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flux, leading to a non-vesicular release of neurotransmitters into the synaptic cleft. This process is distinct from that of reuptake inhibitors, which simply block the transporter from clearing neurotransmitters from the synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
A Comparative Pharmacological Guide: 3-Chloromethcathinone vs. Mephedrone
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacological differences between novel psychoactive substances is paramount for predicting their effects, potential therapeutic applications, and risk profiles. This guide provides an objective comparison of 3-Chloromethcathinone (3-CMC) and the more well-known mephedrone (4-methylmethcathinone or 4-MMC), focusing on their distinct pharmacological properties supported by available experimental data.
At a Glance: Key Pharmacological Distinctions
| Feature | 3-Chloromethcathinone (3-CMC) | Mephedrone (4-MMC) |
| Primary Mechanism | Monoamine releasing agent. | Monoamine releasing agent. |
| Transporter Selectivity | Appears to be a more dopamine-selective releasing agent. | Exhibits a more balanced or even serotonin-dominant action. |
| Psychoactive Profile | Likely more classic stimulant effects. | Pronounced entactogenic and euphoric effects. |
| Pharmacokinetics | Not well-characterized; expected to have a short duration of action. | Rapid absorption and elimination, with a half-life of approximately 2 hours. Low oral bioavailability. |
Pharmacodynamics: A Tale of Two Transporters
Both 3-CMC and mephedrone exert their primary psychoactive effects by increasing the synaptic concentrations of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1] They achieve this by acting as releasing agents at the respective monoamine transporters (DAT, SERT, and NET).[1] However, their relative potencies at these transporters differ, leading to distinct pharmacological profiles.
3-CMC appears to be a more dopamine-selective releasing agent.[1] This suggests a psychoactive profile with more pronounced stimulant effects, akin to classical psychostimulants. In contrast, mephedrone is known to be a potent serotonin releaser, which contributes significantly to its characteristic euphoric and entactogenic (empathy-enhancing) effects.[1] The lower dopamine-to-serotonin transporter activity ratio for mephedrone suggests a more balanced or even serotonin-dominant action compared to 3-CMC.[1]
In Vitro Pharmacology Data
The following table summarizes available quantitative data on the interaction of 3-CMC and mephedrone with monoamine transporters. It is important to note that the data for each compound are derived from different studies, which may employ varying experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The ratio of dopamine to serotonin transporter activity is a key indicator of the relative stimulant versus entactogenic effects of a substance.[1]
| Compound | Transporter | Parameter | Value (nM) | DAT:SERT Ratio | Source |
| 3-CMC | DAT | EC50 (Release) | 50 | 8.2 | [1] |
| SERT | EC50 (Release) | 410 | [1] | ||
| Mephedrone | DAT | IC50 (Uptake Inhibition) | 5,900 | 0.3 | [1] |
| SERT | IC50 (Uptake Inhibition) | 19,300 | [1] | ||
| NET | IC50 (Uptake Inhibition) | 1,900 | [1] |
Note: EC50 (half maximal effective concentration) for release indicates the concentration of the drug required to elicit 50% of its maximal releasing effect. IC50 (half maximal inhibitory concentration) for uptake inhibition indicates the concentration of the drug required to inhibit 50% of the transporter's uptake function. A direct comparison of EC50 and IC50 values should be approached with caution due to the different experimental paradigms.
Signaling Pathway at the Monoaminergic Synapse
Caption: Action of 3-CMC and Mephedrone at the monoaminergic synapse.
Pharmacokinetics: Absorption, Metabolism, and Elimination
While comprehensive pharmacokinetic data for 3-CMC in humans is limited, its metabolic pathways have been proposed based on studies of structurally similar cathinones.[2] In contrast, mephedrone's pharmacokinetics have been more extensively studied.
Comparative Pharmacokinetic Parameters
| Parameter | 3-Chloromethcathinone (3-CMC) | Mephedrone (4-MMC) |
| Absorption | Not formally studied. | Rapidly absorbed after oral or intranasal administration. |
| Peak Plasma Concentration | Unknown. | 0.5 to 1 hour post-administration. |
| Half-life | Not formally determined, but expected to be short. | Approximately 2 hours in plasma and whole blood.[3] |
| Bioavailability | Unknown. | Low, approximately 10% in rats, suggesting a significant first-pass effect.[3] |
| Protein Binding | Approximately 80% bound to plasma proteins. | Approximately 22% bound to plasma proteins.[3] |
Metabolic Pathways
The metabolism of 3-CMC is not well-characterized, but it is proposed to undergo biotransformation to N-desalkyl and ketone reduction metabolites.[4] The primary metabolites are thought to be dihydro-3-CMC and N-desmethyl-3-CMC.[2]
Mephedrone is metabolized through three main phase 1 pathways: N-demethylation to nor-mephedrone, reduction of the ketone group to dihydro-mephedrone, and oxidation of the tolyl group to hydroxytolyl-mephedrone, which is further metabolized to 4-carboxy-mephedrone.[3] These metabolites can also undergo phase 2 conjugation with glucuronide and sulfate.[3]
Caption: Proposed metabolic pathways for 3-CMC and mephedrone.
Experimental Protocols
To elucidate the pharmacological properties of substituted cathinones like 3-CMC and mephedrone, various in vitro and in vivo experimental models are employed. A common in vitro method to determine a compound's activity at monoamine transporters is the neurotransmitter release assay.
Neurotransmitter Release Assay Protocol
This protocol outlines a typical procedure for assessing the ability of a test compound to induce the release of a radiolabeled neurotransmitter from synaptosomes.
1. Synaptosome Preparation:
-
Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is dissected and homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended.
2. Radiolabeling:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake into the nerve terminals.
3. Superfusion:
-
The radiolabeled synaptosomes are placed in a superfusion system, which continuously perfuses them with a physiological buffer.
-
A stable baseline of spontaneous neurotransmitter release is established by collecting initial fractions of the superfusate.
4. Drug Application:
-
The test compound (3-CMC or mephedrone) is introduced into the superfusion buffer at various concentrations.[1]
5. Fraction Collection:
-
The superfusate is collected in fractions at regular intervals.[1]
6. Quantification:
-
The amount of radioactivity in each fraction is measured using liquid scintillation counting. This reflects the amount of neurotransmitter released from the synaptosomes.[1]
7. Data Analysis:
-
The drug-evoked release is calculated as a percentage of the total synaptosomal radioactivity.
-
Concentration-response curves are generated, and EC50 values are determined to quantify the potency of the compound as a releasing agent.
Experimental Workflow for Neurotransmitter Release Assay
Caption: A typical experimental workflow for a neurotransmitter release assay.
Conclusion
The available evidence indicates that while 3-Chloromethcathinone and mephedrone are both monoamine releasing agents, they exhibit significant pharmacological differences. The higher dopamine selectivity of 3-CMC suggests a more stimulating and potentially less entactogenic profile compared to the serotonin-dominant effects of mephedrone. The pharmacokinetics of mephedrone are characterized by rapid onset and short duration, while detailed data for 3-CMC is still lacking, though a short half-life is anticipated. These distinctions are crucial for the scientific and drug development communities in understanding the structure-activity relationships of synthetic cathinones and in predicting the potential effects and risks associated with emerging analogues. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of 3-CMC.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methyl-methcathinone: Pharmacokinetic profile evaluation in pigs in relation to pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 3- and 4-chloromethcathinone interactions with plasma proteins: study involving analytical and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of GC-MS and LC-MS/MS methods for cathinone analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various matrices. This guide provides a comprehensive cross-validation comparison of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodological Overview
Both GC-MS and LC-MS/MS are highly sensitive and specific techniques, yet they operate on different principles, making them suitable for different aspects of cathinone analysis.[1][2][3] GC-MS excels in the analysis of volatile and thermally stable compounds, while LC-MS/MS is adept at analyzing a broader range of compounds, including those that are polar and thermally labile, with generally simpler sample preparation.[3][4]
The choice between these methods often depends on the specific cathinones being targeted, the sample matrix, and the desired analytical outcomes, such as screening, confirmation, or quantification. This guide will delve into the experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.
Experimental Protocols
A clear understanding of the experimental methodologies is fundamental to interpreting the performance data. The following sections detail typical protocols for GC-MS and LC-MS/MS analysis of cathinones, synthesized from established and validated methods in the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of cathinones often requires a derivatization step to improve the volatility and thermal stability of the analytes, which can otherwise undergo thermal decomposition.[2][5]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
A common extraction method involves Solid Phase Extraction (SPE).
-
Urine or blood samples are first subjected to enzymatic hydrolysis (for urine) to release conjugated cathinones.
-
The sample is then loaded onto an SPE cartridge.
-
The cartridge is washed with a series of solvents to remove interferences.
-
The cathinones are eluted with an appropriate organic solvent.[6]
-
The eluate is evaporated to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is reconstituted in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).[7]
-
The mixture is heated to facilitate the reaction, rendering the cathinones more volatile.
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent or similar GC system is typically used.
-
Column: A capillary column such as a DB-5ms or HP-5ms is commonly employed.
-
Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the cathinones based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer is used for detection.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[2]
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS generally requires less extensive sample preparation and does not necessitate derivatization, making it a more direct and often faster approach.[2][9]
-
Sample Preparation (Dilute-and-Shoot or SPE):
-
"Dilute-and-Shoot": For urine samples, a simple dilution with a suitable buffer or mobile phase followed by centrifugation or filtration is often sufficient.[2]
-
Solid Phase Extraction (SPE): For more complex matrices like blood or oral fluid, SPE can be used to clean up the sample and concentrate the analytes, following a similar procedure as for GC-MS but without the drying and derivatization steps.[10]
-
The final extract is typically reconstituted in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for its high resolution and speed.
-
Column: A reverse-phase C18 column is commonly used for the separation of cathinones.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typical.
-
Injection: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is the most common choice for quantitative analysis due to its high selectivity and sensitivity.
-
Ionization: Electrospray Ionization (ESI) in positive mode is standard for cathinones.[4][11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each cathinone and then monitoring for specific product ions after fragmentation in the collision cell. This highly specific detection method significantly reduces background noise and improves sensitivity.[9]
-
Performance Data Comparison
The following tables summarize typical quantitative performance data for GC-MS and LC-MS/MS methods for the analysis of various synthetic cathinones, as reported in the literature. These values can vary depending on the specific analyte, matrix, and instrumentation used.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Selected Cathinones
| Cathinone | Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Mephedrone | GC-MS | Urine | 2.0 | 25.0 | [7] |
| Methylone | GC-MS | Urine | 2.0 | 25.0 | [7] |
| MDPV | GC-MS | Blood | 5.0 | 10.0 | [6] |
| Alpha-PVP | GC-MS | Blood | 5.0 | 10.0 | [6] |
| N-ethylpentylone (NEP) | LC-MS/MS | Blood | - | 0.01 mg/L (10 ng/mL) | [10] |
| Methylone | LC-MS/MS | Blood | - | 0.01 mg/L (10 ng/mL) | [10] |
| Alpha-PVP | LC-MS/MS | Blood | - | 0.01 mg/L (10 ng/mL) | [10] |
| Mephedrone | LC-MS/MS | Urine | 0.040 | - | [11] |
| Butylone | LC-MS/MS | Urine | 0.040 | - | [11] |
Table 2: Comparison of Linearity (r²) for Selected Cathinones
| Cathinone | Method | Matrix | Linearity Range (ng/mL) | r² | Reference |
| Methcathinone | GC-MS | Urine | 25-200 | >0.99 | [7] |
| 4-methyl methcathinone | GC-MS | Urine | 25-200 | >0.99 | [7] |
| 3,4-methylenedioxy-N-methylcathinone | GC-MS | Urine | 25-200 | >0.99 | [7] |
| Various Cathinones | GC-MS | Blood | 10-800 | >0.99 | [6] |
| Seven Synthetic Cathinones | LC-MS/MS | Blood | 10-500 | - | [10] |
| Eleven Synthetic Cathinones | LC-MS/MS | Urine | - | - | [11] |
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the cross-validation of GC-MS and LC-MS/MS methods for cathinone analysis.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and Quantitative Analysis of Cathinones in Human Urine by SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the In Vitro Potency of 3-Chloromethcathinone (3-CMC) and Other Synthetic Cathinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro potency of 3-chloromethcathinone (3-CMC) relative to other synthetic cathinones. The data presented is compiled from various studies and focuses on the interaction of these compounds with monoamine transporters, which are the primary targets of psychostimulants.
Synthetic cathinones, often referred to as "bath salts" or "research chemicals," are a class of novel psychoactive substances (NPS) that have gained notoriety for their stimulant effects.[1] Their pharmacological actions are primarily mediated by their effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] By inhibiting the reuptake or promoting the release of these neurotransmitters, synthetic cathinones can significantly alter monoaminergic signaling in the brain.[3][4] Understanding the in vitro potency of these compounds at monoamine transporters is crucial for predicting their psychoactive effects, abuse potential, and overall toxicological profile.[5]
Comparative In Vitro Potency at Monoamine Transporters
The in vitro potency of synthetic cathinones is typically quantified by their half-maximal effective concentration (EC₅₀) for inducing neurotransmitter release or their half-maximal inhibitory concentration (IC₅₀) for blocking neurotransmitter uptake. The following table summarizes the available data for 3-CMC and a selection of other synthetic cathinones.
| Compound | Transporter | Assay Type | EC₅₀ (nM) | IC₅₀ (nM) | DAT/SERT Selectivity Ratio (EC₅₀/IC₅₀) |
| 3-CMC | DAT | Release | 46.8 ± 6.1 | - | 8.8 |
| SERT | Release | 410 ± 110 | - | ||
| NET | Release | 76.7 ± 18.2 | - | ||
| Methcathinone | DAT | Release | 33.1 ± 3.4 | - | >200 |
| SERT | Release | 3869 ± 521 | - | ||
| NET | Release | 50.8 ± 4.5 | - | ||
| 4-CMC (Clephedrone) | DAT | Release | 49 ± 3 | - | 2.4 |
| SERT | Release | 118 ± 15 | - | ||
| NET | Release | - | - | ||
| Mephedrone (4-MMC) | DAT | Inhibition | 1390 ± 150 | - | 2.9 |
| SERT | Inhibition | 4010 ± 290 | - | ||
| NET | Inhibition | 990 ± 120 | - | ||
| Methylone | DAT | Inhibition | 2040 ± 200 | - | 3.5 |
| SERT | Inhibition | 7110 ± 560 | - | ||
| NET | Inhibition | 1290 ± 120 | - | ||
| MDPV | DAT | Inhibition | - | 4.0 ± 0.6 | 826 |
| SERT | Inhibition | - | 3305 ± 485 | ||
| NET | Inhibition | - | 25.9 ± 5.6 | ||
| α-PVP | DAT | Inhibition | - | 12.8 ± 1.2 | >781 |
| SERT | Inhibition | - | >10000 | ||
| NET | Inhibition | - | 14.2 ± 1.2 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, potentially affecting absolute potency values.[4][6][7][8][9]
The data indicates that 3-CMC acts as a releasing agent at all three monoamine transporters.[10] Its potency at the dopamine transporter (DAT EC₅₀ = 46.8 nM) is comparable to that of methcathinone (DAT EC₅₀ = 33.1 nM) and its positional isomer 4-CMC (DAT EC₅₀ = 49 nM).[4][6] However, 3-CMC displays a slight preference for DAT over SERT, with a DAT/SERT selectivity ratio of 8.8.[9] In comparison, methcathinone is highly selective for DAT (>200-fold), while 4-CMC is relatively non-selective (2.4-fold).[4]
The pyrrolidine-containing cathinones, such as MDPV and α-PVP, generally act as potent uptake inhibitors rather than releasers.[3] They exhibit high potency and selectivity for DAT and NET over SERT.[7][9] For instance, MDPV is a highly potent DAT inhibitor with an IC₅₀ value of 4.0 nM.[7]
Experimental Protocols
The in vitro potency of synthetic cathinones is primarily determined using two main types of assays: neurotransmitter release assays and uptake inhibition assays. These experiments are typically conducted using synaptosomes prepared from specific rat brain regions or in human embryonic kidney (HEK) 293 cells transfected to express the desired monoamine transporter.[1][6][8]
Monoamine Release Assay
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or transfected cells.
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rats. Alternatively, HEK 293 cells expressing the human DAT, SERT, or NET are cultured.[6]
-
Pre-loading with Radiolabeled Neurotransmitter: The synaptosomes or cells are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for its uptake into the nerve terminals or cells.[1]
-
Initiation of Release: After washing to remove excess radiolabel, the synaptosomes or cells are exposed to various concentrations of the test compound (e.g., 3-CMC).
-
Quantification of Release: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum release (EC₅₀) is determined by non-linear regression analysis of the concentration-response curves.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a compound to block the uptake of a radiolabeled neurotransmitter.
-
Preparation of Synaptosomes/Cells: Similar to the release assay, synaptosomes or transporter-expressing cells are prepared.
-
Incubation with Test Compound and Radiolabeled Neurotransmitter: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter in the presence of various concentrations of the test compound.[7]
-
Termination of Uptake: The uptake process is terminated by rapid filtration, and the cells are washed to remove any unbound radiolabel.
-
Quantification of Uptake: The amount of radioactivity accumulated within the synaptosomes or cells is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated from the concentration-inhibition curves.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the methodologies and mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro potency assessment.
Caption: Monoamine transporter signaling and cathinone interference.
References
- 1. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
Comparative Neurotoxicity of 3-CMC and Other Cathinone Derivatives: A Guide for Researchers
A detailed analysis of the neurotoxic profiles of 3-Chloromethcathinone (3-CMC) and other synthetic cathinones, including mephedrone (4-MMC), methylone, and MDPV, supported by experimental data and detailed methodologies.
This guide provides a comparative overview of the neurotoxicity associated with 3-Chloromethcathinone (3-CMC) and other prominent cathinone derivatives. Synthetic cathinones, often referred to as "bath salts," are a class of psychoactive substances with potent psychostimulant effects.[1] Growing concern over their widespread use and potential for severe neurotoxicity necessitates a clear understanding of their comparative risks.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and mechanistic insights to facilitate further investigation and inform public health initiatives.
Executive Summary
Synthetic cathinones exert their primary effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] Their neurotoxicity is largely attributed to the disruption of these neurotransmitter systems, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[2] While sharing a common mechanistic framework, individual cathinone derivatives exhibit distinct neurotoxic potencies and profiles. This guide synthesizes available in vitro data to draw comparisons between 3-CMC and other notable cathinones such as mephedrone (4-MMC), methylone, and 3,4-Methylenedioxypyrovalerone (MDPV).
Comparative Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for assessing the neurotoxicity of psychoactive substances. The following tables summarize the cytotoxic effects of 3-CMC and other cathinone derivatives on these cells, as determined by various studies. It is important to note that direct comparative studies for all compounds under identical conditions are limited; therefore, data from multiple sources are presented, with experimental conditions specified where available.
Table 1: Comparative Cytotoxicity (IC50/EC50) of Cathinone Derivatives in SH-SY5Y Cells
| Compound | Assay | Exposure Time | IC50/EC50 (µM) | Reference(s) |
| 3-CMC | MTT | 72h | ~150 (estimated) | [3] |
| 4-CMC | MTT | 72h | ~100 (estimated) | [3] |
| Mephedrone (4-MMC) | MTT | 24h | > 500 | [4] |
| MTT | 48h | ~1500 | [5] | |
| Methylone | MTT | 24h | > 1000 | [6] |
| MTT | 24h | EC50: 6390 | [7] | |
| MDPV | MTT | 24h | EC50: 3610 | [7] |
| MTT | 24h | ~1506 | [8] |
Note: IC50/EC50 values for 3-CMC and 4-CMC were estimated from graphical data presented in the cited study. Variations in experimental protocols across different studies may influence the reported values.
Table 2: Lactate Dehydrogenase (LDH) Release in SH-SY5Y Cells
| Compound | Concentration (µM) | Exposure Time | % Cytotoxicity (relative to positive control) | Reference(s) |
| 3-CMC | 300 | 48h | ~40% | [3] |
| 4-CMC | 300 | 48h | ~50% | [3] |
| Mephedrone (4-MMC) | 500 | 48h | Significant increase | [9] |
| MDPV | 2500 | 24h | Significant increase | [10] |
Interaction with Monoamine Transporters
The primary mechanism of action for cathinones involves the inhibition of monoamine reuptake and/or the induction of neurotransmitter release.[11] The potency and selectivity of these interactions are key determinants of their psychoactive and neurotoxic effects.
Table 3: Comparative Monoamine Transporter Inhibition (IC50, nM)
| Compound | DAT | SERT | NET | Reference(s) |
| 3-CMC | - | - | - | Data not available |
| Mephedrone (4-MMC) | 5900 | 19300 | 1900 | [12] |
| Methylone | 4820 | - | - | [13] |
| MDPV | 4.1 | 3349 | 26 | [14] |
Note: Lower IC50 values indicate greater potency of inhibition.
Table 4: Comparative Monoamine Transporter Release (EC50, nM)
| Compound | DAT | SERT | NET | Reference(s) |
| 3-CMC | Releaser | Releaser | Releaser | [15] |
| Mephedrone (4-MMC) | 62.7 | 122 | 51 | [11] |
| Methylone | 270 | 708 | 220 | [11] |
| MDPV | Inactive as a releaser | Inactive as a releaser | Inactive as a releaser | [14] |
Note: Lower EC50 values indicate greater potency for inducing release.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways implicated in cathinone-induced neurotoxicity and a general experimental workflow for its assessment.
References
- 1. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of mephedrone on human neuroblastoma and astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-(+)-Pentedrone and R-(+)-methylone as the most oxidative and cytotoxic enantiomers to dopaminergic SH-SY5Y cells: Role of MRP1 and P-gp in cathinones enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-Preparative Separation, Absolute Configuration, Stereochemical Stability and Effects on Human Neuronal Cells of MDPV Enantiomers | MDPI [mdpi.com]
- 9. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mephedrone - Wikipedia [en.wikipedia.org]
- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 13. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
Validation of a quantitative method for 3-CMC according to forensic guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated quantitative methods for the analysis of 3-Chloromethcathinone (3-CMC), a novel psychoactive substance (NPS), in biological matrices, with a focus on forensic applications. The information presented is based on established forensic guidelines and aims to assist researchers and scientists in the selection and implementation of appropriate analytical techniques.
Introduction to 3-CMC and Forensic Analysis
3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged on the illicit drug market, posing a significant challenge to forensic toxicology laboratories.[1][2] Accurate and reliable quantitative methods are crucial for determining the extent of exposure in clinical and forensic cases. The validation of these methods according to internationally recognized forensic guidelines ensures the scientific validity and defensibility of the results. Standard analytical techniques for the identification and quantification of 3-CMC in both physical and biological samples include chromatographic and mass spectrometric methods.[3]
Comparison of Analytical Methodologies
The two primary analytical techniques employed for the quantitative analysis of 3-CMC and other synthetic cathinones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including the nature of the analyte, the required sensitivity, and the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its high sensitivity and specificity, particularly for the analysis of polar and thermally labile compounds like synthetic cathinones in complex biological matrices such as blood and urine.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic toxicology. It is particularly well-suited for volatile and thermally stable compounds. For some less volatile compounds, a derivatization step may be necessary to improve their chromatographic properties.
The following tables summarize the validation parameters for a published LC-MS/MS method for the quantification of 3-CMC in whole blood. A general comparison with a typical GC-MS method for synthetic cathinone analysis is also provided.
Quantitative Data Summary
Table 1: LC-MS/MS Method for 3-CMC in Whole Blood
| Validation Parameter | Result |
| Linearity Range | 50 - 2,500 ng/mL[1] |
| Specificity | No interferences observed from a mixture of 78 other compounds, including other synthetic cathinones and amphetamine derivatives.[1] |
| Matrix | Whole Blood[1] |
Note: Detailed quantitative data for LOD, LOQ, accuracy, and precision were not explicitly provided in a tabular format in the source material. The study mentions that the method was validated, and the calibration curve was generated from spiked blank blood samples.
Table 2: General Comparison of Analytical Techniques for Synthetic Cathinone Analysis
| Parameter | LC-MS/MS | GC-MS |
| Sensitivity | Generally higher, often reaching sub-ng/mL levels. | Good, but may be less sensitive than LC-MS/MS for certain compounds. |
| Specificity | High, especially with tandem mass spectrometry (MS/MS). | High, with good chromatographic separation and mass spectral libraries. |
| Sample Preparation | Often involves protein precipitation or liquid-liquid extraction. | May require derivatization for polar analytes. |
| Throughput | Can be automated for high-throughput analysis. | Can also be automated, but derivatization can add time. |
| Compound Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. |
Experimental Protocols
LC-MS/MS Method for 3-CMC in Whole Blood
This protocol is based on the methodology described in the study by Kuczyńska et al. (2022).
1. Sample Preparation:
-
Blank whole blood samples are spiked with 3-CMC to create calibration standards at concentrations of 50, 100, 250, 500, 1,000, and 2,500 ng/mL.[1]
-
An internal standard (IS) is added to all samples.
-
The specific extraction procedure (e.g., protein precipitation, liquid-liquid extraction) would be detailed in the full standard operating procedure.
2. Chromatographic Conditions:
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column for the separation of cathinone derivatives.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium formate in water).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 3-CMC and the internal standard.
4. Validation Procedure:
-
Specificity: Assessed by analyzing a mixture of 78 potentially interfering compounds at a high concentration (1,000 ng/mL).[1]
-
Calibration Curve: Generated by analyzing the spiked blank blood samples in triplicate.[1]
-
Additional validation parameters such as accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are determined according to forensic guidelines.
Diagrams
Caption: General workflow for quantitative method validation.
Caption: LC-MS/MS analytical workflow for 3-CMC.
References
- 1. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. euda.europa.eu [euda.europa.eu]
- 4. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Methods for 3-Chloromethcathinone (3-CMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies currently employed for the detection and quantification of 3-Chloromethcathinone (3-CMC), a synthetic cathinone that has emerged as a significant new psychoactive substance. Given the absence of a formal inter-laboratory proficiency testing program specifically for 3-CMC, this document collates and objectively compares performance data from various single-laboratory validation studies. The primary focus is on the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific analytical needs.
Data Presentation: A Comparative Overview of Analytical Method Performance
The selection of an analytical technique for 3-CMC quantification is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix (e.g., blood, urine, oral fluid), and the available instrumentation. The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods as reported in various scientific studies.
| Table 1: Comparison of GC-MS Method Performance for 3-CMC Analysis | |||||
| Reference | Matrix | Extraction Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |
| Wiergowski et al. (2020)[1] | Whole Blood | Liquid-Liquid Extraction (LLE) | 0.02 - 0.72 | 1 - 2.5 | 1 - 250 |
| SWGDRUG Monograph (2017)[2] | Seized Material | Dilution in CHCl3 | Not Reported | Not Reported | Not Reported |
| Románczuk et al. (2023)[3][4] | Blood | Protein Precipitation | 1.5 | 5 | 5 - 2500 |
| Table 2: Comparison of LC-MS/MS Method Performance for 3-CMC Analysis | |||||
| Reference | Matrix | Extraction Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |
| F. Vito et al. (2024)[5][6] | Dried Blood Spot (DBS) | Not Applicable | 0.5 | 1 | Not Reported |
| Románczuk et al. (2023)[3][4] | Blood | Protein Precipitation | Not Reported | Not Reported | 50 - 2500 |
Experimental Protocols: Detailed Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 3-CMC.[7] It often requires derivatization to improve the chromatographic properties of the analyte.
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of whole blood, add an internal standard.
-
Add a suitable buffer to adjust the pH for optimal extraction.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of a suitable solvent for injection into the GC-MS.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[8]
-
Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2][8]
-
Injector Temperature: 280°C.[2]
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramped to 280°C at 12°C/min, and held for 9 min.[2]
-
Mass Spectrometer: Agilent 5977B MS detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
Sample Preparation (Protein Precipitation):
-
To 200 µL of blood or plasma, add an internal standard.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.
Instrumentation:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent.
-
Column: A suitable reversed-phase column (e.g., C18).[9]
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6410) with an electrospray ionization (ESI) source.[3][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Caption: A generalized experimental workflow for the analysis of 3-CMC.
Caption: Mechanism of action of 3-CMC on monoamine transporters.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of 3-CMC. The choice between the two methods will largely depend on the specific requirements of the analysis. LC-MS/MS generally offers higher sensitivity and is suitable for a broader range of matrices without the need for derivatization.[5][6] GC-MS, while potentially requiring a derivatization step, remains a cost-effective and robust method, particularly for seized material analysis.[2] The data and protocols presented in this guide are intended to provide a solid foundation for researchers to develop and validate their own analytical methods for 3-CMC, contributing to a more comprehensive understanding of this emerging psychoactive substance.
References
- 1. euda.europa.eu [euda.europa.eu]
- 2. swgdrug.org [swgdrug.org]
- 3. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Comparative Metabolic Analysis of 3-Chloromethcathinone (3-CMC) and 3-Methylmethcathinone (3-MMC)
For Immediate Release
This guide provides a comprehensive comparison of the metabolic pathways, primary metabolites, and experimental methodologies used to study two synthetic cathinones: 3-Chloromethcathinone (3-CMC) and 3-Methylmethcathinone (3-MMC). The information is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by experimental data.
Introduction
3-CMC (Clophedrone) and 3-MMC (Metaphedrone) are structurally similar psychoactive substances belonging to the cathinone class.[1][2] While both are derivatives of cathinone, the substitution at the third position of the phenyl ring—a chlorine atom for 3-CMC and a methyl group for 3-MMC—significantly influences their metabolic fate. Understanding these differences is crucial for forensic toxicology, clinical diagnostics, and assessing the pharmacological and toxicological profiles of these compounds.
Metabolic Pathways: A Comparative Overview
The metabolism of both 3-CMC and 3-MMC primarily occurs in the liver and involves Phase I and Phase II reactions.[1][3] Phase I reactions, catalyzed mainly by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[4][5] Key metabolic transformations for both compounds include N-demethylation and reduction of the β-keto group.[6][7]
For 3-MMC , in addition to N-demethylation and β-keto reduction, hydroxylation of the methyl group on the aromatic ring is a significant pathway.[7][8]
For 3-CMC , the primary metabolic routes are ketoreduction and N-demethylation.[2][6] Notably, a major urinary metabolite of 3-CMC is formed through a combination of N-demethylation and ω-carboxylation, a pathway not as prominently reported for 3-MMC.[6]
Data Presentation
The following tables summarize the major identified metabolites and key findings from various metabolism studies.
Table 1: Major Identified Metabolites of 3-CMC and 3-MMC
| Parent Compound | Metabolite Name | Metabolic Reaction(s) | Reference |
| 3-CMC | Dihydro-3-CMC | Ketone Reduction | [1][2][9] |
| N-desmethyl-3-CMC | N-demethylation | [1][2][9] | |
| Dihydro-N-desmethyl-3-CMC | Ketone Reduction & N-demethylation | [1][2][9] | |
| Carboxy-N-desmethyl-3-CMC | N-demethylation & ω-carboxylation | [6] | |
| 3-MMC | Dihydro-3-MMC (3-methylephedrine) | β-keto Reduction | [7][10] |
| N-desmethyl-3-MMC (Nor-3-MMC) | N-demethylation | [7][11] | |
| Dihydro-N-desmethyl-3-MMC (3-methylnorephedrine) | β-keto Reduction & N-demethylation | [7][10] | |
| Hydroxytolyl-3-MMC | Aromatic Methyl Group Hydroxylation | [7][11] | |
| Carboxy-3-MMC | Further oxidation of hydroxytolyl group | [7][11] |
Table 2: Summary of Key Metabolism Studies
| Compound(s) | Experimental Model | Key Findings & Identified Pathways | Analytical Method | Reference |
| 3-CMC | Murine Model (in vivo) | Identification of dihydro-CMC, N-demethyl-CMC, and dihydro-N-demethyl-CMC. | LC-HRMS, LC-MS/MS | [9] |
| 3-CMC | Human Hepatocytes (in vitro) | Identified 12 metabolites. Major pathways: ketoreduction, N-demethylation, and ω-carboxylation. | LC-HRMS | [6] |
| 3-MMC | Human Liver Microsomes, HepaRG cells (in vitro) | Identification of hydroxy and demethylated metabolites. | LC-HRMS | [12] |
| 3-MMC | Human Biological Samples (in vivo) | Identification of 3-methylephedrine and 3-methylnorephedrine. | Not Specified | [7][10] |
| 3-MMC | Human Post-mortem Samples (in vivo) | Identified multiple metabolites including nor-3-MMC, dihydro-3-MMC, hydroxytolyl-3-MMC, and carboxy-3-MMC. | GC-MS, UPLC-MS-MS | [11][13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. Below are representative protocols for in vitro and in vivo experiments.
Protocol 1: In Vitro Metabolism Using Human Liver Microsomes (HLM)
This protocol is a generalized procedure based on common practices for studying synthetic cathinone metabolism.[14][15][16]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (HLM) (final concentration e.g., 0.5 mg/mL) with a phosphate buffer solution (e.g., 0.1 M, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test substance (3-CMC or 3-MMC, dissolved in a suitable solvent like methanol, final concentration e.g., 10 µM) to the mixture. The reaction is initiated by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to start the Phase I metabolic reactions.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60-120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites.[17][18]
Protocol 2: In Vivo Metabolism Study in a Murine Model
This protocol is based on a study investigating 3-CMC metabolism in mice.[9]
-
Animal Model: Utilize male Wistar rats or a similar rodent model. House the animals under standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.
-
Drug Administration: Administer a controlled dose of the test compound (e.g., 10 mg/kg of 3-CMC) via intraperitoneal (i.p.) injection. A control group should receive a saline injection.
-
Sample Collection: At predetermined time points post-administration (e.g., 30, 60, 120 minutes), collect biological samples. For blood, this can be done via tail-vein sampling or terminal cardiac puncture. Urine can be collected using metabolic cages.
-
Sample Preparation (Dried Blood Spot - DBS):
-
Spot a small volume (e.g., 20 µL) of whole blood onto a specialized DBS card.
-
Allow the spots to dry completely at room temperature for at least 3 hours.
-
Store the DBS cards in a sealed bag with desiccant at -20°C until analysis.
-
-
Extraction from DBS: Punch out the dried blood spot and place it in a tube. Add an extraction solvent (e.g., methanol with an internal standard), vortex, and sonicate to extract the analytes.
-
Analysis: Centrifuge the extract and analyze the supernatant using LC-HRMS or LC-MS/MS to identify the parent drug and its metabolites.[19]
Mandatory Visualizations
The following diagrams illustrate the metabolic pathways and a typical experimental workflow.
Caption: Metabolic Pathway of 3-Chloromethcathinone (3-CMC).
Caption: Metabolic Pathway of 3-Methylmethcathinone (3-MMC).
Caption: Workflow for In Vitro Metabolite Identification.
Conclusion
While 3-CMC and 3-MMC are structural isomers that share common metabolic transformations such as N-demethylation and ketoreduction, their metabolic profiles show distinct differences. The presence of a methyl group in 3-MMC allows for aromatic hydroxylation, leading to metabolites like hydroxytolyl-3-MMC, which is not possible for 3-CMC. Conversely, the metabolism of 3-CMC can involve ω-carboxylation following N-demethylation, yielding a different major urinary metabolite.[6][7] These distinct metabolic pathways underscore the importance of specific biomarker identification for accurately documenting the consumption of each substance in clinical and forensic settings. Further research is needed to fully characterize the enzymes responsible for each transformation and to assess the pharmacological activity of the identified metabolites.
References
- 1. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metaphedrone (3-Methylmethcathinone): Pharmacological, Clinical, and Toxicological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methylmethcathinone - Wikipedia [en.wikipedia.org]
- 11. cdn.who.int [cdn.who.int]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to SPE Cartridges for Cathinone Extraction
For researchers, scientists, and drug development professionals navigating the complexities of cathinone analysis, the choice of Solid-Phase Extraction (SPE) cartridge is a critical determinant of analytical success. This guide provides an objective comparison of various SPE cartridges, supported by experimental data, to inform the selection of the most effective solution for your analytical needs.
The clandestine synthesis of new psychoactive substances, including a wide array of synthetic cathinones, presents a continuous challenge for forensic and clinical laboratories. Effective sample preparation is paramount for the accurate and reliable identification and quantification of these compounds in complex biological matrices such as urine and blood. Solid-Phase Extraction (SPE) has emerged as a superior technique to traditional liquid-liquid extraction, offering higher selectivity, reduced solvent consumption, and the potential for automation.[1][2][3][4] This guide delves into the performance characteristics of commonly employed SPE cartridges for cathinone extraction, with a focus on mixed-mode, reversed-phase, and other novel sorbents.
Comparative Performance of SPE Cartridges
The selection of an appropriate SPE sorbent is crucial for achieving optimal recovery and minimizing matrix effects. Cathinones are basic compounds, making cation-exchange mechanisms particularly effective for their extraction.[5] Mixed-mode SPE, which combines reversed-phase and ion-exchange functionalities, often provides superior cleanup and recovery compared to single-mechanism sorbents.[6][7][8]
The following tables summarize quantitative data from various studies, offering a direct comparison of different SPE cartridges for the extraction of a range of synthetic cathinones.
Table 1: Recovery of Synthetic Cathinones Using Mixed-Mode SPE (Oasis MCX µElution Plates) [1]
| Analyte | Average Recovery (%) | % RSD |
| Mephedrone | 96.2 | 4.8 |
| Methedrone | 94.5 | 5.1 |
| Methylone | 98.1 | 3.9 |
| Butylone | 97.6 | 4.2 |
| MDPV | 92.3 | 6.5 |
| α-PVP | 95.8 | 4.5 |
| Pentedrone | 93.7 | 5.8 |
| Pentylone | 96.9 | 4.1 |
| Naphyrone | 91.5 | 7.2 |
Table 2: Comparison of Recoveries for Different Cation-Exchange Sorbents [9]
| Sorbent | Performance Summary |
| Oasis MCX (Strong Cation-Exchange) | Better results in terms of recoveries and lower matrix effects (with a clean-up step). |
| Oasis WCX (Weak Cation-Exchange) | Outperformed MCX in some cases for specific cathinones in environmental water samples.[10] |
| ExtraBond SCX (Strong Cation-Exchange) | Achieved the best results in terms of apparent recoveries in one study. |
Table 3: Recovery and Limits for Automated SPE-GC/MS of α-PVP and its Metabolite [11]
| Analyte | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) |
| α-PVP | > 88% | 5 | 25 |
| OH-α-PVP | > 88% | 25 | 25 |
Table 4: Performance of Magnetic Dispersive SPE (MDSPE) for Synthetic Cathinones [12][13]
| Analyte | LOD (ng/mL) | Linear Range (ng/mL) |
| 4-Cl-α-PVP | 0.1 | 0.5–100 |
| 4-MPD | 0.05 | 0.2–100 |
| β-TH-Naphyrone | 0.1 | 0.2–100 |
Table 5: Performance of Molecularly Imprinted Polymer SPE [14]
| Method | Performance Summary |
| Molecularly Imprinted Polymer SPE (MIP-SPE) | Higher recoveries and smaller matrix effects compared to conventional hydrophilic polymer-based SPE for 11 synthetic cathinones from urine. Recoveries from whole blood were comparable to urine samples. |
Experimental Workflow for Cathinone Extraction
The following diagram illustrates a general experimental workflow for the solid-phase extraction of cathinones from a biological matrix.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide. These protocols can serve as a starting point and may require optimization for specific analytes and matrices.
Protocol 1: Mixed-Mode Solid-Phase Extraction (Oasis MCX)[1]
This protocol is adapted from a method utilizing Waters Oasis MCX µElution plates for the extraction of a broad panel of synthetic cathinones from urine.
-
Materials:
-
Waters Oasis MCX µElution Plate
-
Urine sample
-
Internal Standard (IS) solution
-
2% Formic acid in water
-
Acetonitrile
-
Methanol
-
5% Ammonium hydroxide in 60:40 Acetonitrile:Methanol
-
-
Procedure:
-
Sample Pre-treatment: To 0.5 mL of urine, add the internal standard and 0.5 mL of 2% formic acid. Vortex to mix.
-
Column Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
-
Washing:
-
Wash with 200 µL of 2% formic acid in water.
-
Wash with 200 µL of acetonitrile.
-
-
Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.
-
Final Extract: The eluate is ready for direct injection into an LC-MS/MS system without the need for evaporation and reconstitution.
-
Protocol 2: Magnetic Dispersive SPE (MDSPE)[1][13]
This protocol outlines a general procedure for the extraction of cathinones using magnetic adsorbents.
-
Materials:
-
Hydrophobic magnetic adsorbents (e.g., divinylbenzene/vinylpyrrolidone copolymer)
-
Urine sample
-
Internal Standard (IS) solution
-
NaH2PO4/NaOH buffer (e.g., 0.2 M, pH 7)
-
Elution solvent
-
-
Procedure:
-
Sample Pre-treatment: Add the internal standards to the urine sample.
-
Extraction: Add the magnetic adsorbent and NaH2PO4/NaOH buffer to the urine sample. Vortex the mixture to facilitate the adsorption of the analytes onto the magnetic particles.
-
Magnetic Separation: Place the sample tube in a magnetic rack to separate the adsorbent from the supernatant.
-
Washing: Discard the supernatant and wash the adsorbent with a suitable solvent.
-
Elution: Add the elution solvent, vortex, and then magnetically separate the adsorbent. The eluate is collected for subsequent analysis.
-
Protocol 3: General Strong Cation Exchange SPE[5][10]
This is a generalized protocol for using a strong cation exchange SPE cartridge.
-
Procedure:
-
Sample Pre-treatment: Combine 0.25 mL of urine with 1 mL of phosphate buffer (pH 6) and 25 µL of an internal standard solution.
-
Column Conditioning: Condition the SPE cartridge (e.g., SOLA SCX) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: A clean-up step may be applied to remove interferences.
-
Elution: Elute the cathinones with an appropriate solvent. The eluate is then analyzed, often by LC-HRMS.
-
Conclusion
The choice of SPE cartridge for cathinone extraction is dependent on the specific analytes of interest, the sample matrix, and the desired analytical outcome. Mixed-mode cation exchange cartridges, such as Oasis MCX and Bond Elut Plexa PCX, demonstrate high and reproducible recoveries for a broad range of cathinones.[1][15] Newer technologies like magnetic dispersive SPE and molecularly imprinted polymers show promise for high-throughput and highly selective applications.[12][13][14] By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their cathinone extraction methods for enhanced accuracy and sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. hplc.sk [hplc.sk]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of synthetic cathinone α-pyrrolidinovalero-phenone and its metabolite in urine using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
A Comparative Guide to Derivatization Reagents for the Analysis of 3-Chloromethcathinone (3-CMC)
For researchers and professionals in the fields of analytical chemistry, toxicology, and drug development, the accurate detection and quantification of synthetic cathinones like 3-Chloromethcathinone (3-CMC) is of paramount importance. Due to its chemical properties, direct analysis of 3-CMC by gas chromatography-mass spectrometry (GC-MS) can be challenging. Derivatization is a crucial step to enhance the volatility, thermal stability, and chromatographic behavior of the analyte. This guide provides an objective comparison of common derivatization reagents for 3-CMC analysis, supported by experimental data from studies on similar cathinone compounds.
The Imperative for Derivatization in 3-CMC Analysis
3-Chloromethcathinone, a synthetic stimulant, is known for its instability in biological matrices, readily degrading to dehydro-3-CMC.[1][2][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed for its analysis without derivatization, GC-MS offers a robust and widely available alternative.[4][5] However, the polar nature of the secondary amine group in 3-CMC leads to poor peak shape and potential thermal degradation in the GC inlet.[6] Derivatization, typically through acylation, masks this polar functional group, thereby improving its chromatographic properties and enabling sensitive and reliable quantification.[6][7]
Comparison of Acylating Reagents
Several acylating reagents, primarily fluorinated anhydrides, have been demonstrated to be effective for the derivatization of synthetic cathinones.[8][9][10] The selection of an appropriate reagent is critical and depends on factors such as reaction efficiency, derivative stability, and the desired sensitivity of the analytical method.
A comparative study on nine synthetic cathinones evaluated six different acylation reagents: pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFA), chlorodifluoroacetic anhydride (CLF₂AA), heptafluorobutyric anhydride (HFBA), acetic anhydride (AA), and propionic anhydride (PA).[8][10] The findings of this and other relevant studies are summarized below.
Quantitative Performance Data
The following table summarizes the performance of various derivatization reagents based on studies of synthetic cathinones, which can be extrapolated to 3-CMC.
| Derivatization Reagent | Abbreviation | Key Advantages | Considerations | Relative Sensitivity |
| Pentafluoropropionic Anhydride | PFPA | Excellent for validation parameters, produces high peak areas.[8][9][10] | Forms stable derivatives. | High |
| Heptafluorobutyric Anhydride | HFBA | Good for validation parameters, produces more ions and multi-fragmentation patterns which can aid in structural elucidation.[8][10] | May lead to more complex mass spectra. | High |
| Trifluoroacetic Anhydride | TFA / TFAA | A good alternative to PFPA and HFBA.[8][9][10] | Moderate to High | |
| Acetic Anhydride | AA | Produces derivatives with high relative abundance for many cathinones.[8][10] | Lower molecular weight derivatives may have lower retention times. | Moderate |
| Propionic Anhydride | PA | Similar to Acetic Anhydride, yields derivatives with high relative abundance.[8][10] | Moderate | |
| Ethyl Chloroformate | ECF | Enables a one-step in-matrix derivatization and extraction.[11] | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the derivatization of cathinones, which can be adapted for 3-CMC analysis.
Protocol 1: Acylation with PFPA, HFBA, or TFAA
This protocol is based on established methods for the derivatization of cathinones for GC-MS analysis.[6]
Materials:
-
3-CMC standard or sample extract
-
Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA), or Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (or other suitable solvent)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Evaporate the sample extract containing 3-CMC to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization:
-
Add 50 µL of the chosen derivatizing reagent (PFPA, HFBA, or TFAA) to the dried extract.
-
Add 50 µL of ethyl acetate.
-
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 70°C for 30 minutes.[6]
-
Evaporation: After incubation, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
Protocol 2: One-Step Derivatization-Extraction with Ethyl Chloroformate
This method simplifies the workflow by combining derivatization and extraction.[11]
Materials:
-
Aqueous sample (e.g., oral fluid, urine) containing 3-CMC
-
Ethyl chloroformate (ECF)
-
Ethyl acetate
-
Alkaline buffer (e.g., NaOH solution to adjust pH)
-
Vortex mixer
-
Centrifuge
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous sample to alkaline conditions.
-
Derivatization and Extraction:
-
Add a mixture of ethyl chloroformate and ethyl acetate directly to the sample.
-
Vortex vigorously to facilitate the reaction and extraction of the derivatized 3-CMC into the organic phase.
-
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Analysis: Collect the upper organic layer for direct injection into the GC-MS.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the analysis of 3-CMC with derivatization and the logical relationship in selecting a derivatization reagent.
Caption: General experimental workflow for the GC-MS analysis of 3-CMC involving derivatization.
References
- 1. cdn.who.int [cdn.who.int]
- 2. The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism study of 3-chloromethcathinone (3-CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism study of 3‐chloromethcathinone (3‐CMC) by dried blood spot (DBS) sampling after controlled administration using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3-CMC vs. Other Stimulants: A Comparative Analysis of Locomotor Activity in Mice
This guide provides a comprehensive comparison of the effects of 3-Chloromethcathinone (3-CMC) and other classical psychostimulants, namely cocaine, amphetamine, and methamphetamine, on locomotor activity in mice. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and detailed methodologies.
Quantitative Comparison of Locomotor Effects
The following table summarizes the key findings from various studies investigating the impact of these stimulants on locomotor activity in mice. It is important to note that direct comparative studies between 3-CMC and classical stimulants are limited; therefore, the data presented is a synthesis from multiple sources.
| Compound | Dose Range (mg/kg) | Route of Administration | Primary Locomotor Effect | Magnitude of Effect (Compared to Control) | Duration of Effect (minutes) | Key Findings |
| 3-CMC | 1 - 20 | i.p. | Increased horizontal activity | Dose-dependent increase | Not explicitly stated | Stimulates horizontal locomotor activity in a dose-dependent manner but does not significantly affect vertical activity (rearing)[1]. |
| Cocaine | 2.5 - 30 | i.p. | Increased horizontal activity | Dose-dependent increase | ~30 - 60 | Produces a robust and dose-dependent increase in locomotor activity[2][3]. Repeated administration can lead to locomotor sensitization[2]. |
| Amphetamine | 1 - 20 | i.p., s.c. | Biphasic: Locomotion at low doses, stereotypy at high doses | Dose-dependent increase at lower doses | ~60 - 120+ | Lower doses (e.g., 2 mg/kg) significantly increase locomotor activity, while higher doses lead to a decrease in locomotion and an increase in stereotyped behaviors[4]. |
| Methamphetamine | 0.01 - 10 | i.p. | Biphasic: Hypolocomotion at very low doses, hyperlocomotion at moderate to high doses | Dose-dependent effects | Variable, can be long-lasting | Exhibits a complex dose-response curve with very low doses inducing hypolocomotion and moderate to high doses causing significant hyperlocomotion[5]. Higher doses can also induce stereotypy[5]. |
Experimental Protocols
The methodologies employed in locomotor activity studies are crucial for the interpretation of the results. Below is a generalized experimental protocol based on the reviewed literature.
Animals
Typically, adult male mice of various strains (e.g., C57BL/6, Swiss-Webster) are used.[4][6] Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Drug Preparation and Administration
Drugs are dissolved in a vehicle, most commonly sterile 0.9% saline.[4] Administration is typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The volume of injection is usually calculated based on the animal's body weight (e.g., 10 ml/kg).
Locomotor Activity Assessment
Locomotor activity is measured using automated activity chambers (e.g., open-field arenas) equipped with infrared photobeams or video-tracking software.[7] The chambers record various parameters, including:
-
Horizontal Activity: Distance traveled, number of beam breaks.
-
Vertical Activity: Rearing frequency.
-
Stereotypy: Repetitive, focused movements.
Procedure
-
Habituation: Mice are typically habituated to the testing chambers for a set period (e.g., 30-60 minutes) before drug administration to reduce novelty-induced hyperactivity.
-
Baseline Measurement: A baseline recording of locomotor activity is often taken before drug injection.
-
Drug Administration: Animals are briefly removed from the chambers, injected with the drug or vehicle, and immediately returned.
-
Data Recording: Locomotor activity is then recorded for a specific duration (e.g., 60-120 minutes). Data is often analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
Data Analysis
Statistical analysis is performed to compare the effects of different drug doses to the vehicle control group. A common statistical method is a two-way analysis of variance (ANOVA) with dose and time as factors, followed by post-hoc tests for pairwise comparisons.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for assessing locomotor activity in mice.
Signaling Pathways
Synthetic cathinones like 3-CMC, along with cocaine, amphetamine, and methamphetamine, exert their psychostimulant effects primarily by modulating the monoaminergic system, particularly by increasing the extracellular levels of dopamine (DA) and serotonin (5-HT) in the brain.[1] However, the precise mechanisms of interaction with the dopamine transporter (DAT) and serotonin transporter (SERT) can differ.
-
Cocaine acts as a reuptake inhibitor, blocking DAT and thus increasing the synaptic concentration of dopamine.
-
Amphetamine and Methamphetamine are both reuptake inhibitors and releasing agents. They can enter the presynaptic terminal and promote the non-vesicular release of dopamine.
-
3-CMC is suggested to act as a non-selective dopamine and serotonin releaser.[1]
References
- 1. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psychomotor stimulant effects of cocaine in rats and 15 mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Liability of 3-Chloromethcathinone Relative to Cocaine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse liability of 3-Chloromethcathinone (3-CMC) and cocaine, supported by available preclinical experimental data. This document summarizes key findings, details experimental methodologies, and visualizes complex information to facilitate a comprehensive understanding of the relative risks associated with these two psychostimulant compounds.
Executive Summary
3-Chloromethcathinone (3-CMC), a synthetic cathinone, and cocaine, a well-characterized psychostimulant, both exert their effects through interaction with the brain's monoaminergic systems. However, their mechanisms of action and, consequently, their abuse liability profiles, exhibit notable differences. Preclinical evidence from drug discrimination studies in rhesus monkeys indicates that while 3-CMC shares subjective effects with cocaine, it is significantly less potent.
Data on direct comparisons of the reinforcing efficacy and rewarding properties of 3-CMC and cocaine from self-administration and conditioned place preference (CPP) studies are currently limited in the scientific literature. This guide synthesizes the available direct comparative data and, where necessary, incorporates findings from studies on structurally similar compounds to provide a broader perspective, with all such instances clearly noted. The World Health Organization and the European Monitoring Centre for Drugs and Drug Addiction have highlighted the scarcity of comprehensive research into the abuse and dependence potential of 3-CMC.
Comparative Data on Abuse Liability
The following tables summarize the quantitative data from preclinical studies assessing the abuse liability of 3-CMC and cocaine.
Table 1: Drug Discrimination Studies
This table presents data from a study where rhesus monkeys trained to discriminate cocaine from saline were tested with 3-CMC to determine if it produced similar subjective effects.
| Compound | Training Drug | Test Compound Potency (ED₅₀ mg/kg, i.m.) | Relative Potency to Cocaine | Reference |
| Cocaine | Cocaine (0.4 mg/kg) | 0.1 - 0.2 | 1x | Kohut et al., 2013 |
| 3-CMC (PAL-434) | Cocaine (0.4 mg/kg) | 0.3 - 0.8 | ~3-8x less potent | Kohut et al., 2013 |
ED₅₀ (Effective Dose 50): The dose required to produce 50% of the maximal effect, in this case, cocaine-appropriate responding.
Table 2: Conditioned Place Preference (CPP) Studies
| Compound | Species | Doses Tested (mg/kg) | Outcome | Reference |
| 3-MMC | Rat | 1, 5, 10 | Significant place preference at 5 and 10 mg/kg | Lu et al., 2021 |
| Cocaine | Rat | 5, 10, 20 | Significant place preference at all doses | Numerous studies |
Table 3: Self-Administration Studies
There is a lack of published studies directly comparing the reinforcing efficacy of 3-CMC and cocaine in a self-administration paradigm. Such studies are essential for a complete assessment of their relative abuse liability.
Experimental Protocols
Drug Discrimination Paradigm
Objective: To assess whether a novel drug (3-CMC) produces subjective effects similar to a known drug of abuse (cocaine).
Subjects: Rhesus monkeys with a history of cocaine exposure.
Apparatus: Standard operant conditioning chambers equipped with two response levers and associated stimulus lights.
Procedure:
-
Training Phase: Monkeys are trained to press one lever after receiving an injection of cocaine (e.g., 0.4 mg/kg, i.m.) and a different lever after receiving a saline injection. Correct lever presses are rewarded with food pellets. This phase continues until the monkeys consistently press the correct lever associated with the substance they received.
-
Testing Phase: Once trained, test sessions are conducted where various doses of 3-CMC are administered. The monkeys are then allowed to press either lever. The percentage of responses on the cocaine-associated lever is measured for each dose of 3-CMC.
-
Data Analysis: The dose of 3-CMC that results in 50% of responses on the cocaine-associated lever (ED₅₀) is calculated. This value is then compared to the ED₅₀ of cocaine to determine the relative potency.
Conditioned Place Preference (CPP) Paradigm (General Protocol)
Objective: To evaluate the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Subjects: Typically rats or mice.
Apparatus: A box with at least two distinct compartments that differ in visual and tactile cues (e.g., wall color, floor texture).
Procedure:
-
Pre-Conditioning Phase (Baseline Preference): On the first day, animals are allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for several days. On "drug" days, animals are administered the test substance (e.g., 3-MMC or cocaine) and confined to one of the compartments. On "saline" days, they receive a saline injection and are confined to the other compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.
-
Post-Conditioning Phase (Test for Preference): After the conditioning phase, the animals are once again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Visualization of Mechanisms and Workflows
Signaling Pathways at the Monoaminergic Synapse
The following diagram illustrates the distinct mechanisms by which 3-CMC and cocaine are proposed to increase the synaptic concentrations of monoamine neurotransmitters like dopamine.
Caption: Mechanisms of 3-CMC and Cocaine at a Dopamine Synapse.
Experimental Workflow for Drug Discrimination
This diagram outlines the key steps involved in a typical drug discrimination study.
Caption: Workflow of a Drug Discrimination Experiment.
Discussion and Conclusion
The available preclinical data suggests that 3-CMC has a lower abuse liability compared to cocaine. In drug discrimination studies, a key indicator of subjective effects, 3-CMC was found to be 3 to 8 times less potent than cocaine in producing cocaine-like effects in rhesus monkeys. This indicates that a significantly higher dose of 3-CMC is required to produce similar subjective experiences to cocaine.
The primary neurochemical distinction between the two compounds lies in their mechanism of action at monoamine transporters. Cocaine acts as a reuptake inhibitor, blocking the clearance of dopamine, serotonin, and norepinephrine from the synaptic cleft. In contrast, 3-CMC is a substrate-type releaser, meaning it not only blocks reuptake but also promotes the release of these neurotransmitters from the presynaptic neuron. The precise implications of this mechanistic difference for their respective abuse liabilities require further investigation.
A significant gap in the current understanding of 3-CMC's abuse potential is the lack of direct comparative studies using self-administration and conditioned place preference paradigms against cocaine. While studies on the related compound 3-MMC suggest it has rewarding properties, direct evidence for 3-CMC is needed. Future research should prioritize head-to-head comparisons of 3-CMC and cocaine in these models to provide a more definitive assessment of their relative reinforcing efficacy and rewarding effects.
Safety Operating Guide
Proper Disposal Procedures for 3-Chloromethcathinone Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 3-Chloromethcathinone hydrochloride (3-CMC), a synthetic cathinone used in research. Adherence to these procedures is vital to protect personnel, the environment, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. The Safety Data Sheet (SDS) indicates that 3-CMC is classified as an eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.
-
Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.
-
Emergency Procedures: In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[1]
Quantitative Data from Safety Data Sheet
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| GHS Hazard Statement | H319: Causes serious eye irritation[1] |
| Signal Word | Warning[1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents |
| Chemical Stability | Stable under recommended storage conditions |
| Solubility | Soluble in PBS (pH 7.2) at ≥10 mg/ml; Slightly soluble in DMSO and Ethanol (0.1-1 mg/ml) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2] The following protocol outlines the required steps for its safe collection, storage, and disposal.
1. Waste Identification and Collection:
-
Designate as Hazardous Waste: All materials contaminated with 3-CMC, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be treated as hazardous waste.
-
Use Appropriate Waste Containers: Collect solid waste in a clearly labeled, durable, and sealable container. Liquid waste should be collected in a leak-proof, chemical-resistant container. Never use biohazard or regular trash bags for chemical waste.
2. Labeling and Storage:
-
Proper Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Eye Irritant")
-
The accumulation start date
-
-
Segregation of Incompatible Wastes: Store the 3-CMC waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][4] Crucially, this waste must be segregated from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[1] Use secondary containment, such as a plastic tub, to prevent spills and aid in segregation.[3][4]
-
Secure Storage: Keep waste containers tightly sealed except when adding waste. Store them in a cool, dry, and well-ventilated area, away from heat sources or ignition.
3. Disposal Procedure:
-
Engage a Licensed Waste Vendor: The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste management company. Do not attempt to treat or dispose of the waste independently.
-
Schedule a Pickup: Once the waste container is full or approaching the accumulation time limit set by your institution or local regulations, schedule a pickup with your designated hazardous waste vendor.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, including the chemical name, quantity, and disposal date, in accordance with institutional and regulatory requirements.
Chemical Inactivation
Currently, there are no established and verified protocols for the chemical inactivation or degradation of this compound in a standard laboratory setting that would render it non-hazardous. Therefore, attempting to neutralize or degrade the compound before disposal is not recommended and could be dangerous. The primary and approved method of disposal is through a licensed hazardous waste service.
Visualizing the Disposal Workflow and Safety Protocols
To further clarify the procedural flow and critical safety considerations, the following diagrams have been generated.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Segregation of 3-CMC waste from incompatible chemical classes.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 3-Chloromethcathinone Hydrochloride
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of 3-Chloromethcathinone hydrochloride (3-CMC) in a laboratory setting. All personnel must adhere to these guidelines to mitigate risks and ensure a safe research environment.
This compound is a synthetic cathinone, and its handling requires stringent safety measures to prevent accidental exposure. The primary identified hazard is serious eye irritation. Researchers, scientists, and drug development professionals must be fully conversant with the following operational and disposal plans.
Personal Protective Equipment (PPE) Ensemble
A comprehensive personal protective equipment (PPE) ensemble is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Storage and Transport | Single pair of nitrile gloves | Standard lab coat | Safety glasses with side shields | Not generally required |
| Weighing of Powder | Double-gloving with nitrile gloves | Disposable, solid-front, back-closing gown | Safety goggles and a full-face shield | N100, R100, or P100 disposable filtering facepiece respirator (minimum); Powered Air-Purifying Respirator (PAPR) for higher risk of aerosolization |
| Preparation of Solutions | Double-gloving with nitrile gloves | Disposable, solid-front, back-closing gown | Safety goggles and a full-face shield | N100, R100, or P100 disposable filtering facepiece respirator if not in a fume hood |
| General Handling | Single pair of nitrile gloves | Standard lab coat | Safety glasses with side shields | Not generally required if handled in solution within a fume hood |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. The following procedures detail the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container and labeling.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be kept tightly sealed.
-
Inventory: Maintain a detailed inventory log for all quantities of this compound.
Weighing and Solution Preparation
This process must be conducted in a designated area, preferably within a chemical fume hood or a powder weighing station, to control airborne particles.
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (e.g., weigh boats, spatulas, vials, solvents) and place them within the containment area.
-
Weighing:
-
Tare the weigh boat or vial on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the tared container using a dedicated spatula.
-
Avoid creating dust. If a small amount of powder is spilled, clean it immediately with a damp cloth, which should then be treated as hazardous waste.
-
-
Dissolution:
-
Add the solvent to the vial containing the weighed powder.
-
Securely cap the vial and mix gently until the solid is fully dissolved.
-
-
Decontamination: After weighing and dissolution, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. Dispose of all consumables (e.g., weigh boats, gloves) as hazardous waste.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled with extreme care and in accordance with institutional and regulatory guidelines. As a controlled substance in many jurisdictions, self-disposal is generally not permitted for recoverable quantities.
Waste Categories and Disposal Routes
| Waste Type | Description | Disposal Procedure |
| Unused/Expired Product | Bulk powder, unused solutions. | Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal ("reverse distributor") service. Do not attempt to dispose of this waste through standard laboratory trash or drains. |
| Contaminated Labware | Weigh boats, pipette tips, vials, etc. | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secure area until collection by EHS or a licensed waste vendor. |
| Contaminated PPE | Gloves, disposable gowns, face shields. | Place in a designated hazardous waste bag immediately after doffing. The bag should be sealed and disposed of through the hazardous waste stream. |
| Non-Recoverable Trace Waste | Empty vials, trace residue in syringes. | May be discarded in a biohazard sharps container. The container must be properly labeled.[1] |
Decontamination of Surfaces
In the event of a spill, the area must be immediately decontaminated.
-
Containment: Cordon off the affected area to prevent the spread of the substance.
-
Personal Protection: Ensure appropriate PPE is worn before beginning cleanup.
-
Cleanup: For small spills, gently cover with an absorbent material. For larger spills, follow your institution's specific spill response protocol.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
By strictly adhering to these safety and logistical protocols, research institutions can ensure the well-being of their personnel while conducting valuable scientific work. Regular training and review of these procedures are essential to maintain a culture of safety in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
